Neogen
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H30N4O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |
InChI Key |
LEHPJMKVGFPSSP-ZQINRCPSSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Neogen's Genomics Research Applications and Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core genomics research applications and discoveries enabled by Neogen's advanced genomic technologies. This compound is a global leader in providing comprehensive, high-throughput genomics services, primarily focused on the agrigenomics and animal health sectors. This document details their key technological platforms, experimental methodologies, and the application of these tools in genetic discovery and selective breeding programs.
Core Genomic Technologies
This compound's genomics services are centered around two primary technologies: high-density Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing. These technologies provide a broad spectrum of genomic data to researchers and breeders, facilitating advancements in animal and plant genomics.
GeneSeek® Genomic Profiler (GGP) SNP Arrays
This compound's GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and commercial SNP arrays built on Illumina's Infinium platform.[1][2][3] These arrays are designed for a variety of applications, including parentage verification, marker-assisted selection, and genome-wide association studies (GWAS).[2][4]
Key Features of GGP Arrays:
-
Custom Content: Arrays are developed with custom SNP content tailored to specific species and breeds, often in collaboration with industry and research partners.
-
Optimized SNP Selection: this compound employs a proprietary Multiple Objective Localized Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor allele frequency (MAF) and uniform genomic coverage.
-
High-Throughput and Accuracy: The Illumina Infinium platform allows for high-throughput analysis with high call rates and concordance.
Table 1: Technical Specifications of Select this compound GeneSeek® Genomic Profiler (GGP) Arrays
| Array Name | Number of SNPs | Target Species | Key Design Features | Average SNP Spacing | Average MAF | Imputation Accuracy |
| GGP Bovine 150K | ~150,000 | Bovine (Beef and Dairy) | Includes causative markers for embryonic/fetal death and developmental abnormalities. | Not specified | High | Not specified |
| GGP Bovine 100K | ~100,000 | Bovine (Beef and Dairy) | Developed using the MOLO algorithm; high overlap with other commercial panels for accurate imputation. | 29.0 kb | 0.29 (across 10 breeds) | >99.5% to Illumina Bovine HD |
| GGP Ovine 50K | >50,000 | Ovine | Designed in collaboration with the Australian sheep industry; includes "MLA Top SNPs" that explain significant genetic variation. | Not specified | Not specified | Not specified |
| GGP indicus | ~50,000 | Bos indicus Cattle | Optimized for Bos indicus breeds with a focus on informative SNPs for genetic evaluation. | 48.9 kb | 0.30 (across 8 breeds) | >98% to Illumina BovineHD |
InfiniSEEK™ and SkimSEEK™ Low-Pass Sequencing
In partnership with Gencove, this compound offers InfiniSEEK™ and SkimSEEK™, innovative services that leverage low-pass whole-genome sequencing and sophisticated imputation algorithms. This approach provides a cost-effective alternative to deep whole-genome sequencing while delivering genome-wide variant information with high accuracy.
Core Principles of Low-Pass Sequencing:
-
Shallow Sequencing: Genomes are sequenced at a low coverage, typically less than 1x.
-
Imputation to a Reference Panel: The low-coverage sequencing data is computationally compared to a high-density reference panel of haplotypes for the species.
-
Accurate Genotype Calling: Sophisticated imputation algorithms fill in the missing genotypes, resulting in a comprehensive set of variant calls across the genome with reported concordance rates greater than 99% to deep whole-genome sequencing.
This technology is particularly powerful for:
-
Genomic Selection: Providing a dense set of markers for predicting genetic merit.
-
Discovery of Novel Variants: Uncovering new genetic variations that may be associated with traits of interest.
-
Cost-Effective Whole-Genome Analysis: Enabling large-scale genomic studies that would be cost-prohibitive with traditional deep sequencing.
Experimental Protocols and Workflows
While detailed, proprietary protocols are not publicly available, the following sections outline the generally accepted experimental workflows for the technologies employed by this compound.
Sample Preparation and DNA Extraction
The quality of genomic data is highly dependent on the quality of the input DNA. This compound accepts a variety of sample types, including tissue, blood, hair follicles, and semen.
General Protocol for DNA Extraction from Tissue Samples:
-
Sample Collection: Samples, such as ear notches, are collected using a Tissue Sampling Unit (TSU) to ensure a standardized and uncontaminated sample.
-
Lysis: The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g., Proteinase K) to break down cell membranes and release the DNA.
-
DNA Purification: The DNA is purified from other cellular components using methods such as precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin column.
-
Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of 20 ng/µl and a total of 300 ng of high-quality DNA are typically required for downstream applications.
Figure 1: Generalized DNA Extraction and Quality Control Workflow.
SNP Genotyping via Illumina Infinium Assay
This compound's GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP genotyping platform. The general workflow is as follows:
-
Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a sufficient amount of template for the assay.
-
Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.
-
Precipitation and Resuspension: The fragmented DNA is precipitated, and the resulting pellet is resuspended in a hybridization buffer.
-
Hybridization to BeadChip: The DNA samples are hybridized to the GGP BeadChip. Each BeadChip contains microscopic beads, and each bead is covered with thousands of copies of an oligonucleotide probe that is specific to a particular SNP allele.
-
Washing and Staining: After hybridization, the BeadChips are washed to remove non-specifically bound DNA. A single-base extension reaction is then performed, where a labeled nucleotide is added to the probe, and the signal is amplified through a staining process.
-
Scanning: The BeadChips are scanned using an Illumina iScan or HiScan system, which detects the fluorescent signals from the labeled nucleotides.
-
Data Analysis: The scanner output is analyzed using specialized software to generate genotype calls for each SNP.
Figure 2: Illumina Infinium SNP Genotyping Workflow.
Low-Pass Sequencing and Bioinformatics Pipeline
The InfiniSEEK™ and SkimSEEK™ services follow a workflow that combines next-generation sequencing (NGS) with a powerful bioinformatics pipeline.
-
Library Preparation: DNA is fragmented, and platform-specific adapters are ligated to the ends of the fragments to create a sequencing library.
-
Low-Pass Sequencing: The library is sequenced on a high-throughput NGS platform at a low coverage (e.g., <1x).
-
Data Pre-processing: The raw sequencing reads (in FASTQ format) undergo quality control to remove low-quality reads and adapter sequences.
-
Alignment: The quality-filtered reads are aligned to a reference genome for the species.
-
Imputation: The aligned reads are processed through Gencove's imputation pipeline. This pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at positions not covered by the sequencing reads.
-
Variant Calling: The output of the imputation process is a VCF (Variant Call Format) file containing the genotype calls for millions of variants across the genome.
Figure 3: Low-Pass Sequencing and Bioinformatics Workflow.
Research Applications and Discoveries
This compound's genomic technologies are widely applied in agrigenomics to accelerate genetic improvement in livestock and crops.
Genomic Selection in Livestock
Genomic selection is a primary application of this compound's services. By genotyping large numbers of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated breeding values (EBVs) that are based solely on pedigree and phenotype.
The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with predictions for a range of economically important traits.
Table 2: Traits Included in the this compound Igenity® Beef Profile
| Trait Category | Traits |
| Maternal | Birth Weight, Calving Ease Direct, Calving Ease Maternal, Stayability, Heifer Pregnancy, Docility, Milk |
| Performance | Residual Feed Intake, Average Daily Gain, Weaning Weight, Yearling Weight, Scrotal Circumference |
| Carcass | Tenderness, Marbling, Ribeye Area, Fat Thickness, Hot Carcass Weight |
The use of these profiles allows for:
-
Early Selection: Identifying genetically superior animals at a young age.
-
Increased Genetic Gain: Accelerating the rate of improvement for desired traits.
-
Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired genetic characteristics.
A case study on the Igenity Beef profile reported that a one-point increase in the Igenity stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six years, resulting in significant cost savings. Furthermore, an increase in the average marbling and average daily gain scores by 2.4 Igenity points was associated with a $72 increase in profit per head.
Genome-Wide Association Studies (GWAS) and QTL Mapping
The dense genomic data generated by this compound's platforms are ideal for research applications such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify specific genomic regions and, ultimately, the causative genetic variants associated with complex traits.
A study on Nellore cattle utilized this compound's GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel to perform an integrative genomic and metabolomic analysis to identify mQTLs associated with genetic selection for tenderness. While this specific study did not report the discovery of new major QTLs, it demonstrates the application of this compound's technology in this type of research.
Logical Relationship for a Typical GWAS/QTL Mapping Study:
Figure 4: Logical Flow of a GWAS or QTL Mapping Study.
Parentage Verification
Accurate pedigree information is fundamental to any breeding program. This compound offers SNP-based parentage verification, which is more accurate and robust than older marker technologies. This allows for the correct assignment of offspring to their parents, which is crucial for accurate genetic evaluations and management of inbreeding.
Drug Development Professionals
While this compound's primary focus is on agrigenomics, their core competencies in high-throughput genotyping and sequencing are transferable to preclinical research in drug development. The use of well-characterized animal models is essential in this field, and this compound's technologies can be applied to:
-
Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and uniformity of animal models.
-
Identify Genetic Variants Associated with Drug Response: In preclinical studies, identifying genetic markers that correlate with efficacy or adverse events.
-
Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in research.
Conclusion
References
Navigating the Landscape of Emerging Foodborne Pathogens: A Technical Guide to Neogen's Advanced Detection Technologies
For Immediate Release
LANSING, Mich. – As the global food supply chain grows in complexity, the threat of emerging and re-emerging foodborne pathogens presents a significant challenge to public health and the food industry. In response, Neogen Corporation has developed a suite of rapid and reliable food safety testing solutions designed to detect a wide range of contaminants with high sensitivity and specificity. This technical guide provides an in-depth overview of this compound's core testing platforms for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows.
Executive Summary
The early and accurate detection of emerging pathogens is paramount in preventing foodborne outbreaks and ensuring consumer safety. Traditional culture-based methods, while reliable, often require several days to produce results, a timeframe that is ill-suited to the fast-paced nature of modern food production. This compound's portfolio of advanced testing technologies, including the Molecular Detection System (MDS), ANSR®, Listeria Right Now™, and Soleris®, offers rapid, accurate, and easy-to-use alternatives for the timely identification of microbial threats. This guide will delve into the technical specifications and performance data of these systems, providing a comprehensive resource for food safety professionals.
Core Testing Platforms: A Comparative Overview
This compound offers a variety of testing platforms to suit the diverse needs of the food industry. The following tables summarize the quantitative performance of key assays for emerging pathogens and other microbial contaminants.
Table 1: Performance Data for this compound's Molecular Detection Systems
| Target Organism | This compound Platform | Limit of Detection (LOD) | Time to Result (Post-Enrichment) | Validations |
| Salmonella spp. | Molecular Detection System (MDS) Assay 2 | 1 CFU per portion[1] | ~15 minutes[2] | AOAC OMA 2016.01, AOAC PTM #091501, AFNOR NF Validation 3M 01/16-11/16, Health Canada MLFP-100[1] |
| Salmonella spp. | ANSR® | 1 cfu/analytical unit[3] | 10 minutes[3] | AOAC OMA 2013.14, AOAC PTM #061203, AFNOR NF Validation NEO 35/02-05/13 |
| Listeria spp. | Listeria Right Now™ | 1 cfu/analytical unit | Under 1 hour (no enrichment) | AOAC PTM #081802 |
| Listeria monocytogenes | ANSR® | 1 cfu/analytical unit | 16 - 32 hours (including enrichment) | AOAC PTM #061506, AFNOR NF Validation NEO 35/04-03/16, Health Canada MFLP-110 |
| E. coli O157 (including H7) | Molecular Detection System (MDS) Assay 2 | 1 CFU per portion | 9.6 - 25.6 Hours (including enrichment) | AOAC OMA 2017.01, AFNOR NF Validation 3M 01/18-05/17, Health Canada MLFP-116 |
| Campylobacter | Molecular Detection System (MDS) Assay 2 | 1-5 CFU per original sample | ~15 minutes | AOAC, AFNOR, MicroVal |
Table 2: Performance Data for this compound's Soleris® Rapid Microbial System
| Target Organism/Group | This compound Platform | Assay Time | Validations |
| Enterobacteriaceae | Soleris® | As little as 18 hours | AOAC PTM #121901, MicroVal Certificate #2018LR83 |
| Yeast and Mold | Soleris® | 48 hours for most applications | AOAC PTM #051301 |
Table 3: Performance Data for this compound's Veratox® Mycotoxin Tests
| Target Toxin | This compound Platform | Range of Quantitation | Testing Time |
| Total Aflatoxin | Veratox® for Total Aflatoxin | 5 - 300 ppb | 10 minutes |
| Aflatoxin | Veratox® for Aflatoxin | 5 - 50 ppb | 5 minutes |
| Fumonisin | Veratox® for Fumonisin | 1 - 6 ppm | 20 minutes |
Experimental Protocols and Methodologies
This section provides a detailed breakdown of the experimental procedures for this compound's primary testing platforms.
This compound® Molecular Detection System (MDS)
The this compound MDS utilizes Loop-Mediated Isothermal Amplification (LAMP) technology for the rapid and specific amplification of DNA.
Experimental Workflow:
-
Enrichment: Samples are enriched in a proprietary medium to increase the number of target organisms. For example, raw ground beef and beef trim samples for E. coli O157:H7 testing are enriched in pre-warmed Buffered Peptone Water (BPW) ISO enrichment broth and incubated at 41.5 ± 1°C for 10-18 hours.
-
Lysis: A small aliquot of the enriched sample is transferred to a lysis tube containing a reagent that breaks open the bacterial cells to release their DNA.
-
DNA Amplification: The lysate is then added to a reagent tube containing the LAMP primers and enzymes. The reaction is carried out at a constant temperature in the MDS instrument.
-
Detection: Amplification of the target DNA is detected in real-time through bioluminescence.
This compound® ANSR® System
The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on isothermal nucleic acid amplification technology, specifically the Nicking Enzyme Amplification Reaction (NEAR).
Experimental Workflow:
-
Enrichment: Similar to the MDS, samples undergo an enrichment step to increase the target pathogen population. For Listeria monocytogenes, this can be done using LESS Plus Medium.
-
Lysis: A two-stage lysis process is performed, first at 37 ± 2°C for 10 minutes, followed by 80 ± 2°C for 20 minutes.
-
Amplification and Detection: The lysed sample is transferred to a reaction tube containing lyophilized reagents. The tubes are incubated at a constant temperature (56 ± 1°C) in the ANSR reader, where amplification and real-time detection via fluorescent molecular beacon probes occur.
This compound® Listeria Right Now™
This test provides results in under an hour without the need for an enrichment step. It targets ribosomal RNA (rRNA), which is present in thousands of copies per cell, providing a significant amplification of the target molecule.
Experimental Workflow:
-
Sampling: An environmental swab is used to collect the sample.
-
Lysis: The entire swab is placed in a lysis buffer to release the rRNA.
-
Amplification and Detection: The lysate is then processed through an isothermal nucleic acid amplification assay, similar to the ANSR system, for rapid detection.
This compound® Soleris® System
The Soleris system is an automated, rapid optical method for the detection of microbial contamination based on monitoring pH changes and other biochemical reactions.
Principle of Operation:
-
Inoculation: A sample is added to a ready-to-use vial containing a specific growth medium and indicators.
-
Incubation and Monitoring: The vial is placed in the Soleris instrument, which incubates the sample and monitors for changes in color or fluorescence every six minutes. As microorganisms grow and metabolize, they cause a change in the medium's chemistry, which is detected by the instrument's optical sensors.
-
Detection: A positive result is flagged when the optical signal crosses a predetermined threshold.
This compound® Veratox® for Mycotoxins
The Veratox platform utilizes a competitive direct enzyme-linked immunosorbent assay (ELISA) format for the quantitative analysis of mycotoxins.
Experimental Workflow:
-
Sample Extraction: The mycotoxin is extracted from the sample using a solvent, often a methanol/water solution.
-
Assay:
-
The extracted sample and a mycotoxin-enzyme conjugate are added to antibody-coated microwells.
-
The free mycotoxin in the sample and the conjugate compete for the antibody binding sites.
-
After an incubation period, the wells are washed to remove unbound components.
-
-
Detection: A substrate is added, which reacts with the bound enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of mycotoxin in the sample. The results are read using a microwell reader.
Conclusion
This compound's comprehensive suite of food safety testing solutions provides the industry with powerful tools to combat the challenges posed by emerging pathogens and other contaminants. By offering a range of technologies from rapid molecular assays to automated microbial detection and quantitative mycotoxin tests, this compound empowers food safety professionals to make informed decisions quickly and confidently. The data and protocols presented in this guide demonstrate the robustness and reliability of these systems, highlighting their critical role in maintaining a safe and secure global food supply.
References
Unveiling the Unseen: A Technical Guide to Neogen's Advanced Animal Health Screening for Novel Diseases
For Immediate Release
LANSING, Mich. – In an era of increasing global interconnectedness and agricultural intensification, the threat of novel and emerging diseases to animal health and welfare, and by extension, to global food security, has never been greater. Neogen Corporation, a global leader in animal safety, offers a comprehensive suite of genomic and diagnostic solutions designed to empower researchers, scientists, and drug development professionals in the proactive identification and characterization of novel pathogens. This technical guide provides an in-depth overview of the core technologies and methodologies employed by this compound for the screening of novel diseases in animal populations.
Introduction: A Paradigm Shift in Pathogen Detection
Traditional diagnostic methods, often reliant on culture-based techniques or targeted molecular assays, are inherently limited to the detection of known pathogens. The emergence of novel or unexpected disease agents necessitates a more agnostic and comprehensive approach. This compound leverages the power of next-generation sequencing (NGS) and advanced bioinformatics to provide a robust platform for the discovery and identification of novel viral, bacterial, and other microbial threats. This proactive screening capability is crucial for early intervention, the development of effective countermeasures, and safeguarding animal health on a global scale.
This compound's approach is built upon a foundation of cutting-edge genomic technologies, including low-pass whole genome sequencing and metagenomic analysis, coupled with a sophisticated bioinformatics pipeline to analyze complex biological data and identify potential threats.
Core Technologies for Novel Disease Screening
This compound's strategy for novel disease screening integrates several key technological pillars, from sample collection to data analysis. This multi-faceted approach ensures a high degree of accuracy and a comprehensive view of the microbial landscape within a given sample.
Sample Collection and Preparation
The integrity of any diagnostic workflow begins with proper sample collection and handling. This compound provides detailed protocols and a variety of sample collection kits tailored to different animal species and sample types, including blood, tissue, oral fluids, and environmental swabs.[1][2][3] Proper sample preparation is critical to preserve nucleic acid integrity for downstream genomic analyses.
Experimental Protocol: Nucleic Acid Extraction from Whole Blood
-
Sample Lysis: Whole blood samples are subjected to lysis using a proprietary buffer solution to disrupt cell membranes and release cellular contents, including viral and bacterial nucleic acids.
-
Protein Digestion: Proteases are introduced to degrade proteins that can inhibit downstream enzymatic reactions.
-
Nucleic Acid Binding: The lysate is passed through a silica membrane spin column. In the presence of high salt concentrations, DNA and RNA bind to the silica membrane.
-
Washing: The column is washed with ethanol-based buffers to remove contaminants and inhibitors.
-
Elution: Purified nucleic acids are eluted from the membrane using a low-salt buffer, resulting in a sample ready for sequencing library preparation.
Next-Generation Sequencing (NGS)
This compound utilizes state-of-the-art NGS platforms, primarily Illumina sequencing technology, to generate vast amounts of sequencing data from a single sample.[4] This high-throughput approach is essential for detecting low-abundance microbial sequences within a host-dominated background.
SkimSEEK™: Low-Pass Whole Genome Sequencing
A key technology in this compound's arsenal is SkimSEEK™, a low-pass whole genome sequencing (WGS) service.[5] This method involves sequencing the entire genome of a sample at a lower depth of coverage than traditional WGS. While this approach may not capture every single nucleotide with high confidence, it provides a broad overview of the genomic content. For the detection of novel pathogens, SkimSEEK™ offers a cost-effective method to identify microbial sequences that can then be targeted for further investigation.
Metagenomic Sequencing
For a truly unbiased approach, this compound employs metagenomic sequencing. This technique involves sequencing all the genetic material present in a sample, including the host's genome and the genomes of all commensal and pathogenic microorganisms. This is particularly powerful for identifying novel pathogens without any prior knowledge of their genetic makeup.
Bioinformatics and Data Analysis
The massive datasets generated by NGS require sophisticated bioinformatics pipelines for analysis and interpretation. This compound, in partnership with companies like Gencove, utilizes advanced computational tools to sift through the data, identify microbial sequences, and assemble genomes.
The Bioinformatics Workflow for Novel Pathogen Identification
A generalized bioinformatics pipeline for the identification of novel pathogens from metagenomic data is as follows:
-
Quality Control: Raw sequencing reads are trimmed to remove low-quality bases and adapter sequences.
-
Host Genome Subtraction: Reads are aligned to a reference genome of the host species. Reads that map to the host genome are removed from the dataset.
-
Microbial Read Classification: The remaining non-host reads are aligned against comprehensive databases of known viral, bacterial, and fungal genomes.
-
De Novo Assembly: Reads that do not align to known microbial genomes are assembled de novo to construct contiguous sequences (contigs) of potential novel pathogen genomes.
-
Taxonomic Classification of Assembled Contigs: The assembled contigs are then compared to protein and nucleotide databases using tools like BLAST to identify homologous sequences and infer the taxonomic classification of the potential novel pathogen.
Quantitative Data and Performance Characteristics
The performance of any diagnostic screening platform is measured by its sensitivity, specificity, and accuracy. While these metrics are well-defined for targeted assays against known pathogens, they are more complex to establish for novel disease screening. However, the underlying technologies employed by this compound have demonstrable performance characteristics.
Table 1: Illustrative Performance Characteristics of this compound's Genomic Technologies
| Technology | Parameter | Performance Metric | Source |
| SkimSEEK™ | Imputation Accuracy | >99% concordance with high-density genotyping arrays | |
| NGS-Based Pathogen Detection | Limit of Detection (LOD) | Dependent on sequencing depth and sample quality; can detect low viral/bacterial loads | General NGS Literature |
| Bioinformatics Pipeline | Specificity | High, due to host genome subtraction and rigorous filtering |
Note: The data in this table is illustrative and based on publicly available information and general performance of the technologies. Specific performance for any given novel pathogen will vary.
Visualizing the Workflow
To provide a clearer understanding of the processes involved in this compound's novel disease screening, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. Submitting your Genomic Testing Data [this compound.com]
- 2. youtube.com [youtube.com]
- 3. Getting Started With this compound® Genomics [this compound.com]
- 4. DNA Sequencing | Leverage the Latest DNA Technology for Your Success [this compound.com]
- 5. SkimSEEK™: Dive Deeper into Genomes [this compound.com]
An In-depth Technical Guide to Neogen's Life Science Research ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neogen's life science research ELISA (Enzyme-Linked Immunosorbent Assay) kits. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these kits for the quantitative determination of a wide range of analytes, from hormones and steroids to inflammatory mediators. This guide covers the core principles of the assays, detailed experimental protocols, performance characteristics, and a specific application in signaling pathway analysis.
Core Principles of this compound ELISA Kits
This compound's life science research ELISA kits are based on the fundamental principles of immunology, employing either a competitive or a sandwich immunoassay format to quantify specific analytes in various biological samples.[1][2]
Sandwich ELISA: This format is typically used for the detection of larger molecules such as proteins and allergens.[2] The microplate wells are pre-coated with a capture antibody specific to the target analyte. When the sample is added, the analyte binds to the capture antibody. Subsequently, a second, enzyme-conjugated detection antibody is added, which also binds to the analyte, forming a "sandwich."[2] The concentration of the analyte is directly proportional to the intensity of the color produced upon the addition of a substrate.[2]
Competitive ELISA: This format is commonly used for the detection of smaller molecules like hormones and steroids. In this assay, the microplate wells are coated with a capture antibody. The sample containing the analyte of interest is added to the wells along with a fixed amount of enzyme-conjugated analyte. The analyte in the sample and the enzyme-conjugated analyte compete for a limited number of binding sites on the antibody. Therefore, the concentration of the analyte in the sample is inversely proportional to the intensity of the color developed.
Quantitative Performance Characteristics
This compound's life science research ELISA kits are designed to deliver reliable and sensitive quantification. The following tables summarize the performance characteristics of a selection of their kits for various analytes.
Table 1: Performance Characteristics of this compound Hormone and Steroid ELISA Kits
| Analyte | Kit Type | Sensitivity | Assay Range | Sample Type(s) |
| Corticosterone | Competitive | 0.05 ng/mL | 0.05 - 5.0 ng/mL | Urine, Oral Fluid, Plasma, Serum, Tissue Culture Supernatant |
| Cortisol | Competitive | 0.04 ng/mL | 0.04 - 10.0 ng/mL | Biological Fluids |
| Estradiol | Competitive | 0.02 ng/mL | 0.02 - 2.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Progesterone | Competitive | 0.35 ng/mL | 0.4 - 40.0 ng/mL | Biological Fluids |
| Testosterone | Competitive | 0.006 ng/mL | 0.002 - 0.2 ng/mL | Biological Fluids |
Table 2: Performance Characteristics of this compound Inflammatory Mediator ELISA Kits
| Analyte | Kit Type | Sensitivity | Assay Range | Sample Type(s) |
| Histamine | Competitive | 2.5 ng/mL | 2.5 - 50.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Lipoxin A4 | Competitive | 0.04 ng/mL | 0.02 - 2.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
Detailed Experimental Protocols
The following are generalized experimental protocols for this compound's competitive and sandwich ELISA kits. For specific details, always refer to the instruction manual provided with each kit.
General Protocol for Competitive ELISA (e.g., Corticosterone)
This protocol is based on the this compound Corticosterone ELISA kit instructions.
Materials Required:
-
This compound Corticosterone ELISA Kit (including antibody-coated microplate, standards, enzyme conjugate, wash buffer, and substrate)
-
Precision pipettes and tips
-
Microplate reader with a 650 nm filter (or 450 nm with an acid stop solution)
-
Deionized water
-
Vortex mixer
-
Plate shaker (optional)
Protocol:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare the wash buffer by diluting the concentrated buffer with deionized water as per the kit instructions.
-
Prepare the standards and samples. Some samples may require extraction and/or dilution.
-
-
Assay Procedure:
-
Add 50 µL of standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted enzyme conjugate to each well.
-
Mix gently by shaking the plate. A microplate shaker can be used.
-
Cover the plate and incubate at room temperature for one hour.
-
Wash the plate three times with 300 µL of diluted wash buffer per well.
-
Add 150 µL of substrate to each well and incubate at room temperature for 30 minutes.
-
Read the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Construct a standard curve by plotting the average absorbance of each standard against its known concentration.
-
Determine the concentration of the analyte in the samples by interpolating their average absorbance values from the standard curve.
-
General Protocol for Sandwich ELISA (e.g., Allergen Protein)
This protocol is based on the general description of this compound's Allergen Protein ELISA kits.
Materials Required:
-
This compound Allergen Protein ELISA Kit (including antibody-coated microplate, standards, HRP-conjugated antibody, wash buffer, and substrate)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
-
Deionized water
-
Vortex mixer
-
Plate shaker (optional)
Protocol:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature.
-
Prepare the wash buffer as per the kit instructions.
-
Prepare the standards and extract samples according to the kit's protocol.
-
-
Assay Procedure:
-
Add standards and extracted samples to the antibody-coated microplate wells.
-
Incubate to allow the target protein to bind to the immobilized antibodies.
-
Wash the plate to remove unbound proteins.
-
Add the horseradish peroxidase (HRP)-conjugated antibody to each well and incubate. This antibody will bind to the captured target protein.
-
Wash the plate again to remove any unbound HRP-conjugated antibody.
-
Add the TMB substrate to each well.
-
Incubate for a specified time to allow for color development. The color change is proportional to the amount of target protein present.
-
Stop the reaction using a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of the target protein in the samples from the standard curve, taking into account any dilution factors.
-
Application in Signaling Pathway Analysis: A Case Study
This compound's ELISA kits are valuable tools for investigating cellular signaling pathways by quantifying key signaling molecules. A study by Moss et al. (2023) utilized the this compound Corticosterone ELISA kit to investigate the role of corticosterone in modulating the inflammatory response of microglia to the HIV-1 glycoprotein gp120.
The study explored the signaling cascade initiated by gp120 binding to microglial receptors, leading to the activation of these immune cells and the subsequent production of pro-inflammatory cytokines. Corticosterone, a glucocorticoid, is known to have anti-inflammatory effects, and the study used the this compound ELISA kit to measure corticosterone levels and correlate them with the extent of microglial activation.
Below is a diagram representing the signaling pathway investigated in the study, highlighting the role of corticosterone.
Caption: Signaling pathway of gp120-mediated microglial activation and its modulation by corticosterone.
Experimental Workflow Diagrams
To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the competitive and sandwich ELISA formats.
Competitive ELISA Workflow
Caption: Generalized workflow for a competitive ELISA.
Sandwich ELISA Workflow
Caption: Generalized workflow for a sandwich ELISA.
References
An In-depth Technical Guide to Neogen's Molecular Detection Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles, performance, and protocols of Neogen's molecular detection systems. The focus is on the core technologies, data presentation, and experimental methodologies to assist researchers and professionals in the effective application of these platforms.
Core Principles of this compound's Molecular Detection Technologies
This compound employs two primary isothermal nucleic acid amplification technologies in its rapid pathogen detection platforms: the ANSR® system, which utilizes a Nicking Enzyme Amplification Reaction (NEAR), and the Molecular Detection System (MDS), which is powered by Loop-Mediated Isothermal Amplification (LAMP). Both technologies offer rapid and sensitive alternatives to traditional PCR methods.
ANSR® System: Nicking Enzyme Amplification Reaction (NEAR)
The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on NEAR technology, an isothermal DNA amplification method.[1][2] This process operates at a constant temperature, eliminating the need for thermal cycling. The core of the NEAR technology lies in the coordinated action of a nicking enzyme and a DNA polymerase. The nicking enzyme creates a single-strand break at a specific recognition site on a double-stranded DNA template. The DNA polymerase then initiates replication at this nick, displacing the downstream strand. This process is repeated, leading to the exponential amplification of the target DNA sequence.[3] Detection of the amplified product is achieved in real-time using fluorescent molecular beacon probes.[3]
Molecular Detection System (MDS): Loop-Mediated Isothermal Amplification (LAMP)
The this compound Molecular Detection System (MDS) utilizes LAMP technology, another isothermal amplification technique known for its high specificity, efficiency, and speed.[4] LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of recognition sites contributes to the high specificity of the assay. The amplification process is initiated by a strand-displacing DNA polymerase, and the unique primer design leads to the formation of loop structures that facilitate exponential and continuous DNA synthesis. The entire reaction occurs at a constant temperature.
Performance Characteristics
This compound's molecular detection systems have been rigorously validated by international bodies such as AOAC International, AFNOR, and MicroVal for a wide range of food matrices and environmental surfaces.
ANSR® System Performance
The ANSR system demonstrates high sensitivity and specificity in pathogen detection. Validation studies have established its performance across various assays.
| Assay | Inclusivity | Exclusivity | Limit of Detection (LOD) | Total Time to Result (including enrichment) |
| ANSR for Salmonella | 99.1% | 100% | 1 cfu/analytical unit | 10 - 26 hours |
| ANSR for Listeria | 100% | 100% | 1 cfu/analytical unit | 16 - 26 hours |
| ANSR for L. monocytogenes | 96% | 100% | 1 cfu/analytical unit | 16 - 32 hours |
| Listeria Right Now™ | 60 of 60 strains positive | 31 of 31 strains negative | As few as 2 CFU of L. monocytogenes on stainless steel | Under 1 hour (enrichment-free) |
Molecular Detection System (MDS) Performance
The MDS, powered by LAMP technology, offers rapid and highly sensitive detection of various pathogens.
| Assay | Limit of Detection (LOD) | Total Time to Result (including enrichment) |
| MDS for Salmonella | 1–5 CFU of target per original sample | 18 - 30 hours |
| MDS for E. coli O157 (including H7) | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |
| MDS for Listeria | 1 CFU per portion | 24 - 32 hours |
| MDS for L. monocytogenes | 1–5 CFU of target per original sample | 24 - 32 hours (up to 40 hours for raw dairy) |
| MDS for Cronobacter | 1–5 CFU of target per original sample | Next-day results |
| MDS for Campylobacter | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |
| MDS for STEC Gene Screen (stx) | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |
Experimental Protocols & Workflows
The general workflow for both the ANSR and MDS systems involves three main steps: Enrichment, Lysis, and Detection.
ANSR® System Workflow
The ANSR workflow is designed for ease of use and rapid results.
References
Unlocking Livestock Potential: A Technical Guide to Neogen's Genomic Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of Neogen's genomic solutions for livestock, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Delving into the technology, data presentation, and experimental underpinnings of these tools, this document aims to provide a deeper understanding of their application in advancing animal genetics and health.
Introduction to this compound's Livestock Genomics
This compound is a prominent provider of genomic services to the global livestock industry.[1] Their solutions are designed to aid producers in making more informed selection, breeding, and management decisions to enhance the quality and efficiency of their herds.[2] The core of their offering revolves around two main product lines: Igenity® profiles, which provide genetic merit predictions for a variety of traits, and GeneSeek® Genomic Profiler™ (GGP) arrays, which are high-density SNP chips used for genotyping.[2][3] These tools are utilized across beef and dairy cattle, swine, and sheep to unlock the genetic potential of each animal.[2]
The genomic profiles developed by this compound allow for the strategic selection of cattle that align with specific operational and environmental goals. This is achieved by providing tangible results that help differentiate the value of cattle and facilitate improvement with each generation. By identifying the genetic potential for key traits, from calving ease to carcass weight, producers can reduce uncertainty and mitigate risks in their operations.
Core Technologies: SNP Genotyping Arrays
This compound's genomic solutions are built upon Single Nucleotide Polymorphism (SNP) genotyping technology. They partner with Illumina, a leader in sequencing and array technology, to offer a range of GeneSeek Genomic Profiler (GGP) arrays. These arrays are customized for various livestock species and leverage Illumina's Infinium® array technology with GeneSeek's custom content to enable accurate genotyping for selection and breeding.
The GGP arrays are developed by leading agricultural researchers and utilize thousands of industry-validated SNP markers. These specialty whole-genome arrays are designed for a variety of applications including SNP profiling, marker-assisted selection, disease diagnostics, and identity management.
Data Presentation: Quantitative Trait Information
This compound's Igenity® profiles report on a wide array of economically important traits. The results are often presented as a simple 1 to 10 score, making them easy to interpret for producers. A higher score generally indicates a higher genetic potential for that specific trait, although for some traits, a lower score may be more desirable. This scoring system allows for the straightforward ranking of animals based on their genetic merit for various maternal, performance, and carcass traits.
Below are tables summarizing the key traits evaluated by some of this compound's flagship genomic profiles for beef and dairy cattle.
Igenity® Beef Profile Traits
| Trait Category | Trait Name | Description |
| Maternal | Birth Weight (BW) | Predicts the variation in birth weight a heifer or bull will pass to its offspring. |
| Calving Ease Direct (CED) | Percentage of unassisted births, indicating the probability a calf will be born unassisted out of a first-calf heifer. | |
| Calving Ease Maternal (CEM) | The probability a first-calf heifer will calve unassisted, considering all genetic factors. | |
| Stayability (STAY) | The chance a heifer will remain in the herd as a productive cow until at least six years of age. | |
| Heifer Pregnancy (HPG) | A heifer's potential to conceive during the breeding season relative to other heifers. | |
| Docility (DOC) | The animal's genetic potential to be calm or have calm offspring. | |
| Milk (M) | Expressed as pounds of calf weaning weight affected by the milk production of a calf's dam. | |
| Performance | Residual Feed Intake (RFI) | An indicator of feed efficiency; the difference in daily feed consumption to achieve the same level of daily gain. |
| Average Daily Gain (ADG) | Identifies an animal's genetic potential for post-weaning growth. | |
| Weaning Weight (WW) | Predicts the difference in 205-day weight. | |
| Scrotal Circumference (SC) | An indicator of fertility in replacement females. | |
| Yearling Weight (YW) | Predicts the difference in 365-day weight. | |
| Carcass | Tenderness (TEND) | Genetic potential for carcass tenderness as measured by the Warner-Bratzler Shear Force test. |
| Marbling (MARB) | Predicts the genetic potential for the amount of intramuscular fat. | |
| Ribeye Area (REA) | Predicts the genetic potential for the size of the ribeye muscle. | |
| Fat Thickness (FAT) | Predicts the genetic potential for the amount of external fat. | |
| Hot Carcass Weight (HCW) | Predicts the genetic potential for the weight of the carcass after slaughter. |
Igenity® Dairy Profile Traits (Igenity® Basic)
| Trait Category | Trait Name | Description |
| Health & Fertility | Productive Life | Predicts the length of time a cow will remain productive in the herd. |
| Fertility | An animal's potential for fertility, measured in pregnancy rate. | |
| Somatic Cell Score (SCS) | An indicator of the potential for mastitis. | |
| Conformation | Dairy Form | Related to productive life, with lower dairy form being associated with less susceptibility to metabolic and reproductive problems. |
| Production | Milk Yield | Genetic potential for the volume of milk produced. |
| Fat | Genetic potential for the amount of fat in the milk. | |
| Fat (%) | Genetic potential for the percentage of fat in the milk. | |
| Protein | Genetic potential for the amount of protein in the milk. | |
| Protein (%) | Genetic potential for the percentage of protein in the milk. | |
| Milk Proteins | Kappa Casein | A milk protein variant important for cheese production. |
| Beta Casein | Includes variants such as A1 and A2. | |
| Beta Lactoglobulin | A major whey protein in milk. | |
| Recessive Traits | BLAD | Bovine Leukocyte Adhesion Deficiency. |
| DUMPS | Deficiency of Uridine Monophosphate Synthase. |
Experimental Protocols
While this compound does not publicly provide detailed, step-by-step laboratory protocols for their proprietary genomic solutions, a general workflow can be compiled from their documentation and peer-reviewed research that has utilized their products.
Sample Collection and Submission
This compound provides guidelines for the collection of various sample types for DNA analysis. The quality of the DNA testing starts with the quality of the sample.
-
Tissue Sampling Units (TSUs): A common method for collecting a tissue sample from the ear of an animal.
-
Blood Samples: Can be collected on specialized blood cards or in EDTA tubes.
-
Hair Samples: Hair follicles are a source of DNA.
-
Semen Samples: Can also be used for DNA extraction.
Samples are submitted to this compound's laboratories with a completed submission form that includes animal identification information.
DNA Extraction and Genotyping
Upon receipt at the laboratory, DNA is extracted from the submitted samples. The extracted DNA is then genotyped using one of this compound's GeneSeek® Genomic Profiler™ (GGP) arrays on an Illumina platform.
A peer-reviewed study utilizing the GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel provides insight into a typical genotyping and quality control protocol:
-
Genotyping: Genomic DNA is genotyped using the specified GGP SNP panel.
-
Genotype Calling: Genotype calling is performed using software such as GenomeStudio, with a GenCall Score threshold of 0.15 or greater.
-
SNP Quality Control: SNPs are typically excluded from analysis based on the following criteria:
-
Unknown genomic position.
-
Monomorphic (no variation).
-
Minor Allele Frequency (MAF) below a certain threshold (e.g., < 0.05).
-
Location on sex chromosomes.
-
Call rate below a certain threshold (e.g., < 95%).
-
Significant deviation from Hardy-Weinberg equilibrium (e.g., p ≤ 10⁻⁶).
-
Data Analysis and Interpretation
The raw genotype data from the SNP arrays undergoes a bioinformatics pipeline to generate the final genomic predictions and trait scores. While the specifics of this compound's proprietary algorithms are not public, the general process involves several key steps.
Imputation
For lower-density SNP panels, imputation is used to infer the genotypes of a larger number of SNPs that are present on higher-density panels. This process increases the amount of genomic information available for each animal. The GeneSeek Genomic Profiler (GGP) chips are designed to have additional SNPs to improve imputation accuracy. For example, the GGP Bovine 100K has an average imputation accuracy to the Illumina Bovine HD of >99.5% in both Angus and Holstein animals.
Genomic Prediction
Genomic predictions for various traits are calculated using statistical models that relate the SNP genotypes to the observed phenotypes in a large reference population. These models estimate the effect of each SNP on a given trait. The sum of these effects for an individual animal provides its genomic estimated breeding value (GEBV).
Conversion to Igenity® Scores
The calculated GEBVs are then converted into the user-friendly 1 to 10 Igenity® scores. This scoring system provides a simplified way to compare the genetic merit of different animals within a population.
Visualizing Workflows and Pathways
To better illustrate the processes involved in this compound's genomic solutions, the following diagrams have been created using the Graphviz DOT language.
Experimental and Data Analysis Workflow
Caption: A high-level overview of the workflow from sample collection to the final genomic report.
Logical Relationship of Genomic Data Components
Caption: The logical progression and relationship between different forms of genomic data.
Example Signaling Pathway: Metabolic Pathways Associated with Beef Tenderness
Based on a study that integrated genomic and metabolomic data in Nellore cattle, it is possible to visualize some of the metabolic pathways associated with genetic selection for meat tenderness. The study identified associations between specific SNPs and metabolites, suggesting that genetic selection for tenderness can influence metabolic profiles.
In the group of animals with favorable genetics for tenderness, there was an enrichment of the phenylalanine, tyrosine, and tryptophan biosynthesis pathway, and the phenylalanine metabolism pathway. In contrast, the group with unfavorable genetics for tenderness showed enrichment in the alanine, aspartate, and glutamate metabolism pathway, and the glyoxylate and dicarboxylate metabolism pathway.
Caption: Metabolic pathways associated with genetic merit for beef tenderness.
Conclusion
This compound's genomic solutions provide a powerful suite of tools for the modern livestock industry. By leveraging advanced SNP genotyping technologies, they offer valuable insights into the genetic merit of individual animals for a wide range of economically important traits. While the proprietary nature of their specific experimental protocols and data analysis pipelines limits a full, in-depth technical disclosure, this guide has synthesized the available information from public sources and peer-reviewed research to provide a comprehensive overview for the scientific community. The continued advancement and application of these genomic technologies hold significant promise for accelerating genetic progress, improving animal health and welfare, and enhancing the sustainability of livestock production.
References
Quantitative Analysis of Hormones: A Technical Guide to Neogen ELISA Kits
This guide provides an in-depth overview of the application of Neogen's Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative analysis of key hormones. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and performance characteristics of these assays. Furthermore, it explores the fundamental signaling pathways of the hormones analyzed, offering a comprehensive resource for integrating these assays into various research applications.
Introduction to this compound Hormone ELISA Kits
This compound offers a portfolio of sensitive, rapid, and cost-effective ELISA kits for the detection of a variety of hormones and steroids.[1][2][3][4][5] These kits are designed for the quantitative analysis of hormones in a wide range of biological samples, including plasma, serum, urine, oral fluid, and tissue culture supernatant. The core technology of these assays is a competitive ELISA format.
Principle of the Assay
This compound's hormone ELISA kits operate on the basis of a competitive binding immunoassay. In this format, the hormone present in a sample or standard competes with a fixed amount of enzyme-conjugated hormone for a limited number of binding sites on a microplate pre-coated with a specific antibody.
The assay proceeds as follows: the sample or standard is added to the antibody-coated wells, followed by the addition of the hormone-enzyme conjugate. During incubation, the free hormone from the sample and the hormone-enzyme conjugate compete to bind to the antibody. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. Quantitative results are obtained by measuring the absorbance of the color change with a microplate reader and comparing the results to a standard curve generated from known concentrations of the hormone.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for some of this compound's most widely used hormone ELISA kits. This data is essential for selecting the appropriate kit for a specific research application and for ensuring that the assay is performed within its validated range.
| Hormone | Catalog Number | Assay Range | Sample Volume | Sample Types |
| Progesterone | 402310 | 0.4 - 40.0 ng/mL | 50 µL | Biological fluid |
| Testosterone | 402510 | 0.002 - 2 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Cortisol | 402710 | 0.04 - 10.0 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Estradiol | 402110 | 0.02 - 2.0 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
Experimental Protocols
The following is a generalized experimental protocol for this compound's hormone ELISA kits. It is crucial to consult the specific instruction manual provided with each kit for any hormone-specific modifications or additional steps.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 25X) with deionized water to the final working concentration.
-
Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor will be specified in the kit manual.
-
Standards: Prepare a series of standards by diluting the stock standard with the EIA buffer to the concentrations specified in the kit manual.
Sample Preparation
-
Urine, Oral Fluid, and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the appropriate buffer as specified in the kit manual.
-
Plasma and Serum: These samples typically require an extraction step to remove interfering substances. A common method involves solvent extraction (e.g., with ethyl ether), followed by evaporation of the solvent and reconstitution of the extract in the assay buffer.
Assay Procedure
The general workflow for performing the ELISA is depicted in the diagram below.
Caption: General experimental workflow for this compound hormone ELISA kits.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the average absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often recommended.
-
Determine the concentration of the hormone in each sample by interpolating its average absorbance value from the standard curve.
-
Multiply the determined concentration by the dilution factor used for the sample preparation to obtain the final hormone concentration in the original sample.
Hormone Signaling Pathways
Understanding the signaling pathways of the hormones being analyzed is critical for interpreting the biological significance of the quantitative data obtained from the ELISA kits. Steroid hormones primarily exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. This is often referred to as the genomic signaling pathway. However, rapid, non-genomic signaling pathways have also been identified, where steroid hormones bind to membrane-associated receptors and activate intracellular signaling cascades.
Progesterone Signaling
Progesterone, a key hormone in the female reproductive cycle and pregnancy, signals through the progesterone receptor (PR). Upon binding progesterone, the PR translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.
Caption: Genomic signaling pathway of progesterone.
Testosterone Signaling
Testosterone, the primary male sex hormone, and its more potent metabolite, dihydrotestosterone (DHT), signal through the androgen receptor (AR). The activated AR translocates to the nucleus and binds to androgen response elements (AREs) to modulate gene transcription.
Caption: Genomic signaling pathway of testosterone.
Cortisol Signaling
Cortisol, a glucocorticoid hormone, plays a crucial role in stress response and metabolism. It signals through the glucocorticoid receptor (GR). Upon cortisol binding, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) to regulate gene expression.
Caption: Genomic signaling pathway of cortisol.
Estradiol Signaling
Estradiol, a major estrogen, is critical for female sexual development and reproductive function. It primarily signals through the estrogen receptor (ER). The activated ER translocates to the nucleus and binds to estrogen response elements (EREs) to control the transcription of target genes.
Caption: Genomic signaling pathway of estradiol.
Conclusion
This compound's hormone ELISA kits provide a reliable and efficient method for the quantitative analysis of various hormones in diverse biological samples. Their competitive assay format, coupled with high sensitivity and specificity, makes them valuable tools for researchers in endocrinology, drug development, and related fields. A thorough understanding of the experimental protocols and the underlying hormonal signaling pathways, as outlined in this guide, is essential for generating accurate and biologically meaningful data. For optimal results, it is always recommended to follow the specific instructions provided with each kit and to adhere to good laboratory practices.
References
An In-depth Technical Guide to Neogen's Veterinary Diagnostics Portfolio
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neogen's diverse portfolio of veterinary diagnostic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the core technologies, presents quantitative data, and outlines experimental protocols for key assays.
Core Diagnostic Platforms
This compound's veterinary diagnostics are built upon three principal technology platforms: Immunoassays (ELISA), Molecular Diagnostics (PCR), and Genomics. These platforms provide a range of solutions for toxicology, infectious disease detection, and genetic trait analysis in both livestock and companion animals.
Immunoassay-Based Diagnostics
This compound offers a wide array of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of drugs, toxins, and antibodies in various animal species. These assays are designed for high-throughput screening and are available for a multitude of sample types including blood, urine, oral fluid, and milk.[1][2][3]
Quantitative Data for Selected ELISA Kits
The following tables summarize the performance characteristics of representative this compound ELISA kits based on available validation reports.
Table 1: this compound® Fentanyl Forensic ELISA Kit Performance Data [4][5]
| Parameter | Whole Blood | Urine |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.5 ng/mL |
| Validated Decision Points | 0.5 ng/mL and 1 ng/mL | 1 ng/mL and 5 ng/mL |
| Precision (%CV) | <2.4% | <5.6% |
Table 2: this compound® Benzodiazepine ELISA Kit (Clonazepam as Target) Performance Data
| Parameter | Whole Blood | Urine |
| Limit of Detection (LOD) | 5.0 ng/mL | 10.0 ng/mL |
| Validated Decision Points | 10.0 ng/mL | 25.0 ng/mL |
Table 3: Cross-Reactivity for this compound® Fentanyl ELISA Kit
| Compound | % Cross-Reactivity |
| Acrylfentanyl | 215% |
| Valerylfentanyl | 208% |
| Methoxyacetylfentanyl | 184% |
| Furanylfentanyl | 180% |
| p-Fluorofentanyl | 136% |
| Ocfentanil | 112% |
| Fentanyl | 100% |
| Butyrfentanyl | 96% |
| 4-Fluorobutyrfentanyl | 76% |
| Cyclopropylfentanyl | 68% |
| Thiofentanyl | 67% |
| Isobutyrfentanyl | 66% |
| Fluoroisobutyrfentanyl | 59% |
Table 4: this compound® BetaStar® Advanced for Tetracyclines Performance Data
| Parameter | Tetracycline | Chlortetracycline | Oxytetracycline |
| 90/95% Sensitivity Level | 213 ppb | 272 ppb | 180 ppb |
| Selectivity | 100% (no false positives in 881 control samples) |
Experimental Protocol: General this compound® Toxicology ELISA Kit
-
Sample/Control Addition: Add 50 µL of the sample, laboratory calibrators, and this compound controls in duplicate to the appropriate wells of the antibody-coated microplate.
-
Drug-Enzyme Conjugate Addition: Add 100 µL of the ready-to-use drug-enzyme conjugate to each well.
-
Incubation: For manual runs, mix by gently shaking the plate. Incubate at room temperature.
-
Washing: After incubation, wash the plate to remove any unbound sample or drug-enzyme conjugate.
-
Substrate Addition: Add K-Blue® Substrate (TMB) to each well.
-
Second Incubation: Incubate for 30 minutes to allow for color development.
-
Stopping the Reaction: Add 1N H2SO4 acid stop solution to halt the enzymatic reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of drug in the sample.
Caption: A simplified workflow for this compound's veterinary PCR diagnostics.
Genomics
This compound's genomics portfolio offers advanced solutions for genetic selection, parentage verification, and disease trait identification in livestock and companion animals.
Igenity® Beef Profile
The Igenity® Beef profile is a genomic tool designed for crossbred commercial cattle, utilizing DNA to predict genetic merit for various traits.
Table 6: Traits Analyzed in the Igenity® Beef Profile
| Category | Traits |
| Maternal | Birth weight, calving ease direct, calving ease maternal, stayability, heifer pregnancy, docility, and milk. |
| Performance | Residual feed intake, average daily gain, weaning weight, scrotal circumference, and yearling weight. |
| Carcass | Tenderness, marbling, ribeye area, fat thickness, and hot carcass weight. |
A technical bulletin for Igenity Beef reported strong positive correlations between the Igenity scores and actual carcass data, with R² values of 0.95 for marbling and hot carcass weight.
Paw Print Genetics®
Through its acquisition of Paw Print Genetics®, this compound offers comprehensive genetic testing for companion animals. These tests can identify genetic mutations associated with diseases and various traits, with results reported as normal, carrier, or at-risk/affected.
Experimental Protocol: Canine Cheek Swab for DNA Testing
-
Preparation: Ensure the dog has not eaten for 30 minutes prior to sampling. Label the swab wrapper with the animal's ID.
-
Sample Collection: Using two bristle swabs per dog, place the bristles between the gum and cheek. Apply firm pressure on the outside of the muzzle and roll the bristles for 15 seconds.
-
Drying: Allow the swabs to air dry for 5 minutes, ensuring the bristles do not touch any other surface.
-
Packaging: Return the swabs to their original sleeves and place them in an envelope with the submission form for shipment to the laboratory.
Logical Diagram: Companion Animal Genetic Testing Workflow
Caption: Logical flow of Paw Print Genetics testing.
Conclusion
This compound's veterinary diagnostics portfolio provides a robust toolkit for researchers, scientists, and drug development professionals. The integration of immunoassays, molecular diagnostics, and genomics offers comprehensive solutions for animal health and safety. The quantitative data and standardized protocols highlighted in this guide underscore the reliability and utility of this compound's products in a research and development setting. For more detailed information on specific products, including validation reports and technical documents, please refer to the official this compound website.
References
Basic principles of Neogen's ATP monitoring systems
An In-depth Technical Guide to Neogen's ATP Monitoring Systems
This guide provides a detailed examination of the core principles, performance characteristics, and operational protocols of this compound's Adenosine Triphosphate (ATP) monitoring systems. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this technology for verifying cleaning effectiveness and ensuring sanitation standards in critical environments.
Core Principle: The Bioluminescence Reaction
This compound's ATP monitoring systems operate on the principle of firefly bioluminescence. The technology provides a rapid and objective measure of cleanliness by detecting ATP, a molecule that stores and transfers energy in all living and once-living cells, including bacteria, yeast, mold, and product residues.[1][2][3] Its presence on a surface is a direct indicator of organic contamination.[4]
The core of the detection method is a biochemical reaction catalyzed by the enzyme firefly luciferase.[5] In this two-step process, the substrate D-luciferin is first adenylated by ATP in the presence of magnesium ions (Mg²⁺), forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi). Subsequently, this intermediate is oxidized by molecular oxygen (O₂), leading to the formation of an electronically excited oxyluciferin molecule. As oxyluciferin returns to its ground state, it releases a photon of light.
The intensity of the emitted light is directly proportional to the amount of ATP collected from the sample. This light is captured by a luminometer and quantified as Relative Light Units (RLU). A higher RLU value signifies a larger amount of ATP and, consequently, a higher degree of organic contamination.
Biochemical Pathway of ATP Detection
The following diagram illustrates the luciferin-luciferase reaction, which is the foundation of this compound's ATP detection technology.
System Components and Workflow
The this compound AccuPoint® Advanced Next Generation (NG) system is a comprehensive sanitation monitoring solution. It is composed of three primary components: a handheld luminometer, single-use samplers, and data management software.
-
AccuPoint Advanced NG Reader: A portable, handheld luminometer that quantifies the light generated by the ATP reaction. It features a full-color touchscreen and can provide results in less than 20 seconds.
-
AccuPoint Advanced Samplers: These are self-contained, single-use devices designed for collecting samples from various sources. This compound provides specific samplers for surfaces, rinse water, and narrow, hard-to-reach areas. The samplers contain a pre-moistened tip to aid in sample recovery and liquid-stable reagents for a consistent reaction.
-
Data Manager Software: This software allows users to create testing plans, track and trend results over time, and generate reports for analysis and audits.
Standard Operational Workflow
The experimental workflow for ATP monitoring is designed for speed and simplicity, enabling real-time feedback on sanitation effectiveness.
Quantitative Data and Performance Characteristics
The this compound AccuPoint Advanced system has been independently validated by the AOAC Research Institute (Performance Tested Method℠ 091601), confirming its reliability and consistency for evaluating sanitation program effectiveness on stainless steel surfaces.
Table 1: System Performance and Validation Data
| Performance Metric | Result | Source |
| Linearity | A linear dose-response in RLU was observed with pure ATP analyte. | |
| Instrument Variability | Low (<3%) when three readers were compared. | |
| ATP Recovery (Stainless Steel) | Highest percentage recovery (40.50%) and consistency (CV of 21.11%) compared to four other commercial systems in a spot contamination test. | |
| ATP Recovery (Homogenous) | High percentage recovery (27.84%) from evenly spread contamination on stainless steel surfaces. | |
| Background Noise (RLU) | 0-10 RLU for ATP detection; 0-72 RLU in food residue studies. | |
| Result Time | Less than 20 seconds. | |
| Third-Party Validation | AOAC-RI Performance Tested Method℠ (PTM) #091601. |
Detailed Experimental Protocols
Protocol 4.1: Surface Hygiene Monitoring
This protocol outlines the standard procedure for assessing the cleanliness of a flat, solid surface.
-
Preparation: Turn on the AccuPoint Advanced NG luminometer. Identify the pre-programmed test site on the instrument's screen.
-
Sample Collection: Remove an AccuPoint Advanced Surface Sampler from its tube. Swab a 10 cm x 10 cm area, applying consistent pressure. Rotate the swab while swabbing in one direction and then in the opposite direction to ensure the entire swab tip makes contact with the surface.
-
Reagent Activation: Re-insert the swab into the sampler tube. Activate the device by firmly pushing down on the top, which breaks an internal seal and releases the liquid-stable reagent.
-
Mixing: Shake the device from side to side for at least five seconds to ensure the sample thoroughly mixes with the reagent.
-
Measurement: Immediately insert the activated sampler into the luminometer and close the lid. Initiate the measurement.
-
Data Recording: The RLU result will be displayed in under 20 seconds. The instrument will automatically record the result, time, date, and test site, along with a pass, marginal, or fail designation based on pre-set thresholds.
Protocol 4.2: Establishing RLU Thresholds
RLU thresholds (Pass/Marginal/Fail) are facility-specific and should be determined by validating the current cleaning processes.
-
Identify Control Points: Select critical control points and representative surfaces within the facility to be tested.
-
Baseline Data Collection: After a surface has been cleaned and sanitized according to the standard operating procedure (SOP), perform ATP testing using Protocol 4.1.
-
Repeat Sampling: Collect at least 5-10 test results from the same site over several cleaning events (e.g., over multiple days or production shifts) to establish a performance curve.
-
Data Analysis:
-
Pass Limit: Calculate the average RLU value for each location from the collected baseline data. This average typically becomes the "Pass" threshold (Lower RLU Limit).
-
Fail Limit: The "Fail" threshold (Upper RLU Limit) is often set at 2-4 times the Pass limit, depending on the criticality of the area.
-
Marginal Zone: The range between the Pass and Fail limits is considered "Marginal" or "Caution."
-
-
Implementation and Review: Program these custom thresholds into the AccuPoint Data Manager software and sync with the luminometer. Review and adjust thresholds periodically as cleaning processes improve.
Data Interpretation: From ATP to Action
The RLU value is a direct measure of cleanliness. However, the interpretation of this value requires a logical framework that connects the quantitative measurement to a qualitative hygiene status and subsequent action.
It is important to note that ATP testing is a measure of overall organic residue and does not directly correlate with microbial counts, as ATP can come from non-microbial sources and the amount of ATP per microbial cell can vary.
References
- 1. Frequently Asked Questions - Clean-Trace & ATP Monitoring [this compound.com]
- 2. documents.scigiene.com [documents.scigiene.com]
- 3. youtube.com [youtube.com]
- 4. medline.com [medline.com]
- 5. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neogen Hormone ELISA Kits
These application notes provide detailed protocols and performance data for the quantitative analysis of Testosterone, Progesterone, and Estradiol using Neogen's competitive ELISA kits. This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
This compound's hormone ELISA kits are competitive immunoassays designed for the quantitative measurement of specific hormones in biological fluids. The principle of the assay is based on the competition between the hormone in the sample and a fixed amount of hormone conjugated to an enzyme (like horseradish peroxidase - HRP) for a limited number of binding sites on a microplate pre-coated with a specific antibody.
The extent of color development is inversely proportional to the amount of hormone in the sample. A sample with a high concentration of the target hormone will have less enzyme conjugate bound, resulting in a lighter color. Conversely, a sample with a low hormone concentration will have more enzyme conjugate bound, leading to a darker color. The concentration of the hormone in the samples is determined by comparing the absorbance readings to a standard curve.
Performance Characteristics
The performance characteristics of the this compound Testosterone, Progesterone, and Estradiol ELISA kits are summarized below. This data is compiled from this compound's product documentation and provides a comparative overview of the assays.
Table 1: this compound Testosterone ELISA Kit (Catalog No. 402510) Performance Data
| Parameter | Value |
| Assay Range | 0.002 - 0.2 ng/mL |
| Sensitivity | 0.002 ng/mL[1] |
| Sample Type | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum[2] |
| Assay Time | 1.5 hours[1] |
| Wavelength | 650 nm (or 450 nm with acid stop)[1] |
| Reactivity | Non-species specific[1] |
Table 2: this compound Progesterone ELISA Kit (Catalog No. 402310) Performance Data
| Parameter | Value |
| Assay Range | 0.4 - 40.0 ng/mL |
| Sensitivity | 0.4 ng/mL |
| Sample Type | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Assay Time | 75 minutes |
| Wavelength | 650 nm (or 450 nm with acid stop) |
| Reactivity | Non-species specific |
| Cross-Reactivity | Progesterone: 100.0%, Deoxycorticosterone: 2.5% |
Table 3: this compound Estradiol ELISA Kit (Catalog No. 402110) Performance Data
| Parameter | Value |
| Assay Range | 0.02 - 2.0 ng/mL |
| Sensitivity | 0.02 ng/mL |
| Sample Type | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Assay Time | 90 minutes |
| Wavelength | 650 nm (or 450 nm with acid stop) |
| Reactivity | Non-species specific |
| Cross-Reactivity | 17β-Estradiol: 100.0%, Testosterone: 1.0%, Estriol: 0.41%, Estrone: 0.10% |
Experimental Protocols
The following are detailed protocols for using this compound hormone ELISA kits. It is crucial to read the entire protocol provided with the specific kit before starting the experiment.
Materials Provided
Each kit contains the following components:
-
Antibody-Coated Microplate (96 wells)
-
Hormone Standard
-
Hormone-Enzyme Conjugate
-
EIA Buffer
-
Wash Buffer Concentrate (10X or 25X)
-
K-Blue® Substrate (TMB)
-
Stop Solution (optional, for reading at 450 nm)
-
Extraction Buffer Concentrate (5X)
Materials Required but Not Provided
-
Deionized water
-
Precision pipettes and disposable tips
-
Microplate reader with a 650 nm filter (or 450 nm if using a stop solution)
-
Plate cover or plastic film
-
Vortex mixer
-
Microplate shaker (optional)
-
Clean glass tubes for dilutions and sample extraction
-
Nitrogen stream for solvent evaporation (for extraction)
-
Ethyl ether (for extraction)
Sample Preparation
The appropriate sample preparation method depends on the sample type.
-
Urine and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the provided extraction buffer.
-
Plasma and Serum: These samples typically require an extraction procedure to remove interfering substances.
General Extraction Protocol for Plasma/Serum:
-
Pipette 100 µL of plasma or serum into a clean glass tube.
-
Add 1 mL of ethyl ether and vortex for 30 seconds.
-
Allow the phases to separate.
-
Transfer the upper organic phase to a new glass tube.
-
Evaporate the solvent using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of diluted extraction buffer.
Assay Procedure
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Dilute the Wash Buffer and Extraction Buffer concentrates with deionized water as instructed in the kit manual.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the provided hormone standard in the EIA buffer to create a standard curve. Follow the dilution scheme in the kit's protocol.
-
-
Assay Protocol:
-
Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted hormone-enzyme conjugate to each well.
-
Gently shake the plate to mix the contents.
-
Cover the plate and incubate at room temperature for the time specified in the protocol (typically 60-90 minutes).
-
After incubation, wash the plate multiple times with the diluted wash buffer.
-
Add 150 µL of K-Blue® Substrate to each well.
-
Incubate the plate at room temperature for 30 minutes, allowing the color to develop.
-
Read the absorbance at 650 nm using a microplate reader. If a stop solution is used, add it to each well and read the absorbance at 450 nm.
-
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
A standard curve is generated by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4PL) curve fit is often recommended.
-
The concentration of the hormone in the samples is determined by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Signaling Pathways and Experimental Workflow
Hormone Signaling Pathways
The following diagrams illustrate the classical (genomic) and non-classical (non-genomic) signaling pathways for Testosterone, Progesterone, and Estradiol.
Caption: Testosterone signaling pathways.
Caption: Progesterone signaling pathways.
Caption: Estradiol signaling pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for hormone analysis using a this compound ELISA kit.
Caption: General experimental workflow.
References
Application Notes and Protocols for Genomic DNA Extraction from Animal Samples
These application notes provide a detailed protocol for the isolation of high-quality genomic DNA from various animal samples, including blood, tissue, and hair follicles. The procedures outlined are suitable for researchers, scientists, and drug development professionals requiring purified DNA for downstream applications such as PCR, sequencing, and genotyping.
Data Presentation
The expected yield and purity of genomic DNA can vary depending on the sample type and the specific extraction kit used. The following table summarizes typical results obtained from various animal samples.
| Sample Type | Sample Amount | Expected DNA Yield (µg) | Typical A260/A280 Ratio |
| Whole Blood (Bovine) | 200 µL | 3 - 12 | 1.7 - 1.9 |
| Tissue (e.g., ear notch) | 25 mg | 5 - 25 | 1.8 - 2.0 |
| Hair Follicles | 10-20 follicles | 0.5 - 5 | 1.7 - 1.9 |
| Cheek Swabs (Canine) | 2 swabs | 1 - 10 | 1.7 - 1.9 |
Experimental Protocols
This section details the methodologies for genomic DNA extraction from animal tissue, blood, and hair samples. The protocol is based on a typical solid-phase spin-column-based extraction method.
I. Genomic DNA Extraction from Animal Tissue (e.g., Ear Notch, Tail Tip)
Materials:
-
Animal tissue sample (up to 25 mg)
-
Genomic Lysis Buffer
-
Proteinase K
-
Genomic Binding Buffer
-
Genomic Wash Buffer
-
75% Ethanol
-
Elution Buffer (1x TE)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
DNA Binding Columns
-
Collection Tubes
-
Water bath or heat block (65°C)
-
Microcentrifuge
Protocol:
-
Sample Preparation:
-
Excise up to 25 mg of the animal tissue sample. For optimal lysis, it is recommended to grind the tissue to a fine powder in liquid nitrogen or finely mince the sample with a sterile scalpel.
-
Transfer the prepared tissue to a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Prepare a lysis solution by adding 10 µL of Proteinase K to 1,000 µL of Genomic Lysis Buffer for each sample.
-
Add 1,000 µL of the prepared lysis solution to the tissue sample.
-
Vortex thoroughly to ensure the tissue is completely immersed in the lysis solution.
-
Incubate the sample at 65°C for 10 to 30 minutes, or until the tissue is completely lysed.[1] Vortex the tube periodically during incubation.
-
Centrifuge the lysate at 10,000 rpm for 5 minutes to pellet any undigested material.[1]
-
-
Binding:
-
Carefully transfer 500 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 500 µL of Genomic Binding Buffer to the supernatant and mix thoroughly by vortexing.
-
Place a DNA Binding Column into a 2 mL Collection Tube.
-
Transfer the entire mixture from the previous step into the DNA Binding Column.
-
Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through and reassemble the column and collection tube.
-
-
Washing:
-
Add 800 µL of Genomic Wash Buffer to the DNA Binding Column.
-
Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.
-
Add 800 µL of 75% ethanol to the column.[1]
-
Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.
-
Repeat the 75% ethanol wash step once.
-
Centrifuge the empty column at high speed for 1-2 minutes to completely remove any residual ethanol.[1]
-
-
Elution:
-
Place the DNA Binding Column into a clean 1.5 mL microcentrifuge tube.
-
Add 100 µL of Elution Buffer directly to the center of the column membrane.
-
Incubate at 65°C for 5 to 10 minutes to enhance DNA elution.[1]
-
Centrifuge at 10,000 rpm for 1 minute to collect the eluted genomic DNA.
-
The purified DNA is now ready for downstream applications or can be stored at -20°C.
-
II. Genomic DNA Extraction from Whole Blood
Materials:
-
Whole blood sample (200 µL)
-
Lysis Buffer
-
Proteinase K
-
Binding Buffer
-
Wash Buffer I
-
Wash Buffer II
-
Ethanol (96-100%)
-
Elution Buffer
-
Microcentrifuge tubes (1.5 mL)
-
DNA Binding Columns
-
Collection Tubes
-
Water bath or heat block (56°C)
-
Microcentrifuge
Protocol:
-
Lysis:
-
Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of Lysis Buffer and mix immediately by vortexing.
-
Incubate at 56°C for 10 minutes.
-
Briefly centrifuge the tube to remove any drops from the inside of the lid.
-
-
Binding:
-
Add 200 µL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.
-
Transfer the entire mixture to a DNA Binding Column placed in a collection tube.
-
Centrifuge at full speed for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 500 µL of Wash Buffer I to the column and centrifuge for 1 minute at full speed. Discard the flow-through.
-
Add 500 µL of Wash Buffer II to the column and centrifuge for 3 minutes at full speed to dry the membrane. Discard the flow-through and the collection tube.
-
-
Elution:
-
Place the DNA Binding Column in a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of Elution Buffer to the center of the membrane.
-
Incubate at room temperature for 5 minutes.
-
Centrifuge for 1 minute at full speed to elute the DNA.
-
III. Genomic DNA Extraction from Hair Follicles
Materials:
-
Hair follicles (10-20)
-
Digestion Buffer
-
Proteinase K
-
Lysis Solution
-
Ethanol (96-100%)
-
Binding, Wash, and Elution Buffers (as per a standard kit)
-
Microcentrifuge tubes
-
DNA Binding Columns
-
Collection Tubes
-
Water bath or heat block (85°C and 55°C)
-
Microcentrifuge
Protocol:
-
Sample Preparation & Lysis:
-
Place a hair follicle into a microcentrifuge tube.
-
Add 100 µL of Digestion Buffer and vortex for 10 seconds.
-
Incubate at 85°C for 10 minutes.
-
Briefly centrifuge the tube.
-
Add Proteinase K to the tube.
-
Add 300 µL of Lysis Solution, vortex, and incubate at 55°C for 10 minutes.
-
-
Binding:
-
Add 250 µL of ethanol to the lysate and mix.
-
Transfer the mixture to a DNA Binding Column and proceed with the binding, washing, and elution steps as per the manufacturer's protocol.
-
Experimental Workflow
The following diagram illustrates the general workflow for genomic DNA extraction from animal samples using a spin-column-based method.
References
Application Notes and Protocols for Salmonella Detection Using Neogen's Food Safety Testing Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for Neogen's diverse portfolio of Salmonella detection workflows. The information herein is intended to guide laboratory professionals in selecting and implementing the most appropriate method for their specific food safety testing needs.
Introduction to this compound's Salmonella Testing Solutions
Salmonella is a significant foodborne pathogen of global concern, necessitating rapid and reliable detection methods to ensure food safety and prevent outbreaks. This compound offers a comprehensive suite of validated testing solutions for Salmonella, catering to a wide range of food matrices and laboratory capabilities. These workflows are designed to provide accurate and timely results, from traditional culture-based methods to advanced molecular and immunological assays. This document outlines the protocols and performance characteristics of four key this compound systems: the Reveal® 2.0 lateral flow system, the ANSR® isothermal amplification system, the Molecular Detection Assay 2 (MDA 2), and the One Broth One Plate (OBOP) traditional culture method.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for each this compound Salmonella testing system, facilitating easy comparison.
Table 1: Performance Characteristics of this compound Salmonella Detection Assays
| Feature | Reveal® 2.0 for Salmonella | ANSR® for Salmonella | Molecular Detection Assay 2 - Salmonella (Qualitative) | Molecular Detection Assay 2 - Quantitative Salmonella |
| Technology | Lateral Flow Immunoassay | Isothermal Nucleic Acid Amplification (NEAR) | Loop-Mediated Isothermal Amplification (LAMP) & Bioluminescence | Loop-Mediated Isothermal Amplification (LAMP) & Bioluminescence |
| Result Type | Qualitative | Qualitative | Qualitative | Quantitative |
| Time to Result | ~24-48 hours (including enrichment) | 10 - 26 hours (including enrichment)[1] | 11.6 - 31.6 hours (including enrichment)[2] | ~7 hours (including enrichment) |
| Assay Time | 15 minutes | 10 minutes | As early as 15 minutes | ~1 hour |
| Limit of Detection (LOD) | 1 cfu/analytical unit[2] | 1 cfu/analytical unit[1] | 1 CFU per portion[2] | N/A |
| Lower Limit of Quantitation | N/A | N/A | N/A | 30 CFU/30mL (rinses), 1 CFU/g (meat) |
| Sensitivity | High (Validated against reference methods) | 95.1% - 98.7% | High (Validated by AOAC and AFNOR) | High (Validated by AOAC) |
| Specificity | High (Validated against reference methods) | 98.3% | High (Validated by AOAC and AFNOR) | High (Validated by AOAC) |
| Approvals | AOAC PTM, AFNOR NF VALIDATION | AOAC OMA, AOAC PTM, AFNOR NF VALIDATION | AOAC OMA, AOAC PTM, AFNOR NF VALIDATION | AOAC-RI |
Experimental Workflows and Protocols
This section provides detailed experimental workflows and protocols for each of this compound's Salmonella detection systems.
General Sample Preparation and Enrichment
A crucial first step in any Salmonella detection workflow is the enrichment of the sample to allow for the proliferation of any target bacteria to detectable levels.
Protocol 1: Standard Enrichment for a 25g Food Sample
-
Aseptically weigh 25g of the food sample into a sterile stomacher bag.
-
Add 225 mL of pre-warmed (to the temperature specified by the chosen workflow) enrichment broth (e.g., Buffered Peptone Water - BPW).
-
Homogenize the sample by stomaching for 2 minutes.
-
Incubate the enriched sample according to the specific time and temperature parameters of the selected this compound workflow.
Reveal® 2.0 for Salmonella Workflow
The Reveal 2.0 for Salmonella test is a single-step lateral flow immunochromatographic assay that provides a simple and rapid method for the presumptive detection of Salmonella.
Protocol 2: Reveal® 2.0 for Salmonella Testing Procedure
-
Following the appropriate enrichment, ensure the enriched sample is at room temperature.
-
Transfer 200 µL of the enriched sample into a Reveal sample cup.
-
Remove a Reveal 2.0 for Salmonella test device from its packaging.
-
Place the test device into the sample cup with the arrows pointing down.
-
Incubate at ambient temperature for 15 minutes.
-
Immediately read and record the results. A line in the control zone only indicates a negative result. Lines in both the control and test zones indicate a positive result. No line in the control zone indicates an invalid test.
ANSR® for Salmonella Workflow
The ANSR (Amplified Nucleic Single Temperature Reaction) system is an isothermal nucleic acid amplification assay for the rapid detection of Salmonella. It utilizes Nicking Enzyme Amplification Reaction (NEAR) technology for the amplification of specific DNA targets.
Protocol 3: ANSR® for Salmonella Testing Procedure
-
Following enrichment, transfer 50 µL of the enriched sample into a cluster tube.
-
Add 450 µL of lysis buffer to the cluster tube.
-
Incubate the cluster tube in a heat block at 37°C for 10 minutes, followed by 80°C for 20 minutes.
-
Transfer 50 µL of the lysed sample to a pre-heated (56°C) reaction tube containing lyophilized reagents.
-
Cap the reaction tube and briefly vortex.
-
Place the reaction tube into the ANSR reader and start the assay.
-
Results are automatically displayed as positive, negative, or invalid after 10 minutes.
Molecular Detection Assay 2 (MDA 2) for Salmonella Workflow
The this compound Molecular Detection System utilizes Loop-Mediated Isothermal Amplification (LAMP) technology combined with bioluminescence to detect the presence of Salmonella. This system is available in both qualitative and quantitative formats.
Protocol 4: Molecular Detection Assay 2 - Salmonella (Qualitative) Testing Procedure
-
Following enrichment in a suitable broth such as Buffered Peptone Water (BPW) ISO, transfer the specified volume of enriched sample to a Lysis Solution tube.
-
Place the Lysis Solution tube in a heating block, followed by a cooling block, according to the kit insert instructions.
-
Transfer the lysed sample to a Molecular Detection Assay 2 - Salmonella Reagent Tube.
-
Place the reagent tube into the this compound Molecular Detection Instrument.
-
The instrument will automatically run the assay and provide real-time results, typically within 15-30 minutes. Positive results may appear in as little as 15 minutes.
Protocol 5: Molecular Detection Assay 2 - Quantitative Salmonella Testing Procedure
The quantitative assay follows a similar workflow to the qualitative assay but utilizes a specialized enrichment medium (Quantitative Rapid Enrichment Dehydrated - QRED media) to enable controlled growth for accurate quantification.
-
Enrich the sample in QRED media for the specified time (e.g., 6 hours).
-
Proceed with the lysis and detection steps as outlined in Protocol 4.
-
The this compound Molecular Detection System's software, in conjunction with cloud-based models, will provide a quantitative result (e.g., CFU/g or CFU/mL).
One Broth One Plate (OBOP) for Salmonella Workflow
The One Broth One Plate for Salmonella (OBOP-S) workflow is a streamlined, traditional culture method that has been validated to provide results with increased sensitivity compared to the corresponding ISO method.
Protocol 6: One Broth One Plate for Salmonella (OBOP-S) Procedure
-
Enrich the sample in Buffered Peptone Water High Quality (BPW HQ) containing the Salmonella Selective Supplement.
-
Incubate the enrichment at 41.5°C ± 1°C for 18 ± 2 hours.
-
Using a 10 µL loop, streak the enrichment culture onto a Chromogenic Agar for Salmonella Esterase (CASE) plate.
-
Incubate the CASE plate at 37°C ± 1°C for 24 ± 3 hours.
-
Examine the plate for typical Salmonella colonies (blue/green).
-
Presumptive positive colonies should be confirmed using a validated method such as the Microgen Salmonella Latex test or MALDI-ToF.
Conclusion
This compound provides a robust and versatile portfolio of Salmonella detection workflows suitable for a variety of laboratory needs and food industry applications. The choice of method will depend on factors such as required time-to-result, desired level of quantification, available laboratory equipment, and regulatory requirements. All methods are backed by third-party validations, ensuring confidence in the accuracy and reliability of the results. For further details on specific applications or matrix validations, please refer to the individual product inserts or contact a this compound representative.
References
Application Notes and Protocols for Neogen Igenity Profile Data Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to understanding and analyzing data from Neogen's Igenity genomic profiles. It includes an overview of the technology, detailed experimental and data analysis protocols, and potential applications in research and veterinary drug development.
Application Notes
The this compound Igenity profile is a genomic selection tool primarily used in the beef and dairy cattle industries to predict the genetic merit of an animal for a variety of economically important traits.[1][2] This is achieved through the analysis of single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence among individuals. By correlating these SNPs with specific traits, the Igenity profile provides a score, typically on a 1 to 10 scale, for traits related to maternal characteristics, performance, and carcass quality.[3][4]
For researchers and drug development professionals, this genomic data offers a valuable resource for:
-
Quantitative Trait Loci (QTL) Mapping and Genome-Wide Association Studies (GWAS): The SNP data from Igenity profiles can be used to perform GWAS and QTL mapping to identify genomic regions and, ultimately, the specific genes and genetic markers associated with desirable or undesirable traits.[5] This can provide insights into the genetic architecture of complex traits such as growth, milk production, fertility, and disease resistance.
-
Understanding Biological Pathways: By identifying genes associated with specific traits, researchers can investigate the biological pathways in which these genes function. This can elucidate the molecular mechanisms underlying key production and health-related traits. For example, genomic data can be linked to signaling pathways involved in muscle growth, lactation, and immune response.
-
Veterinary Drug Target Identification and Validation: Genes and signaling pathways identified through the analysis of Igenity data as being critical for disease susceptibility (e.g., bovine respiratory disease or mastitis) can serve as potential targets for novel veterinary drugs. Genomic data can help in the early stages of drug discovery by providing evidence for the role of a particular gene or pathway in a disease process.
-
Pharmacogenomics in Livestock: Understanding the genetic variation within a cattle population can aid in predicting how different animals might respond to certain veterinary drugs. This can lead to more personalized and effective treatment strategies.
Data Presentation: Igenity Profile Traits
The Igenity profile reports on a number of quantitative traits, which are summarized in the tables below. The specific traits included may vary depending on the specific Igenity panel (e.g., Igenity Beef or Igenity Dairy).
Table 1: Example of Igenity Beef Profile Traits
| Trait Category | Trait Name | Description |
| Maternal | Birth Weight (BW) | Predicts the genetic potential for birth weight. |
| Calving Ease Direct (CED) | Predicts the percentage of unassisted births in first-calf heifers. | |
| Calving Ease Maternal (CEM) | Predicts the ease with which a sire's daughters will calve as first-calf heifers. | |
| Stayability (STAY) | The probability that a sire's daughters will remain in the herd for at least six years. | |
| Heifer Pregnancy (HP) | Predicts the likelihood of a sire's daughters conceiving as first-calf heifers. | |
| Docility (DOC) | Predicts the temperament of the animal's offspring. | |
| Milk | A predictor of the milking and mothering ability of a sire's daughters. | |
| Performance | Residual Feed Intake (RFI) | A measure of feed efficiency. Lower values indicate greater efficiency. |
| Average Daily Gain (ADG) | Predicts the genetic potential for post-weaning weight gain. | |
| Weaning Weight (WW) | Predicts the genetic potential for weight at weaning. | |
| Yearling Weight (YW) | Predicts the genetic potential for weight at one year of age. | |
| Scrotal Circumference (SC) | An indicator of fertility in male offspring. | |
| Carcass | Tenderness (TEND) | Genetic potential for carcass tenderness. |
| Marbling (MARB) | Predicts the amount of intramuscular fat. | |
| Ribeye Area (REA) | Predicts the size of the ribeye muscle. | |
| Fat Thickness (FAT) | Predicts the thickness of fat over the ribs. | |
| Hot Carcass Weight (HCW) | Predicts the weight of the carcass after initial processing. |
Table 2: Example of Igenity Dairy Profile Traits
| Trait Category | Trait Name | Description |
| Production | Milk Yield | Genetic potential for milk production volume. |
| Fat Yield | Genetic potential for the total amount of fat in the milk. | |
| Fat Percent | Genetic potential for the percentage of fat in the milk. | |
| Protein Yield | Genetic potential for the total amount of protein in the milk. | |
| Protein Percent | Genetic potential for the percentage of protein in the milk. | |
| Health | Somatic Cell Score (SCS) | An indicator of mastitis resistance. Lower scores are desirable. |
| Productive Life (PL) | Predicts the length of time a cow will remain productive in the herd. | |
| Daughter Pregnancy Rate (DPR) | The percentage of eligible daughters that become pregnant during each 21-day period. | |
| Conformation | Dairy Form | A measure of the angularity and openness of the cow's body. |
Experimental Protocols
The this compound Igenity profile is generated using SNP chip genotyping technology, likely based on Illumina's Infinium assay platform. The following protocols provide a generalized workflow for generating this type of data.
Sample Collection and DNA Extraction
Objective: To obtain high-quality genomic DNA from bovine samples.
Materials:
-
This compound Tissue Sampling Units (TSUs), blood cards, or hair cards
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Spectrophotometer (e.g., NanoDrop)
-
Fluorometer (e.g., Qubit) and corresponding assay kits
-
Agarose gel electrophoresis system
Protocol:
-
Sample Collection:
-
Tissue: Collect a tissue sample from the ear using a TSU applicator according to the manufacturer's instructions.
-
Blood: Collect a blood sample onto a designated blood card.
-
Hair: Pull hair from the tail switch, ensuring the follicles are intact, and place them on a hair card.
-
-
DNA Extraction:
-
Follow the manufacturer's protocol for the chosen DNA extraction kit, optimized for the specific sample type.
-
-
DNA Quality Control:
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 are indicative of pure DNA.
-
Concentration: Quantify the DNA concentration using a fluorometer for higher accuracy. A minimum of 200 ng of total genomic DNA is typically required for the Infinium assay.
-
Integrity: Assess DNA integrity by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a single, tight band.
-
SNP Genotyping using Illumina Infinium Assay
Objective: To genotype thousands of SNPs across the bovine genome.
Principle: The Infinium assay is a whole-genome amplification and SNP genotyping method that uses bead-based arrays.
Workflow Diagram:
Protocol (summarized):
-
Day 1: Amplification:
-
Genomic DNA is denatured and isothermally amplified overnight, resulting in a 1000-fold increase in DNA.
-
-
Day 2: Fragmentation, Precipitation, and Hybridization:
-
The amplified DNA is enzymatically fragmented.
-
The fragmented DNA is precipitated with isopropanol and resuspended in a hybridization buffer.
-
The resuspended DNA is applied to the BeadChip and hybridized overnight. During this step, the DNA fragments anneal to locus-specific probes on the beads.
-
-
Day 3: Staining, Scanning, and Genotype Calling:
-
A single-base extension reaction incorporates labeled nucleotides, and the chip is fluorescently stained.
-
The BeadChip is scanned using an Illumina iScan or HiScan system to detect the fluorescent signals.
-
The scanner output (IDAT files) is then processed by genotyping software (e.g., Illumina GenomeStudio) to call the genotypes for each SNP.
-
Data Analysis Protocols
Once the raw genotype data is generated, it needs to be processed and analyzed to derive meaningful biological insights.
Data Quality Control (QC)
Objective: To remove low-quality samples and SNPs from the dataset to ensure the reliability of downstream analyses.
Software: PLINK
Workflow Diagram:
References
- 1. Vascular endothelial growth factor (VEGF) promotes the early development of bovine embryo in the presence of cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Vascular Endothelial Growth Factor (VEGF) in Human Embryo Implantation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK signaling pathway: a major regulator of skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Neogen's Mycotoxin Test Kits
This document provides detailed application notes and protocols for Neogen's mycotoxin test kits, designed for researchers, scientists, and drug development professionals. The following sections offer step-by-step guides for the primary testing platforms, quantitative data summaries, and visual workflows to ensure accurate and efficient mycotoxin analysis.
Overview of this compound Mycotoxin Test Kits
This compound offers a comprehensive portfolio of user-friendly test kits for the detection of various mycotoxins.[1][2][3] The primary formats are the Reveal® Q+ line of lateral flow tests for rapid quantitative results and the Veratox® line of ELISA microwell assays for high-throughput quantitative analysis.[1][2]
-
Reveal® Q+ and Reveal® Q+ MAX: These are single-step lateral flow immunochromatographic assays that provide quantitative results in minutes. They are ideal for on-site testing and require minimal training and equipment. The Reveal Q+ MAX kits utilize a common water-based extraction for multiple mycotoxins, eliminating the need for hazardous solvents.
-
Veratox®: These are competitive direct enzyme-linked immunosorbent assays (CD-ELISA) that allow for the precise quantification of mycotoxins. Veratox kits are suitable for laboratory settings and can be used to test multiple samples simultaneously. High-sensitivity (HS) versions are available for detecting lower levels of contamination.
Quantitative Data Summary
The following tables summarize the quantitative performance of various this compound mycotoxin test kits.
Table 1: Reveal® Q+ MAX Quantitative Performance
| Mycotoxin | Product Name | Catalog No. | Quantitative Range | Testing Time |
| Aflatoxin | Reveal® Q+ MAX for Aflatoxin | 8088 | 3–50 ppb | 6 minutes |
| Deoxynivalenol (DON) | Reveal® Q+ for DON | 8385 | 300–6000 ppb | 3 minutes |
| Fumonisin | Reveal® Q+ for Fumonisin | 8185 | 0.2–6 ppm | 3 minutes |
| Ochratoxin | Reveal® Q+ for Ochratoxin | 8685 | 2–20 ppb | 5 minutes |
| T-2/HT-2 | Reveal® Q+ for T-2/HT-2 | 8285 | 50–600 ppb | 5 minutes |
| Zearalenone | Reveal® Q+ for Zearalenone | 8185 | 25–1200 ppb | 5 minutes |
Table 2: Veratox® Quantitative Performance
| Mycotoxin | Product Name | Catalog No. | Quantitative Range |
| Aflatoxin | Veratox® for Aflatoxin | 8030 | 5–50 ppb |
| Aflatoxin (High Sensitivity) | Veratox® for Aflatoxin HS | 8031 | 1–8 ppb |
| Deoxynivalenol (DON) | Veratox® for DON 2/3 | 8335 | 0.5–5 ppm |
| Deoxynivalenol (DON) | Veratox® for DON 5/5 | 8331 | 1–30 ppm |
| Fumonisin | Veratox® for Fumonisin | 8880 | 0.25–6 ppm |
| Ochratoxin | Veratox® for Ochratoxin | 8630 | 2–25 ppb |
| T-2/HT-2 | Veratox® for T-2/HT-2 | 8230 | 25–800 ppb |
| Zearalenone | Veratox® for Zearalenone | 8130 | 25–1000 ppb |
Experimental Protocols
The following are detailed protocols for the Reveal® Q+ MAX and Veratox® test kits.
Reveal® Q+ MAX for Aflatoxin Protocol
This protocol is for the quantitative analysis of aflatoxin in various commodities.
Materials Provided:
-
25 Reveal® Q+ MAX for Aflatoxin test strips
-
25 red sample dilution cups
-
25 clear sample cups
-
1 bottle of sample diluent
-
25 MAX 1 Aqueous Extraction packets
Materials Required but Not Provided:
-
Grinder
-
Scale
-
Timer
-
Pipettors and tips
-
Distilled or deionized water
-
Raptor® or AccuScan® reader
Procedure:
-
Sample Preparation:
-
Obtain a representative sample.
-
Grind the sample to a fine consistency.
-
Weigh out a 10 g sample.
-
-
Extraction:
-
Add the contents of one MAX 1 packet to the sample.
-
Add 50 mL of distilled or deionized water.
-
Shake vigorously for 3 minutes.
-
Allow the sample to settle and then filter to collect the extract.
-
-
Assay:
-
Add 100 µL of the sample diluent to a red dilution cup.
-
Add 100 µL of the sample extract to the red dilution cup and mix thoroughly.
-
Transfer 100 µL of the mixed sample from the red cup to a clear sample cup.
-
Place a new Reveal® Q+ MAX for Aflatoxin test strip into the clear sample cup.
-
Allow the strip to develop for 6 minutes.
-
-
Data Analysis:
-
Read the test strip using a this compound Raptor® or AccuScan® reader.
-
The reader will provide a quantitative result in parts per billion (ppb).
-
Samples with results greater than 50 ppb must be diluted and re-tested.
-
Caption: Reveal® Q+ MAX for Aflatoxin Workflow.
Veratox® for DON 2/3 Protocol
This protocol is for the quantitative analysis of deoxynivalenol (DON) in various commodities.
Materials Provided:
-
48 antibody-coated wells
-
48 red-marked mixing wells
-
5 DON controls (0, 0.5, 1, 2, and 6 ppm)
-
1 bottle of DON-HRP conjugate solution
-
1 bottle of K-Blue® Substrate solution
-
1 bottle of Red Stop Solution
Materials Required but Not Provided:
-
Grinder
-
Scale
-
Timer
-
Pipettors and tips
-
Distilled or deionized water
-
Microwell reader with a 650 nm filter
Procedure:
-
Sample Preparation:
-
Obtain a representative sample.
-
Grind the sample to a fine consistency.
-
Weigh out a 50 g sample.
-
-
Extraction:
-
Add 250 mL of distilled or deionized water to the sample.
-
Shake vigorously for 3 minutes.
-
Allow the sample to settle and then filter to collect the extract.
-
-
Assay:
-
Allow all reagents to warm to room temperature.
-
Place the required number of red-marked mixing wells and antibody-coated wells into a well holder.
-
Add 100 µL of the DON-HRP conjugate to each red-marked mixing well.
-
Add 100 µL of the controls and extracted samples to the corresponding red-marked mixing wells.
-
Mix well and transfer 100 µL from the red mixing wells to the clear antibody wells.
-
Incubate for 2 minutes at room temperature.
-
Wash the antibody wells thoroughly with deionized water 5 times.
-
Add 100 µL of K-Blue® Substrate to each antibody well and incubate for 3 minutes.
-
Add 100 µL of Red Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Wipe the bottom of the microwells and read the absorbance at 650 nm using a microwell reader.
-
The optical densities of the controls are used to generate a standard curve.
-
The DON concentration in the samples is determined by plotting their absorbance against the standard curve.
-
Sample results above 5 ppm must be diluted and re-tested.
-
Caption: Veratox® for DON 2/3 Workflow.
Validation and Verification
This compound's mycotoxin test kits have undergone rigorous validation for a wide range of commodities. It is recommended that users verify the performance of the test kits with their specific matrices. This compound offers technical support and services to assist with matrix feasibility studies and in-house validation. A comprehensive list of validated and verified commodities is available from this compound.
References
Application Notes and Protocols for Neogen's Environmental Monitoring Swabs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for utilizing Neogen's environmental monitoring swabs for hygiene verification and microbial surveillance. The information is intended to guide researchers, scientists, and drug development professionals in establishing effective environmental monitoring programs within their facilities.
Introduction to Environmental Monitoring
Environmental monitoring is a critical component of a comprehensive quality control program. It involves the systematic sampling and analysis of surfaces, air, and water to detect and enumerate microbial contaminants and organic residues. Proactive environmental monitoring helps to:
-
Verify the effectiveness of cleaning and sanitation procedures.
-
Identify and mitigate potential sources of contamination.
-
Prevent product cross-contamination.
-
Ensure compliance with regulatory standards.
-
Safeguard product quality and consumer safety.
This compound offers a portfolio of environmental monitoring solutions, including ATP (adenosine triphosphate) testing systems for rapid hygiene monitoring and traditional microbial swabs for the detection and enumeration of specific microorganisms.
ATP Hygiene Monitoring with AccuPoint® Advanced NG
The AccuPoint® Advanced Next Generation (NG) system provides a rapid and quantitative assessment of surface cleanliness by measuring ATP. ATP is an energy molecule found in all living cells and organic matter. The presence of ATP on a surface indicates the presence of biological residues, which can harbor microorganisms and compromise product quality.
Performance Data
The AccuPoint® Advanced NG system is a highly sensitive and reliable tool for hygiene verification. Its performance has been validated by the AOAC Research Institute.
| Performance Parameter | Specification | Source |
| Limit of Detection (LOD) | 4 CFU per swab for Listeria | [1] |
| Default RLU Thresholds | Pass: 0–149 RLU, Marginal: 150–299 RLU, Fail: ≥300 RLU | [2] |
| Time to Result | Under 60 minutes without enrichment for Listeria Right Now™ | [1] |
Recommended RLU Thresholds for Food Processing Environments
While the default thresholds provide a general guideline, it is recommended that each facility establishes its own RLU limits based on the specific surfaces, products, and cleaning procedures. The following table provides suggested starting points for various food processing environments.[3]
| Industry/Environment | Surface Type | Suggested Pass RLU | Suggested Marginal RLU | Suggested Fail RLU |
| Dairy Processing | Stainless Steel (post-CIP) | < 50 | 50 - 100 | > 100 |
| Fillers and Nozzles | < 75 | 75 - 150 | > 150 | |
| Meat Processing | Conveyor Belts | < 100 | 100 - 250 | > 250 |
| Cutting Surfaces | < 150 | 150 - 300 | > 300 | |
| Dry Production | Mixing Vats | < 200 | 200 - 400 | > 400 |
| Packaging Equipment | < 150 | 150 - 300 | > 300 |
Experimental Protocol: ATP Surface Testing
-
Power on the AccuPoint® Advanced NG instrument.
-
Select the appropriate test site from the pre-programmed list or choose a "quick test".
-
Remove an AccuPoint Advanced Surface Sampler from its packaging, being careful not to touch the swab tip.
-
Firmly swab a 10 x 10 cm (4 x 4 inch) area. For irregular surfaces, swab an area of equivalent size. Use a consistent swabbing pattern (e.g., crisscross) to ensure representative sampling.
-
Place the swab back into the sampler cartridge.
-
Activate the sampler by pushing the plunger down completely.
-
Gently swirl the sampler for 5 seconds to ensure the sample mixes with the reagent.
-
Insert the sampler into the AccuPoint® Advanced NG reader.
-
The instrument will automatically begin reading and display the result in Relative Light Units (RLU) within seconds.
-
Interpret the results based on your facility's established pass/marginal/fail thresholds.
Microbial Monitoring with Enviro Swab® and Quick Swabs™
For the detection and enumeration of specific microorganisms, this compound offers the Enviro Swab® and Quick Swabs™. These swabs are pre-moistened with a neutralizing buffer to inactivate residual sanitizers and facilitate the recovery of viable organisms.
Microbial Recovery
The recovery of microorganisms from surfaces can be influenced by various factors, including the type of surface, the microorganism being sampled, the swab material, and the swabbing technique. It is recommended that facilities validate their sampling procedures to determine the recovery efficiency for their specific environmental conditions.
Experimental Protocol: Environmental Listeria Monitoring with Enviro Swab®
This protocol is a general guideline for the detection of Listeria species. It is important to follow the specific instructions for the chosen enrichment broth and detection method.
-
Sample Collection:
-
Aseptically remove an Enviro Swab® from its tube.
-
Thoroughly swab the target area (e.g., a 30 x 30 cm area in a drain or on equipment).
-
Return the swab to the tube.
-
-
Enrichment:
-
Aseptically transfer the swab head to a tube or bag containing a suitable enrichment broth for Listeria, such as LESS Plus Medium.[4]
-
Incubate the enrichment broth according to the manufacturer's instructions (e.g., 24-48 hours at 30-37°C).
-
-
Detection:
-
Following enrichment, proceed with a Listeria detection method, such as:
-
This compound's Molecular Detection System: Follow the kit instructions for sample lysis and analysis.
-
Plating on selective agar: Streak a loopful of the enriched broth onto a selective agar for Listeria (e.g., Modified Oxford Agar) and incubate as required.
-
This compound's Petrifilm™ Environmental Listeria Plate: Follow the product instructions for inoculation and incubation.
-
-
-
Interpretation:
-
Interpret the results based on the specific detection method used (e.g., presence/absence of a signal, characteristic colony morphology).
-
Experimental Protocol: Salmonella Surveillance with Quick Swabs™
This protocol outlines a general procedure for monitoring Salmonella in dry production environments.
-
Sample Collection:
-
Twist and pull to remove the Quick Swab™ from its casing.
-
Swab the target area. The swab can be used wet or dry.
-
Return the swab to the casing.
-
-
Sample Preparation and Enrichment:
-
Activate the Quick Swab™ by bending the snap-valve to release the Letheen broth.
-
Shake the swab for 10 seconds to mix the sample with the broth.
-
Aseptically transfer the entire volume of the Letheen broth to a larger volume of a suitable pre-enrichment broth for Salmonella, such as Buffered Peptone Water. The pre-moistened swabs contain Letheen neutralizing buffer to aid in bacterial recovery.
-
Incubate the pre-enrichment broth as recommended (e.g., 18-24 hours at 35-37°C).
-
Following pre-enrichment, transfer a portion of the broth to a selective enrichment broth for Salmonella (e.g., Rappaport-Vassiliadis Broth) and incubate.
-
-
Detection:
-
Proceed with a Salmonella detection method, such as:
-
This compound's Molecular Detection System: Follow the kit instructions.
-
Plating on selective agar: Streak a loopful of the selective enrichment onto a selective agar for Salmonella (e.g., XLD Agar) and incubate.
-
This compound's Petrifilm™ Salmonella Express Plate: Follow the product instructions.
-
-
-
Interpretation:
-
Interpret the results based on the chosen detection method.
-
Disclaimer: These application notes are intended for informational purposes only. It is the responsibility of the user to validate all methods for their specific applications and to ensure compliance with all applicable regulations. Always refer to the specific product instructions for detailed procedures and safety information.
References
Application Notes and Protocols for Neogen's Lateral Flow Allergen Tests
These application notes provide a detailed overview and protocols for the use of Neogen's Reveal® 3-D lateral flow devices for the qualitative detection of food allergens. The information is intended for researchers, scientists, and drug development professionals utilizing these assays for allergen detection in various samples.
Principle of the Assay
This compound's Reveal 3-D lateral flow tests are immunochromatographic assays designed for the rapid and simple detection of specific allergen proteins.[1] The test strip contains antibodies specific to the target allergen. When a sample extract is applied to the device, it migrates along the strip. If the target allergen is present, it will bind to specific antibody-particle complexes, forming a visible line in the test region.[1] The Reveal 3-D tests feature a three-line readout: a control line to confirm the test is working correctly, a test line to indicate the presence of the allergen, and an overload line to prevent false negatives in cases of high allergen concentration.[2]
Quantitative Data Summary
The following tables summarize the limit of detection (LOD) for various this compound Reveal 3-D allergen tests across different sample types. This data is compiled from this compound's validation reports and product information.
Table 1: Limit of Detection for Reveal 3-D for Total Milk
| Sample Type | Limit of Detection (LOD) |
| Buffer | 5 ppm total milk |
| Stainless Steel Swab | 20 µ g/100 cm² |
| Soy Milk | 5 ppm total milk |
| Orange Juice | 5 ppm total milk |
| Clean-in-Place (CIP) Rinses | 5 ppm total milk |
| Sorbet | 5 ppm total milk |
Table 2: Limit of Detection for Reveal 3-D for Soy
| Sample Type | Limit of Detection (LOD) |
| Buffer | 5 ppm total soy |
| Stainless Steel, Plastic, Non-stick Surfaces | 2 µ g/100 cm² |
| Spiked Commodities and Sanitizers | Positive at 5 ppm |
Table 3: Limit of Detection for Reveal 3-D for Egg
| Sample Type | Limit of Detection (LOD) |
| Buffer and Food | 5 ppm whole egg |
| Stainless Steel, Plastic, Non-stick Surfaces | 10 µ g/100 cm² whole egg |
Experimental Protocols
The following are detailed protocols for common applications of this compound's Reveal 3-D lateral flow allergen tests.
Protocol 1: Environmental Surface Swabbing
This protocol describes the procedure for collecting and testing samples from environmental surfaces.
Materials:
-
Reveal 3-D test kit (includes test devices, extraction buffer, sample tubes and caps, sterile swabs)
-
Swab wetting solution (if testing a dry surface)
Procedure:
-
Allow the test kit to come to room temperature for 20-30 minutes before use.
-
For each surface to be tested, label a sample tube.
-
Add the contents of one extraction buffer sachet to each labeled sample tube.
-
If swabbing a dry surface, moisten the swab with the provided swab wetting solution. For wet surfaces, do not pre-moisten the swab.
-
Define a 10 x 10 cm sampling area. Swab the entire area using a crosshatch technique (side-to-side and then top-to-bottom), rotating the swab as you sample.
-
Place the swab back into the sample tube containing the extraction buffer.
-
Break the swab shaft at the scored mark, leaving the swab tip in the tube.
-
Cap the tube securely and shake vigorously for one minute. The sample is now ready for testing.
-
Remove a Reveal 3-D test device from its foil pouch.
-
Fill the lid of the sample tube with the extracted sample.
-
Dip the test device into the liquid in the lid, ensuring the cavity is saturated.
-
Hold the device in the liquid until you see the liquid begin to migrate up the test window.
-
Place the device on a flat surface and allow it to develop for 5 minutes.
-
Read and interpret the results within one minute of the 5-minute development time.
Protocol 2: Clean-in-Place (CIP) Rinse Water Testing
This protocol outlines the steps for testing rinse water samples for the presence of allergens.
Materials:
-
Reveal 3-D test kit (includes test devices, extraction buffer, sample tubes and caps)
-
CIP rinse water sample
Procedure:
-
Ensure the test kit has reached room temperature.
-
Label a sample tube for each rinse water sample.
-
Add the entire contents of an extraction buffer sachet to each sample tube.
-
Thoroughly mix the CIP rinse water sample to ensure it is homogeneous.
-
Add 0.25 mL of the rinse water sample to the sample tube containing the extraction buffer.
-
Cap the tube and shake for one minute.
-
Proceed with steps 9-14 from Protocol 1 to test the sample.
Protocol 3: Food Sample Testing
This protocol provides a general procedure for testing food samples. Specific extraction protocols may vary depending on the food matrix and the target allergen. Always refer to the specific kit insert for detailed instructions.
Materials:
-
Reveal 3-D test kit
-
Reveal 3-D Food Buffer
-
Graduated 50 mL polypropylene test tubes
-
Grinder or blender for solid samples
Procedure:
-
Prepare a representative sample of the food product. For solid samples, this may involve grinding or blending to achieve a homogeneous mixture.
-
Weigh 2 g (or 2 mL for liquid samples) of the food sample into a 50 mL graduated test tube.
-
Add 20 mL of Reveal 3-D Food Buffer to the tube (18 mL for liquid samples).
-
Cap the tube securely and shake for one minute.
-
Allow the sample to settle.
-
For some allergens, a further dilution step may be required. For example, for gluten testing, add 800 µL of the sample extract to a new Reveal 3-D for Gluten Extraction Buffer bottle, cap, and invert to mix.
-
Proceed with steps 9-14 from Protocol 1 to test the prepared sample extract.
Visualizations
The following diagrams illustrate the experimental workflows for the protocols described above.
References
Application Notes and Protocols for Neogen® Petrifilm® Plates
A Comprehensive Guide for Researchers and Drug Development Professionals
These application notes provide a detailed guide to the use of Neogen® Petrifilm® plates for microbial enumeration. This document outlines the principles of Petrifilm technology, provides step-by-step protocols for sample preparation, inoculation, and incubation, and offers a comprehensive guide to the interpretation of results for various Petrifilm plate types.
Introduction to this compound® Petrifilm® Technology
This compound® Petrifilm® plates are a sample-ready culture medium system that replaces traditional agar methods for microbial enumeration. They are designed to be a more efficient, convenient, and reliable alternative. The plates consist of a top and bottom film, with the bottom film coated with a gelling agent and nutrients. When a sample is added, the liquid spreads and the gelling agent solidifies, creating a self-contained environment for microbial growth. Indicator dyes in the medium facilitate the differentiation and enumeration of microbial colonies.
Experimental Protocols
Proper sample preparation is crucial for accurate results. The following is a general guideline; however, specific protocols may vary depending on the sample matrix.
-
Weigh or Pipette Sample: Aseptically weigh or pipette a representative portion of the sample into a sterile container.
-
Dilution: For many samples, a serial dilution is necessary to achieve a countable colony range.[1] Use an appropriate sterile diluent such as Butterfield's buffer, 0.1% peptone water, or physiological saline.[2]
-
A common initial dilution is 1:10 (e.g., 10g of sample in 90mL of diluent).
-
Perform subsequent serial dilutions as needed to achieve a target colony count within the recommended range for the specific Petrifilm plate.
-
-
Homogenization: Thoroughly mix the sample and diluent by stomaching, blending, or vigorous shaking to ensure a homogenous suspension.[1]
-
pH Adjustment: Check the pH of the diluted sample. If necessary, adjust the pH to the range specified in the product instructions for the particular Petrifilm plate being used.[1][3] This is important as the indicator dyes in the plates are pH-sensitive.
-
Plate Placement: Place the Petrifilm plate on a flat, level surface.
-
Inoculation: Lift the top film and, with the pipette held perpendicular to the plate, dispense 1 mL of the prepared sample onto the center of the bottom film.
-
Spreading: Gently roll the top film down onto the sample, being careful to avoid trapping air bubbles. Place the appropriate spreader on the center of the top film (flat side down for most plates, recessed side down for others) and press gently to distribute the inoculum evenly over the circular growth area. Do not slide the spreader across the film.
-
Solidification: Leave the plate undisturbed for at least one minute to allow the gel to form.
-
Incubation: Incubate the plates in a horizontal position with the clear side up. Stacks should not exceed 20 plates. Refer to the table below for specific incubation times and temperatures for various Petrifilm plates.
Quantitative Data Summary
| Petrifilm Plate Type | Target Microorganism | Incubation Time | Incubation Temperature | Countable Range |
| Aerobic Count (AC) | Total Aerobic Bacteria | 48 ± 2 hours | 35°C ± 1°C | 25-250 colonies |
| Rapid Aerobic Count (RAC) | Total Aerobic Bacteria | 24 ± 2 hours | 35°C ± 1°C | 25-250 colonies |
| E. coli/Coliform Count (EC) | E. coli and Coliforms | 24-48 ± 2 hours | 35°C ± 1°C | 15-150 colonies |
| Rapid Coliform Count (RCC) | Coliforms | 6-24 ± 2 hours | 35°C ± 1°C | 10-100 colonies |
| Enterobacteriaceae Count (EB) | Enterobacteriaceae | 24 ± 2 hours | 37°C ± 1°C | 15-100 colonies |
| Yeast and Mold (YM) | Yeast and Molds | 3-5 days | 20-25°C | 15-150 colonies |
| Staph Express Count (STX) | Staphylococcus aureus | 24 ± 2 hours | 37°C ± 1°C | 15-150 colonies |
Visual Guides and Interpretation
General Petrifilm Workflow
The following diagram illustrates the standard workflow for using this compound® Petrifilm® plates, from sample preparation through to the final interpretation of results.
Interpretation of Petrifilm E. coli/Coliform Count (EC) Plates
The diagram below provides a guide to interpreting the results observed on an E. coli/Coliform Count Petrifilm plate.
Troubleshooting Common Petrifilm Issues
This decision tree outlines steps to troubleshoot common problems encountered during the use of Petrifilm plates.
Detailed Interpretation Guide
-
Aerobic Count (AC) and Rapid Aerobic Count (RAC) Plates: All red colonies are counted, regardless of size or intensity.
-
E. coli/Coliform Count (EC) Plates:
-
Coliforms: Red colonies associated with gas bubbles are counted as coliforms. Gas bubbles will be closely associated with the colony.
-
E. coli: Blue colonies associated with gas bubbles are counted as E. coli. The blue color is due to the activity of the enzyme glucuronidase.
-
Do not count colonies on the foam dam as they are not subjected to the selective conditions of the medium.
-
-
Rapid Coliform Count (RCC) Plates:
-
Colonies appear as red colonies associated with gas.
-
Acid production from coliforms will cause the pH indicator in the gel to change from red-orange to yellow, which can provide a presumptive indication of coliforms.
-
-
Enterobacteriaceae Count (EB) Plates:
-
Enterobacteriaceae appear as red colonies with associated gas bubbles and/or yellow acid zones.
-
As the count increases, the gel color may lighten from purple to yellow or cream-colored.
-
-
Too Numerous to Count (TNTC): Plates with colony counts exceeding the recommended range should be recorded as TNTC. For a more accurate count, further dilution of the sample is required. High colony numbers can lead to a uniform color change of the gel, making individual colonies difficult to distinguish.
Storage and Handling
-
Unopened Pouches: Store unopened pouches at refrigerated temperatures (≤8°C).
-
Opened Pouches: After opening, fold over the end of the pouch and seal with adhesive tape. Store resealed pouches in a cool, dry place for no longer than four weeks. Do not refrigerate opened pouches to prevent condensation.
Disposal
Used Petrifilm plates should be treated as biohazardous waste and disposed of according to your institution's and local regulations. Autoclaving is a common method for decontamination.
References
Application Notes and Protocols for Neogen Genomic Services
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the submission of various sample types for genomic analysis at Neogen. Adherence to these guidelines is crucial for ensuring the quality and accuracy of the genomic data generated.
Sample Submission Workflow
The overall process for submitting samples to this compound for genomic analysis follows a clear workflow, from initial consultation to the final delivery of data. This process is designed to be efficient and to ensure sample integrity throughout.[1]
Caption: General workflow for sample submission to this compound Genomics.
Sample Type and Collection Protocols
This compound accepts a variety of sample types for genomic analysis. The appropriate collection protocol must be followed to ensure the quality of the resulting DNA.
Tissue Samples (Tissue Sampling Units - TSUs)
Tissue samples collected using Allflex Tissue Sampling Units (TSUs) are a preferred method for many livestock species due to the high quality of DNA obtained and the ease of collection.[2]
Experimental Protocol for TSU Sample Collection:
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Load the Applicator: Insert a new TSU into the applicator according to the manufacturer's instructions.
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Animal Restraint: Properly restrain the animal to ensure safety and accurate sample collection.
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Sample Site Preparation: Clean the ear with a dry cloth to remove any dirt or debris. Avoid using chemicals like bleach, which can degrade DNA. For newborn animals, ensure the ear is clean of any maternal tissue or fluids.[3]
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Sample Collection: Place the TSU applicator on the ear, avoiding major blood vessels and tattoos, approximately one inch from the edge of the ear. Squeeze the handles in a quick, fluid motion to collect the tissue sample.[3][4]
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Confirmation: Before releasing the animal, visually inspect the TSU to confirm that the tissue sample is present and submerged in the buffer.
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Storage and Shipping: Store collected TSUs at room temperature, away from direct sunlight, for up to 12 months. For longer-term storage, freezing is recommended. Ship TSUs in a padded envelope or box.
Hair Samples
Hair follicles are a reliable source of DNA.
Experimental Protocol for Hair Sample Collection:
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Sample Location: Pull hair from the tail switch of the animal. Do not cut the hair , as the DNA is in the root follicles.
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Sample Quantity: Collect approximately 30-60 hairs with visible roots.
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Sample Preparation: Ensure the hair is clean and free of fecal matter or dirt.
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Using the Hair Card: Open the this compound hair sample card and place the root ends of the hair in the designated area. Seal the card as instructed.
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Labeling: Clearly label the hair card with the animal's ID.
Blood Samples
Blood samples can be submitted as whole blood in tubes or on this compound's specialized blood cards.
Experimental Protocol for Blood Card Sample Collection:
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Animal Restraint: Properly restrain the animal.
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Sample Site Preparation: Clean the intended puncture site (e.g., ear vein, underside of the tail) to remove dirt and manure.
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Blood Collection: Use a sterile needle or lancet to puncture a blood vessel. Collect 2-3 drops of blood onto the designated area of the blood card. Do not smear the blood on the card.
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Drying: Allow the blood card to air dry completely before closing the cover.
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Labeling: Label the card with the animal's ID.
Experimental Protocol for Whole Blood Tube Collection:
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Tube Type: Use an EDTA (purple top) tube for blood collection.
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Volume: A minimum of 1 mL of whole blood is required.
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Labeling: Label the tube clearly with the animal's ID.
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Shipping: If shipping in extreme temperatures, include a cold pack with the sample.
Semen Samples
Semen is an acceptable source of DNA.
Experimental Protocol for Semen Sample Submission:
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Straws: Send a full, unused semen straw. To protect it during shipping, it is recommended to place the straw inside an empty pen barrel.
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Tubes: If not in a straw, send at least 0.1 mL of semen in a microcentrifuge tube. Seal the cap with parafilm to prevent leakage.
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Shipping: Semen can typically be shipped at ambient temperature. However, for long shipping durations or in extreme heat, include a cold pack.
Cheek (Buccal) Swabs
For some species, such as canines and felines, cheek swabs are a non-invasive method for DNA collection.
Experimental Protocol for Cheek Swab Collection:
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Preparation: Withhold food from the animal for at least 30 minutes prior to sampling.
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Collection: Use two sterile bristle swabs per animal. Place the swab between the cheek and gum and roll firmly for 15 seconds to collect cheek cells.
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Drying: Allow the swabs to air dry for at least 5 minutes before placing them back in their packaging.
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Labeling: Label the swab packaging with the animal's ID.
Purified DNA
This compound also accepts previously extracted DNA.
Quantitative Sample Requirements
The following table summarizes the quantitative requirements for various sample types.
| Sample Type | Minimum Quantity | Recommended Concentration | Storage and Shipping |
| Tissue (TSU) | 1 ear notch per TSU | N/A | Room temperature (up to 12 months); Freeze for long-term |
| Hair | 30-60 follicles | N/A | Room temperature |
| Blood Card | 2-3 drops | N/A | Air dry completely before shipping at room temperature |
| Whole Blood | 1 mL | N/A | Ship with a cold pack in extreme temperatures |
| Semen | 1 full straw or >0.1 mL | N/A | Ambient temperature; use a cold pack for long/hot shipments |
| Cheek Swabs | 2 swabs per animal | N/A | Air dry before shipping at room temperature |
| Purified DNA | 300 ng | 20 ng/µL | Ship dried down or frozen on dry ice; overnight shipping is preferred |
Laboratory Protocols
The following are generalized protocols for DNA extraction and quality control. Specific methodologies at this compound may vary.
DNA Extraction
The goal of DNA extraction is to isolate high-quality genomic DNA from the submitted sample, free of contaminants that could inhibit downstream applications.
Caption: A generalized workflow for genomic DNA extraction.
Experimental Protocol for DNA Extraction (General):
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Lysis: The first step is to break open the cells to release the DNA. This is typically achieved using a lysis buffer containing detergents and enzymes like Proteinase K, often in conjunction with heat.
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Protein Removal: Proteins and other cellular debris are removed from the lysate. This can be done through various methods, including precipitation with salts or enzymatic digestion.
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DNA Precipitation: The DNA is precipitated out of the solution, usually with isopropanol or ethanol.
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Washing: The precipitated DNA is washed with ethanol to remove any remaining salts or contaminants.
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Elution: The purified DNA is resuspended in a low-salt buffer or nuclease-free water.
DNA Quality Control
After extraction, the quantity and quality of the DNA are assessed.
Experimental Protocol for DNA QC:
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Quantification: DNA concentration is measured using a fluorometric method, such as a Qubit or PicoGreen assay, for higher accuracy than spectrophotometry.
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Purity Assessment: The purity of the DNA is assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio is used to assess protein contamination, with an ideal ratio being ~1.8. The A260/A230 ratio indicates contamination with salts or organic solvents, with an ideal ratio between 2.0 and 2.2.
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Integrity Assessment: The integrity of the DNA is checked by running an aliquot on an agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.
Data Presentation and Analysis
Upon completion of the genomic analysis, the data is processed and delivered to the client in the agreed-upon format. This compound's data services team performs quality assurance checks on the data before its release.
For further inquiries or to initiate a project, please contact your nearest this compound Genomics laboratory.
References
Troubleshooting & Optimization
Neogen ELISA Kit Technical Support Center
Welcome to the Technical Support Center for Neogen ELISA Kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound sandwich ELISA kit?
A1: this compound's sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kits are used for the quantitative analysis of various analytes, including proteins, hormones, and allergens. The target analyte in a sample is "sandwiched" between two antibodies: a capture antibody coated on the microplate wells and a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of analyte present in the sample.[1][2][3][4][5]
Q2: How should I store my this compound ELISA kit?
A2: Most this compound ELISA kits and their components should be stored at 2-8°C. It is important not to freeze the kit components. Always refer to the kit insert for specific storage instructions for each component.
Q3: Can I use reagents from different this compound ELISA kits?
A3: No, you should not mix reagents or components from different this compound ELISA kits. Each kit is designed to work as a complete set, and mixing components can lead to inaccurate results.
Q4: What is the shelf life of this compound's K-Blue® Substrate?
A4: The Enhanced K-Blue® TMB Substrate has a minimum shelf life of 48 months when stored at 2-8°C. The K-Blue Aqueous TMB Substrate is stable for a minimum of 36 months under the same storage conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound sandwich ELISA experiment.
Troubleshooting Guides
High Background
Q: My blank wells are showing a high absorbance reading. What could be the cause?
A: High background can obscure results and is often caused by a few common issues. Below are the potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes from three to five, especially if using an automated plate washer. Tap the plate on a lint-free towel to remove any residual wash buffer. |
| Contaminated Substrate | The TMB substrate is sensitive to light and contamination. Always pour the required amount of substrate into a separate, clean container; never pipette directly from the bottle. Store the substrate protected from light. |
| Incorrect Reagent Concentrations | Using too much enzyme conjugate can lead to high background. Ensure all reagents are prepared according to the kit instructions. |
| Cross-Contamination | Avoid touching the inside of the wells with pipette tips. Use fresh pipette tips for each standard, sample, and reagent. |
| Improper Incubation | Incubation times that are too long or temperatures that are too high can increase background signal. Adhere strictly to the incubation times and temperatures specified in the kit protocol. |
Low Signal or No Color Development
Q: I am seeing very low or no color development in my standards and samples. What should I do?
A: A weak or absent signal can indicate a problem with one or more steps in the assay.
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C). |
| Incorrect Reagent Preparation | Ensure that concentrated reagents, such as wash buffer and enzyme conjugates, were diluted correctly according to the kit manual. |
| Reagents Not at Room Temperature | All reagents should be brought to room temperature before use to ensure optimal activity. |
| Omission of a Key Reagent | Double-check that all required reagents (e.g., enzyme conjugate, substrate) were added in the correct order. |
| Improper Incubation Conditions | Incubation times that are too short or temperatures that are too low can result in a weak signal. Use a calibrated incubator and a timer to ensure accurate incubation. |
| Stop Solution Not Added | For endpoint assays that require a stop solution, its absence will result in the color not developing properly or fading. |
High Variation (CV%)
Q: My duplicate or triplicate samples are showing high variability. How can I improve my precision?
A: High coefficient of variation (CV%) between replicates can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure your pipettes are calibrated. When pipetting, rinse the tip with the reagent three times before dispensing into the well. Use a multichannel pipette for adding reagents like the conjugate and substrate to minimize timing differences across the plate. |
| Inadequate Mixing | Gently shake the plate after adding reagents to ensure a homogenous solution in each well. |
| Partial Well Washing | Ensure that the wash buffer is dispensed with sufficient force to wash the entire well surface and that all liquid is thoroughly aspirated after each wash. |
| Bubbles in Wells | Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the optical density readings. |
Edge Effects
Q: The absorbance readings in the outer wells of my plate are consistently higher or lower than the inner wells. How can I prevent this?
A: "Edge effects" are often caused by uneven temperature distribution or evaporation across the plate.
| Potential Cause | Recommended Solution |
| Uneven Temperature | Ensure the microplate is at room temperature before starting the assay. During incubation, place the plate in the center of the incubator, away from the walls, to ensure even heating. Avoid stacking plates during incubation. |
| Evaporation | Use a plate sealer or plastic film to cover the plate during incubation steps to prevent evaporation from the wells, especially the outer ones. |
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting common ELISA issues.
Experimental Protocols & Data Tables
The following tables summarize key quantitative parameters from various this compound ELISA kit instructions. Always refer to the specific kit insert for the most accurate and detailed protocol.
Table 1: Incubation Times and Temperatures
| Kit Name | Sample Incubation | Conjugate Incubation | Substrate Incubation |
| Histamine ELISA | 45 min @ RT (18-30°C) | (Combined with sample) | Not specified separately |
| Cortisol ELISA | 1 hour @ RT | (Combined with sample) | 30 min @ RT |
| Testosterone ELISA | 1 hour @ RT | (Combined with sample) | 30 min @ RT |
| Veratox for Histamine | 10 min @ RT | (Combined with sample) | 10 min @ RT |
| Veratox for Fumonisin | 10 min @ RT | (Combined with sample) | 5 min @ RT |
| Veratox for Aflatoxin | 2 min @ RT | (Combined with sample) | 3 min @ RT |
| Veratox for Mustard Allergen | 10 min @ RT | 10 min @ RT | 10 min @ RT |
RT = Room Temperature
Table 2: Reagent Volumes and Washing Protocol
| Kit Name | Sample/Standard Volume | Conjugate Volume | Substrate Volume | Stop Solution Volume | Washing Steps |
| Histamine ELISA | 50 µL | 50 µL | 150 µL | 100 µL | 3 x 300 µL |
| Cortisol ELISA | 50 µL | 50 µL | 150 µL | 50-100 µL | 3 x 300 µL |
| Testosterone ELISA | 50 µL | 50 µL | 150 µL | 50-100 µL | 3 x 300 µL |
| Veratox Kits | 100 µL (transferred) | 100 µL | 100 µL | 100 µL | 5x with deionized water |
Note: The Veratox kits often involve a pre-incubation step in mixing wells before transfer to the antibody wells.
For further assistance, please contact your local this compound representative.
References
Neogen Molecular Detection System Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Neogen Molecular Detection System.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: Positive Result in Negative Control (No Template Control - NTC)
A positive result in your negative control indicates potential contamination.
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Question: What should I do if my negative control shows a positive result? Answer: A positive negative control invalidates the run. It is crucial to identify and eliminate the source of contamination before repeating the assay.
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Question: What are the potential sources of contamination? Answer:
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Cross-contamination from positive samples: Ensure proper aseptic techniques are followed. Change pipette tips between every sample.
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Contaminated reagents or consumables: Use dedicated and properly stored reagents. Ensure all tubes and tips are sterile.
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Environmental contamination: Decontaminate work surfaces and equipment regularly with a 1-5% bleach solution or a DNA removal solution.[1] It is recommended to physically separate pre- and post-amplification areas.
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-
Question: How can I prevent contamination? Answer:
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Always wear gloves and change them frequently.
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Use aerosol-resistant pipette tips.
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Never open tubes containing amplified product after the run is complete.
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Maintain a unidirectional workflow, moving from clean areas (reagent preparation) to dirty areas (sample addition and analysis).
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Issue: Inconsistent or Unexpected Results
Inconsistent results can stem from various factors, from sample preparation to assay execution.
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Question: My results are inconsistent between runs. What could be the cause? Answer: Inconsistent results can be due to variability in sample enrichment, improper sample lysis, or issues with reagent handling. Ensure that the enrichment time and temperature are strictly followed as per the protocol for the specific assay and sample type. Verify that the lysis step is performed correctly, as incomplete lysis can lead to insufficient DNA for detection. Always ensure reagents are properly thawed and mixed before use.
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Question: I am getting a "signal-error" or "inspect" result. What does this mean and what should I do? Answer: A "signal-error" or "inspect" result indicates an issue with the reaction in that specific well. The system's software flags these results when the amplification curve does not conform to the expected profile. In such cases, it is recommended to repeat the test for the specific sample. If the issue persists, it may be necessary to investigate potential sample inhibition or issues with the specific reagent tube.[2]
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Question: Could my sample matrix be inhibiting the reaction? Answer: Yes, complex matrices can contain substances that inhibit the amplification reaction. If you suspect inhibition, you may need to perform a 1:2 dilution of the enriched sample with sterile enrichment broth before proceeding with the lysis step. For environmental samples with neutralizing buffer containing aryl sulfonate complex, a dilution is required.[1]
Frequently Asked Questions (FAQs)
General
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Question: What is the underlying technology of the this compound Molecular Detection System? Answer: The system utilizes Loop-Mediated Isothermal Amplification (LAMP) technology.[3] This method allows for rapid amplification of DNA at a constant temperature, eliminating the need for thermal cycling.
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Question: What is the typical time to obtain results? Answer: For most assays, presumptive positive results can be obtained in as little as 15 minutes after starting the instrument run, with negative results confirmed at the end of the run (typically 60-75 minutes).[4]
Hardware and Software
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Question: What routine maintenance is required for the instrument? Answer: The instrument itself requires minimal maintenance. However, it is crucial to keep the heating and cooling blocks clean and free of debris. Regular decontamination of the instrument surface is also recommended. For preventative maintenance and calibration, contact this compound support.
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Question: Are there specific software requirements? Answer: Yes, the software must be installed on a compatible Windows operating system. For detailed system requirements, refer to the user manual. This compound provides software updates, and it is important to ensure you are using the latest version.
Data Presentation
Table 1: Inclusivity and Exclusivity of the this compound Molecular Detection Assay 2 - Salmonella Enteritidis/Salmonella Typhimurium
| Target Organism | Number of Strains Tested | Expected Result | Observed Result |
| Salmonella Enteritidis | 50 | Positive for SE assay, Negative for ST assay | All 50 strains produced the expected results. |
| Salmonella Typhimurium (including monophasic variant) | 53 | Positive for ST assay, Negative for SE assay | All 53 strains produced the expected results. |
| Non-SE/ST Salmonella and other Enterobacteriaceae | 35 | Negative for both SE and ST assays | All 35 strains produced negative results in both assays. |
Experimental Protocols
Key Experiment: Detection of Salmonella in Food and Environmental Samples
This protocol provides a general overview. Specific enrichment times and temperatures may vary depending on the sample type and validation method (e.g., AOAC, NF VALIDATION).
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Enrichment:
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Aseptically add the sample to pre-warmed Buffered Peptone Water (BPW) ISO.
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Incubate at the specified temperature and duration according to the validated protocol for your matrix. For example, for raw ground beef, enrichment is typically at 41.5 ± 1°C for 10-18 hours.
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Lysis:
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Transfer 20 µL of the enriched sample into a lysis tube.
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Heat the lysis tubes at 100°C for 15 minutes.
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Cool the lysis tubes for 5 minutes.
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Amplification and Detection:
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Transfer 20 µL of the lysate into a reagent tube containing the lyophilized LAMP reagents.
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Place the reagent tubes into the this compound Molecular Detection Instrument.
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Start the run using the software. The instrument will maintain a constant temperature and monitor for amplification in real-time.
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Visualizations
References
Optimizing Neogen Genomics Workflow for High-Throughput Sequencing: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Neogen's high-throughput sequencing services. The information is designed to help you navigate and resolve common issues encountered during your genomics experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during sample preparation, library construction, sequencing, and data analysis.
Sample Preparation and Quality Control
Question: What are the common causes of poor-quality sequencing data related to the initial sample?
Answer: The quality of your starting material is critical for successful high-throughput sequencing.[1] Poor quality can often be traced back to the initial sample collection and DNA/RNA extraction steps. Key factors include:
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Sample Handling and Storage: Improper handling and storage of biological samples can lead to nucleic acid degradation. It is crucial to follow recommended guidelines for sample collection and preservation to maintain the integrity of the DNA or RNA.
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DNA/RNA Purity: Contaminants such as proteins, phenol, ethanol, and salts can inhibit the enzymatic reactions in subsequent library preparation steps.[2] It is essential to use a robust extraction method that yields pure nucleic acids.
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Nucleic Acid Integrity: Degraded DNA or RNA will result in fragmented libraries and uneven sequencing coverage. The integrity of your nucleic acids should be assessed prior to library preparation.
Question: How can I assess the quality of my DNA/RNA samples before submitting them to this compound?
Answer: Several methods are available to evaluate the quality and quantity of your nucleic acid samples:
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Spectrophotometry: Instruments like the NanoDrop can assess the purity of a sample by measuring absorbance at different wavelengths. The A260/A280 ratio is used to detect protein contamination, while the A260/A230 ratio can indicate the presence of other contaminants like phenol or salts.[1]
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Fluorometric Quantification: Methods like Qubit or PicoGreen provide a more accurate measurement of DNA or RNA concentration by using fluorescent dyes that specifically bind to the target nucleic acid.[3][4]
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Gel Electrophoresis: Running your sample on an agarose gel can provide a visual assessment of its integrity. A clear, high-molecular-weight band indicates intact DNA or RNA, while a smear suggests degradation.
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Automated Electrophoresis: Systems like the Agilent Bioanalyzer or TapeStation provide detailed information on the size distribution and integrity of your nucleic acid samples, often generating a quality score such as the RNA Integrity Number (RIN) or DNA Integrity Number (DIN).
Library Preparation
Question: My sequencing library yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low library yield is a common issue that can halt a sequencing project. The following are potential causes and troubleshooting steps:
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Inaccurate Quantification of Input DNA/RNA: Overestimation of the starting material can lead to suboptimal enzyme-to-substrate ratios during library preparation, resulting in low yield. Always use a reliable quantification method like Qubit.
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Poor Quality of Starting Material: Degraded or contaminated nucleic acids can inhibit enzymatic reactions, leading to inefficient library construction. Re-extraction or further purification of the sample may be necessary.
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Suboptimal Library Preparation Protocol: Ensure that you are strictly following the recommended protocol for the specific library preparation kit being used. Deviations in incubation times, temperatures, or reagent concentrations can significantly impact yield.
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Loss of Material During Clean-up Steps: Bead-based purification steps can lead to sample loss if not performed carefully. Ensure proper mixing of beads and sample, and avoid aspirating beads during washing and elution steps.
Question: I am observing a high proportion of adapter-dimers in my sequencing library. What can I do to prevent this?
Answer: Adapter-dimers are short fragments formed by the ligation of sequencing adapters to each other, which can compete with your library fragments for sequencing resources. To minimize their formation:
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Optimize Adapter-to-Insert Ratio: Using an appropriate molar ratio of adapters to DNA fragments is crucial. Too high a concentration of adapters can lead to increased dimer formation.
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Perform Stringent Size Selection: After adapter ligation, a thorough size selection step using beads or gel electrophoresis can effectively remove short adapter-dimer fragments.
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Ensure High-Quality Input DNA: Starting with a sufficient amount of high-quality, fragmented DNA will favor the ligation of adapters to the target fragments over self-ligation.
Sequencing and Data Analysis
Question: My sequencing run has a low percentage of reads passing filter (%PF). What does this indicate?
Answer: A low %PF suggests that a significant portion of the clusters on the flow cell did not produce high-quality sequencing data. This can be caused by:
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Suboptimal Library Quality: The presence of adapter-dimers, library fragments that are too long or too short, or other contaminants can lead to poor cluster formation and low signal intensity.
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Inaccurate Library Quantification: Over- or under-clustering of the flow cell due to incorrect library quantification can result in a low %PF.
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Sequencing Instrument Issues: While less common, problems with the sequencing instrument itself can also contribute to a low %PF.
Question: The imputation accuracy for my low-pass sequencing data is lower than expected. How can I troubleshoot this?
Answer: Imputation accuracy in low-pass sequencing is dependent on several factors:
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Reference Panel Quality: The quality and diversity of the reference panel used for imputation are critical. Ensure that the reference panel is appropriate for the species and population you are studying.
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Sequencing Coverage: While low-pass sequencing uses lower coverage, extremely low or uneven coverage can negatively impact imputation accuracy.
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Variant Quality Control: Rigorous filtering of low-quality variants in both your low-pass data and the reference panel can improve imputation results.
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Relatedness between Sample and Reference Panel: Higher genetic relatedness between your samples and the individuals in the reference panel generally leads to better imputation accuracy.
Data Presentation
The following tables summarize key quantitative data related to this compound's high-throughput sequencing workflow.
Table 1: Recommended DNA/RNA Input Quality Metrics
| Metric | DNA | RNA |
| Purity (A260/A280) | 1.8 - 2.0 | 1.9 - 2.2 |
| Purity (A260/A230) | > 1.8 | > 1.8 |
| Integrity (DIN/RIN) | > 7 | > 7 |
Table 2: Expected Sequencing Output for Illumina Platforms Utilized by this compound
| Illumina Platform | Read Length | Reads per Run (Single End) | Output per Run |
| MiSeq | 2 x 150 bp | 20-25 million | 6.0 - 7.5 Gb |
| NextSeq 550 | 2 x 150 bp | 400 million | 120 Gb |
| NovaSeq 6000 (S4) | 2 x 150 bp | 10 billion | 3000 Gb |
Note: These are estimates and actual output may vary depending on the specific run parameters and library quality.
Table 3: Key Quality Control Metrics for Sequencing Data
| Metric | Description | Typical Target Value |
| % Q30 | Percentage of bases with a quality score of 30 or higher, indicating a 99.9% base call accuracy. | > 80% |
| **Cluster Density (K/mm²) ** | The number of clusters per square millimeter on the flow cell. | Instrument-specific, consult platform documentation. |
| % Reads Passing Filter (%PF) | The percentage of clusters that pass the initial quality filtering on the sequencing instrument. | > 80% |
| Error Rate | The percentage of bases incorrectly called, often estimated using a PhiX control. | < 0.5% |
Experimental Protocols
Below are detailed methodologies for key experiments in the this compound genomics workflow.
Protocol 1: Genomic DNA (gDNA) Extraction from Animal Tissue
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Sample Collection: Collect fresh or frozen tissue samples (e.g., ear notch, tail clip, blood) and store them appropriately to prevent DNA degradation.
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Lysis: Homogenize the tissue sample in a lysis buffer containing proteinase K to break down cell membranes and release the DNA. Incubate at 56°C for 1-3 hours or overnight.
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RNase Treatment: Add RNase A to the lysate to remove contaminating RNA and incubate at 37°C for 30-60 minutes.
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Purification: Use a spin-column-based kit or magnetic beads to bind the DNA while washing away contaminants.
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Washing: Perform two wash steps with ethanol-based wash buffers to remove any remaining impurities.
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Elution: Elute the purified gDNA from the column or beads using a low-salt elution buffer or nuclease-free water.
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Quality Control: Assess the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). Evaluate the integrity of the gDNA using gel electrophoresis.
Protocol 2: Illumina DNA Prep (formerly Nextera XT) Library Preparation
This protocol is a common method for preparing sequencing libraries from gDNA.
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Tagmentation: The input gDNA is simultaneously fragmented and tagged with adapter sequences by a transposome enzyme. This reaction is highly sensitive to the amount of input DNA.
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Tagmentation Clean-up: The tagmented DNA is cleaned up to remove the transposome and other reaction components.
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PCR Amplification: A limited-cycle PCR is performed to add index sequences (barcodes) for multiplexing and to amplify the library.
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PCR Clean-up: The amplified library is purified using magnetic beads to remove short library fragments, primer-dimers, and other reaction components.
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Library Quality Control: The final library is quantified using a fluorometer (e.g., Qubit), and the size distribution is assessed using an automated electrophoresis system (e.g., Bioanalyzer).
Protocol 3: Low-Pass Sequencing Data Analysis and Imputation
This protocol outlines the general steps for analyzing data from this compound's InfiniSEEK and SkimSEEK services.
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Quality Control of Raw Reads: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. This includes checking per-base quality scores, GC content, and adapter contamination.
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Read Trimming and Filtering: Low-quality bases and adapter sequences are trimmed from the reads. Reads that do not meet a certain quality threshold are removed.
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Alignment to Reference Genome: The cleaned reads are aligned to a reference genome for the species of interest using an aligner like BWA or Bowtie2.
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Variant Calling: Genetic variants (SNPs and indels) are identified from the aligned reads using a variant caller like GATK or SAMtools.
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Genotype Imputation: The low-coverage genotype data is then imputed to a high-density SNP panel using a reference panel of deeply sequenced individuals. Software like BEAGLE or IMPUTE2 is commonly used for this step.
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Post-Imputation Quality Control: The imputed genotypes are filtered based on imputation quality scores and other metrics to ensure high accuracy.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the this compound genomics workflow.
Caption: Overview of the this compound high-throughput sequencing workflow.
Caption: A logical diagram for troubleshooting low library yield.
Caption: Data analysis pipeline for low-pass sequencing and imputation.
References
Enhancing Accuracy of Neogen Food Safety Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Neogen food safety assays. The following sections offer detailed solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound's food safety assays, including ELISA and lateral flow devices.
| Issue Category | Question | Potential Cause | Suggested Solution |
| Assay Performance | Why am I seeing weak or no signal in my ELISA assay? | - Reagents added in the wrong order or prepared incorrectly.- Antibody concentration is too low.- Capture antibody or antigen did not adhere properly to the plate.- Standard has degraded. | - Double-check the protocol and ensure all steps are followed precisely.- Increase the concentration of the primary or secondary antibody; titrations may be necessary.- Use a plate validated for ELISAs and consider increasing the coating incubation time.- Use a fresh vial of the standard. |
| What causes high background in my ELISA results? | - Insufficient washing or blocking.- High antibody concentrations.- Substrate solution prepared too early.- Contaminated reagents or labware.[1] | - Increase the number and duration of wash steps and ensure blocking steps are adequate.- Decrease the concentration of the primary or secondary antibody.- Prepare the substrate solution immediately before use.- Use fresh, clean reagents and labware. | |
| Why are my replicate results showing high variability? | - Pipetting errors.- Inadequate mixing of solutions.- Uneven plate coating. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all solutions before adding them to the plate.- Ensure equal volumes of coating solution are added to each well and use a plate sealer to prevent evaporation. | |
| Lateral Flow Devices | My Reveal® 3-D test shows no lines, or the control line is absent. | - The test was performed incorrectly.- The test device is expired or was stored improperly. | - Carefully re-read the kit insert and repeat the test with a new device.- Check the expiration date and storage conditions of the test kits. |
| What does it mean if the overload line on my Reveal® 3-D test is absent? | - A very high concentration of the target analyte is present in the sample. | - This is an expected result for samples with gross contamination and indicates a positive result. Dilute the sample and re-test to bring the concentration within the dynamic range of the assay. | |
| Sample Preparation | How can I ensure proper sample collection for environmental monitoring? | - Improper swabbing technique.- Using the wrong type of swab. | - Swab a defined area (e.g., 10x10 cm) and ensure the swab is pre-moistened if the surface is dry.- Use the swabs provided with the this compound kit or validated swabs that do not interfere with the assay. Do not use swabs containing growth media. |
| What is the best way to prepare liquid and solid samples? | - Non-homogenous sample.- Incorrect extraction procedure. | - For liquids, ensure the sample is well-mixed before taking a subsample.- For solids, grind the sample to a fine powder and mix thoroughly before weighing.- Follow the specific extraction protocol provided in the kit insert for your sample type. |
Key Experimental Protocols
General Best Practices for this compound Assays
To ensure the highest accuracy and reliability of your results, adhere to the following best practices:
-
Read the Kit Insert: Always thoroughly read and understand the protocol provided with your specific this compound assay kit before starting any experiment.
-
Temperature Control: Allow all reagents and samples to reach room temperature (typically 18-30°C) before use, unless otherwise specified.
-
Proper Pipetting: Use calibrated pipettes and new tips for each sample and reagent to avoid cross-contamination and ensure accurate volumes.
-
Timing: Adhere strictly to the incubation times specified in the protocol.
-
Washing Steps (ELISA): Ensure complete removal of liquid from wells between each wash step to minimize background signal.
-
Data Recording: Maintain accurate records of all steps, including lot numbers of kits and reagents, incubation times, and temperatures.
Protocol 1: Environmental Swabbing for Allergen Testing
This protocol outlines the general steps for collecting an environmental sample using a swab for use with this compound's lateral flow devices.
-
If the surface to be tested is dry, pre-moisten the swab with the provided wetting solution.
-
Firmly rub the swab over a 10 x 10 cm area. For irregular surfaces, ensure a representative area is swabbed.
-
Place the swab into the sample tube containing the extraction buffer.
-
Break off the swab tip at the marked line so it remains in the tube.
-
Cap the tube and shake vigorously for the time specified in the kit insert (e.g., 1 minute).
-
Allow the solid particles to settle.
-
Use the supernatant for the assay as per the kit instructions.
Protocol 2: General ELISA Procedure (Veratox®)
This protocol provides a general overview of the steps involved in a typical this compound Veratox® ELISA assay.
-
Add the appropriate volume of control, sample extract, and conjugate to the antibody-coated microwells.
-
Mix gently and incubate for the specified time at the specified temperature.
-
Wash the wells thoroughly with a wash buffer to remove unbound materials.
-
Add the substrate to the wells and incubate for the specified time, allowing for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the results based on the standard curve generated from the controls.
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative this compound assays. Note that these values can vary by kit and sample type; always refer to the specific kit insert for precise details.
Table 1: this compound Reveal® 3-D Lateral Flow Device Specifications
| Analyte | Limit of Detection (LOD) in Rinse Water | Limit of Detection (LOD) on Surfaces |
| Gluten | 5 ppm | 5 µ g/100 cm² |
| Total Milk | 5 ppm | 20 µ g/100 cm² |
| Peanut | 5 ppm | 5 µ g/100 cm² |
| Soy | 5 ppm | Not specified |
| Egg | 5 ppm | Not specified |
Table 2: General Incubation Parameters for this compound ELISA Kits
| Step | Typical Time | Typical Temperature |
| Sample/Conjugate Incubation | 10 - 30 minutes | Room Temperature |
| Substrate Incubation | 10 - 30 minutes | Room Temperature |
Visual Guides
Troubleshooting Workflow for ELISA Assays
The following diagram illustrates a logical workflow for troubleshooting common issues with ELISA assays.
Caption: Troubleshooting workflow for common ELISA issues.
Experimental Workflow for Lateral Flow Assays
This diagram outlines the typical experimental workflow for a this compound Reveal® 3-D lateral flow assay.
Caption: General experimental workflow for lateral flow devices.
References
Optimizing Sample Preparation for Neogen Mycotoxin Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sample preparation for Neogen's mycotoxin testing kits.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation, leading to inaccurate or inconsistent results.
Question: Why are my mycotoxin results inconsistent or showing high variability between sample replicates?
Answer: Inconsistent results are often linked to several factors during sample preparation:
-
Non-Representative Sampling: Mycotoxins are not uniformly distributed in a commodity, often occurring in "hot spots"[1][2][3]. A single small sample may not accurately represent the entire lot[1][4]. It is crucial to collect a large, representative sample according to accepted techniques, such as those outlined in the USDA's Federal Grain Inspection Service (FGIS) Mycotoxin Handbook.
-
Improper Grinding: The particle size of the ground sample directly impacts extraction efficiency. Inconsistent or coarse grinding can trap toxins and prevent complete extraction, leading to underestimation of mycotoxin levels. At least 75-95% of the ground material should pass through a 20-mesh sieve, achieving a consistency similar to fine instant coffee or espresso.
-
Inadequate Mixing: After adding the extraction solvent, the sample must be shaken vigorously for the recommended time to ensure thorough extraction. Insufficient mixing will lead to incomplete extraction and variable results.
-
Human Error: Manual steps in the protocol, such as weighing samples, pipetting volumes, and timing incubations, can introduce variability. Rushed procedures, especially during peak seasons, can lead to skipped or shortened steps, compromising accuracy.
Question: My results seem to be consistently lower than expected (potential false negatives). What are the common causes?
Answer: Consistently low or false negative results can stem from several issues in the sample preparation and extraction process:
-
Incorrect Extraction Solvent: Different mycotoxins and sample matrices may require specific extraction solutions. For example, some this compound Veratox kits require a 70% methanol solution for wheat and barley, while other commodities use a 50% methanol solution. Using the wrong solvent or an incorrect concentration will lead to poor mycotoxin recovery. This compound's Reveal® Q+ MAX line utilizes a water-based extraction, eliminating the need for hazardous solvents.
-
Matrix Effects: Complex sample matrices, such as finished animal feed or certain spices, can contain substances like fats and oils that interfere with the test, leading to inaccurate results. If matrix effects are suspected, a cleanup step using immunoaffinity columns may be necessary for complex samples.
-
Improper Filtration or Centrifugation: After extraction, it is crucial to obtain a clear supernatant free of particulates before proceeding with the assay. Inadequate settling, filtration, or centrifugation can lead to particles interfering with the test.
Question: I am observing unexpected high results (potential false positives). What could be the cause?
Answer: False positives are less common but can occur due to:
-
Cross-Contamination: Reusing disposable supplies or inadequately cleaned equipment between samples can transfer mycotoxins from a contaminated sample to a clean one. Always use new, clean supplies for each sample.
-
Improper Storage: Storing samples in warm, moist conditions can promote further mold growth and mycotoxin production after sampling, leading to artificially high results. Grain moisture should be kept below 14% and storage temperatures below 25°C.
Frequently Asked Questions (FAQs)
Q1: How fine should I grind my sample?
A1: For most this compound mycotoxin tests, the sample should be ground so that at least 75-95% of the material passes through a 20-mesh sieve. The final consistency should be similar to that of fine instant coffee or espresso.
Q2: What is the correct sample-to-solvent ratio for extraction?
A2: The sample-to-solvent ratio varies depending on the specific this compound kit and the commodity being tested. Always refer to the kit insert for the precise ratio. See the tables below for examples.
Q3: How long should I shake the sample during extraction?
A3: Extraction times typically range from 1 to 3 minutes of vigorous shaking, either by hand or using a mechanical shaker. Refer to the specific kit instructions for the exact duration.
Q4: Can I use the same sample extract to test for multiple mycotoxins?
A4: Yes, with this compound's Reveal Q+ MAX kits, which use a common water-based extraction, you can test for up to six different mycotoxins from a single sample extract. This saves time and reduces the use of hazardous materials.
Q5: What should I do if my sample is outside the quantitative range of the test?
A5: If a sample's mycotoxin concentration is above the upper limit of the kit's quantitative range, the sample extract must be diluted with the appropriate solvent and re-tested. The final result is then multiplied by the dilution factor.
Experimental Protocols & Data Presentation
Table 1: Sample Preparation Parameters for this compound Reveal® Q+ Kits
| Mycotoxin Test | Sample Weight | Extraction Solvent | Shaking/Blending Time |
| Reveal® Q+ for DON | 10 g | 100 mL distilled or deionized water | 3 minutes |
| Reveal® Q+ for Aflatoxin | 10 g | 50 mL 65% ethanol | 3 minutes shaking or 1 minute blending |
| Reveal® Q+ MAX for T2/HT-2 | 10 g | 50 mL distilled or deionized water with MAX one aqueous extraction packet | 3 minutes |
| Reveal® Q+ MAX for Zearalenone | 10 g | 50 mL distilled or deionized water with MAX one aqueous extraction packet | 3 minutes |
Table 2: Sample Preparation Parameters for this compound Veratox® Kits
| Mycotoxin Test | Sample Weight | Extraction Solvent | Shaking/Blending Time |
| Veratox® for Aflatoxin (USDA/GIPSA Method) | 50 g | 250 mL 70% methanol | 1 minute blending |
| Veratox® for Aflatoxin (Alternative Method) | 5 g | 25 mL 70% methanol | 3 minutes shaking |
| Veratox® for Ochratoxin (Wheat, Barley, Oats, Rice Flour) | 25 g | 100 mL 70% methanol | 2 minutes blending |
| Veratox® for Ochratoxin (Other Commodities) | 25 g | 100 mL 50% methanol | 2 minutes blending |
Visualized Workflows
General Sample Preparation Workflow
Caption: General Sample Preparation Workflow for Mycotoxin Testing
Troubleshooting Logic for Inconsistent Results
References
- 1. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 2. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 3. agrimprove.com [agrimprove.com]
- 4. Unlocking The Truth About Errors In Traditional Mycotoxin TestingâEverything You Need To Know | Imago [imagoai.com]
Neogen Reagents Technical Support Center: Best Practices for Storage, Handling, and Troubleshooting
Welcome to the Neogen Technical Support Center, your comprehensive resource for ensuring the optimal performance of this compound reagents in your laboratory. This guide provides researchers, scientists, and drug development professionals with essential information on best practices for storing and handling this compound products, alongside detailed troubleshooting guides and frequently asked questions to address common experimental challenges.
General Storage and Handling Best Practices
Proper storage and handling of this compound reagents are critical for obtaining accurate and reproducible results. Adherence to these guidelines will help maintain reagent stability and performance.
Key Principles:
-
Follow Manufacturer's Instructions: Always refer to the product-specific datasheet or kit insert for detailed storage and handling instructions.[1]
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Temperature Control: Reagents are sensitive to temperature fluctuations. Use calibrated refrigerators and freezers to maintain the recommended storage temperatures.[1]
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Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature antibodies and other proteins, reducing their efficacy. Aliquot reagents into single-use volumes to minimize this risk.
-
Protect from Light: Light-sensitive reagents, such as those with fluorescent conjugates, should be stored in dark containers or wrapped in foil.
-
Aseptic Technique: Use sterile pipette tips and tubes to prevent microbial contamination.[2]
-
Original Containers: Whenever possible, store reagents in their original packaging to protect them from light and physical damage.
Storage Conditions for Common this compound Reagents
| Reagent Type | Recommended Storage Temperature | Shelf Life (Typical) | Special Handling Considerations |
| Veratox® ELISA Kits | 2°C to 8°C (Do not freeze) | Refer to kit label | Allow reagents to reach room temperature before use. |
| ANSR® Reagents | 2°C to 8°C | Refer to kit label | After opening, promptly reseal the foil pouch with the desiccant pack inside.[3][4] |
| K-Blue® Aqueous TMB Substrate | 2°C to 8°C | Minimum 36 months | 100% solvent-free. |
| Enhanced K-Blue® TMB Substrate | 2°C to 8°C | Minimum 48 months | High activity substrate. |
| K-Blue® Advanced Plus TMB Substrate | 2°C to 8°C | Minimum 24 months | No hazardous labeling. |
| K-Blue® Luminescent Substrate | 2°C to 8°C | Minimum 18 months | Two-bottle format. |
| Life Science ELISA Kits (e.g., Corticosterone, Cortisol) | 2°C to 8°C (Do not freeze components) | Refer to kit label | Plasma and serum samples may require extraction. |
| Reveal® 3-D Test Devices | Refer to kit instructions | Refer to kit label | Store in the sealed foil pouch until use. |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound reagents.
ELISA (Veratox® and Life Science Kits) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before starting the assay. |
| Incorrect storage of kit components. | Verify storage conditions on the kit label. Most kits should be stored at 2-8°C. | |
| Expired reagents. | Check the expiration dates on all reagents and do not use expired components. | |
| Reagents added in the wrong order or prepared incorrectly. | Carefully follow the protocol for reagent preparation and addition sequence. | |
| High Background | Insufficient washing. | Increase the number of wash steps or the soak time between washes. Ensure complete aspiration of wash buffer from wells. |
| Conjugate concentration too high. | Prepare a fresh, correct dilution of the enzyme conjugate. | |
| Substrate exposed to light. | Protect the substrate from light and incubate the plate in the dark. | |
| Poor Standard Curve | Improper standard reconstitution or dilution. | Briefly centrifuge the standard vial before opening. Reconstitute and dilute standards according to the kit insert. |
| Pipetting errors. | Use calibrated pipettes and new tips for each standard and sample. Ensure no air bubbles are introduced. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use a consistent pipetting technique for all wells. Prime the pipette tip by aspirating and dispensing the reagent back into the reservoir several times before adding to the plate. |
| Improper mixing of reagents. | Gently mix all reagents before use. | |
| Plate not sealed during incubation. | Use a plate sealer to prevent evaporation and ensure even temperature distribution. |
Molecular Detection (ANSR® and MDS) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Amplification (All Samples Negative) | Incorrect lysis procedure. | Ensure the lysis heating blocks are at the correct temperatures (37°C and 80°C for ANSR® for Listeria) and that incubation times are followed precisely. |
| Reagents not properly reconstituted or stored. | Reconstitute lyophilized lysis reagents with the provided buffer and store as recommended. Store ANSR® reagents at 2-8°C and keep reaction tubes in the sealed foil pouch. | |
| Expired reagents. | Check the expiration date on the kit. | |
| Invalid Results/Internal Control Failure | Incorrect sample volume transferred. | Use a calibrated pipette to transfer the specified volume of lysed sample to the reaction tube. |
| Presence of inhibitors in the sample. | Ensure the sample enrichment and preparation are performed according to the validated protocol for your matrix. | |
| Inconsistent Results | Cross-contamination. | Use good laboratory practices, including changing pipette tips between samples and using a bleach solution to decontaminate surfaces. |
| Improper mixing of enriched sample. | Thoroughly mix the enriched sample before transferring to the lysis tube. |
Frequently Asked Questions (FAQs)
Q1: Can I use reagents from different this compound kits or lots? A1: No, it is not recommended to mix reagents from different kit lots. Kit components are optimized to work together, and mixing them can lead to inaccurate results.
Q2: How many times can I freeze and thaw an antibody? A2: It is best to avoid repeated freeze-thaw cycles as this can damage the antibody. Aliquoting the antibody into single-use vials upon first use is highly recommended.
Q3: What should I do if my Veratox® ELISA results are out of the standard curve range? A3: If the sample absorbance is higher than the highest standard, you will need to dilute your sample with the provided dilution buffer and re-run the assay. If the absorbance is lower than the lowest standard, the result is below the limit of quantification.
Q4: How critical is the incubation time and temperature for the ANSR® assay? A4: The incubation times and temperatures for the ANSR® lysis and amplification steps are critical for the enzymatic reactions to occur correctly. Deviations from the protocol can lead to false negative or invalid results.
Q5: What is the proper way to prepare a sample for this compound's mycotoxin test kits? A5: Sample preparation is crucial for accurate mycotoxin testing. It typically involves grinding the sample to a specific particle size, weighing a precise amount, and extracting the mycotoxins using a specific solvent-to-sample ratio and extraction time. Always follow the detailed instructions in the kit insert for your specific commodity.
Experimental Protocols & Methodologies
General this compound Veratox® ELISA Protocol
This protocol provides a general overview. Always refer to the specific kit insert for detailed instructions.
-
Sample Preparation: Extract the sample as described in the kit insert. This may involve weighing the sample, adding an extraction solution, mixing, and filtering or centrifuging.
-
Reagent Preparation: Allow all reagents to come to room temperature. Prepare any necessary dilutions of wash buffers or other reagents.
-
Add Controls and Samples: Pipette the specified volume of controls and extracted samples into the antibody-coated microwells.
-
Add Conjugate: Add the enzyme-labeled conjugate to each well.
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Incubate: Incubate the plate for the time and at the temperature specified in the protocol.
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Wash: Wash the wells multiple times with the diluted wash buffer to remove unbound reagents.
-
Add Substrate: Add the K-Blue® Substrate to each well.
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Incubate: Incubate the plate in the dark for the specified time to allow for color development.
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Add Stop Solution: Add the Red Stop Solution to stop the reaction.
-
Read Results: Read the absorbance of the wells at the specified wavelength using a microwell reader.
This compound Molecular Detection System (MDS) Workflow
A simplified workflow for pathogen detection using the this compound MDS.
Caption: this compound Molecular Detection System (MDS) experimental workflow.
Signaling Pathways and Logical Relationships
Inflammatory Cytokine Signaling Cascade
This compound's life science ELISA kits are often used to study inflammatory responses. The following diagram illustrates a simplified signaling pathway involving key pro-inflammatory cytokines, IL-6 and TNF-α, which can lead to a cytokine storm. These cytokines activate downstream pathways like JAK/STAT and NF-κB, leading to the expression of various inflammatory mediators.
References
Technical Support Center: Optimizing DNA Quality for Neogen Genotyping Services
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve DNA quality for Neogen genotyping services. Adhering to these guidelines will help ensure high-quality data and prevent sample failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for DNA sample failure in genotyping?
A1: Sample failures can arise from a variety of factors, often related to the quality and quantity of the submitted DNA. Common reasons include:
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Biological Contamination: Presence of dirt, fecal matter, or other foreign biological material.[1][2]
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Chemical Contamination: Contaminants such as pigments from animal markers, insect repellent, or cleaning agents can inhibit downstream enzymatic reactions.[1][2]
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Low DNA Concentration: Insufficient DNA will result in a low signal-to-noise ratio during genotyping.
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Poor DNA Purity: Contamination with proteins, RNA, or residual reagents from the extraction process can interfere with the assay.[3]
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DNA Degradation: Improper sample collection, storage, or handling can lead to fragmentation of the DNA.
Q2: What are this compound's specific DNA submission requirements?
A2: For purified DNA samples, this compound requires a minimum of 300 ng of high-quality, largely intact DNA at a minimum concentration of 20 ng/µl. It is crucial to accurately quantify your DNA before submission.
Q3: How does this compound assess the quality of submitted samples?
A3: Upon arrival, this compound's sample reception team performs an initial quality check to ensure all samples are present and align with the order form. They look for visible contamination. After DNA extraction, a quality check is performed to ensure there is sufficient DNA to proceed with genotyping.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during DNA preparation for genotyping.
Issue 1: Low DNA Concentration
Low DNA concentration is a frequent cause of genotyping failure. If your DNA yield is consistently low, consider the following troubleshooting steps.
Troubleshooting Steps:
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Optimize Sample Input: For samples with inherently low DNA content, such as those from pediatric or immunocompromised patients, consider increasing the initial sample volume.
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Improve Lysis Efficiency: Extend the lysis time or increase the temperature during the proteinase K digestion step. For viscous samples, ensure adequate mixing.
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Re-amplify PCR Product: If you are working with PCR products, a second round of amplification using a small amount of the initial PCR product as a template can increase the concentration.
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Concentrate DNA: Utilize a DNA clean-up and concentration kit, such as the Zymo DNA Clean & Concentrator Kit, which can effectively increase the DNA concentration.
Experimental Protocol: Ethanol Precipitation for DNA Concentration
Ethanol precipitation is a standard method for concentrating and desalting DNA.
Materials:
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DNA sample
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3 M Sodium Acetate, pH 5.2
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100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer
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Microcentrifuge
-
Pipettes and tips
Procedure:
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To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
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Add 2-2.5 volumes of ice-cold 100% ethanol.
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Mix thoroughly by inverting the tube several times.
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Incubate at -20°C for at least 1 hour (or overnight for very dilute samples).
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Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
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Carefully decant the supernatant without disturbing the DNA pellet.
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Wash the pellet with 500 µL of ice-cold 70% ethanol.
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Centrifuge at >12,000 x g for 5 minutes at 4°C.
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Carefully decant the supernatant.
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Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
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Resuspend the pellet in a smaller volume of nuclease-free water or TE buffer to achieve the desired concentration.
Issue 2: Poor DNA Purity (Low A260/280 or A260/230 Ratios)
DNA purity is critical for successful genotyping. Spectrophotometric analysis using a NanoDrop or similar instrument provides A260/280 and A260/230 ratios, which indicate the presence of protein and chemical contaminants, respectively.
Quantitative Data Summary: DNA Purity Ratios
| Ratio | Ideal Value | Indication of Contamination (if low) | Common Contaminants |
| A260/280 | ~1.8 | Protein contamination | Proteins, residual phenol |
| A260/230 | >2.0 | Chemical contamination | Guanidine salts, phenol, carbohydrates, ethanol |
Data sourced from Tecan and ResearchGate discussions.
Troubleshooting Steps for Low A260/280 Ratio:
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Re-purify with Phenol-Chloroform: A traditional method to remove protein contamination involves a phenol-chloroform extraction followed by ethanol precipitation.
-
Use a Column-Based Kit: Many commercial DNA purification kits with silica columns are effective at removing protein contaminants.
Troubleshooting Steps for Low A260/230 Ratio:
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Additional Wash Steps: When using a column-based purification kit, perform an extra wash step with the provided ethanol-based wash buffer.
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Ensure Complete Ethanol Removal: After the final wash step, perform a "dry spin" of the column to remove any residual ethanol before eluting the DNA.
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Ethanol Precipitation: A final ethanol precipitation step can effectively remove salts and other chemical contaminants.
Issue 3: RNA Contamination
RNA can co-purify with DNA and artificially inflate the concentration measurement when using UV spectroscopy.
Troubleshooting Steps:
-
RNase Treatment: The most effective way to remove RNA is to treat the DNA sample with RNase A.
Experimental Protocol: RNase A Treatment of DNA Samples
Materials:
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DNA sample
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RNase A (10 mg/mL)
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Incubator or water bath at 37°C
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Method for subsequent DNA clean-up (e.g., column-based kit or ethanol precipitation)
Procedure:
-
Add RNase A to your DNA sample to a final concentration of 20-100 µg/mL.
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Incubate at 37°C for 30-60 minutes.
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Proceed with a DNA purification method (e.g., using a Qiagen or Zymo kit) to remove the RNase A and digested RNA fragments.
Diagrams
Caption: DNA Quality Troubleshooting Workflow.
Caption: General DNA Extraction and Genotyping Workflow.
References
Validation & Comparative
A Comparative Guide to Neogen's Food Safety Assays
For researchers, scientists, and drug development professionals navigating the landscape of food safety diagnostics, selecting the optimal assay is paramount. This guide provides an objective comparison of Neogen's food safety assays with prominent alternatives, supported by available performance data and detailed experimental protocols. We will delve into key performance indicators for mycotoxin and allergen detection, offering a clear comparison with products from leading competitors such as 3M Food Safety and Romer Labs.
Mycotoxin Detection: A Comparative Analysis
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern in the food industry. Rapid and accurate detection is crucial for ensuring consumer safety. Here, we compare this compound's Reveal® Q+ MAX for DON (Deoxynivalenol), a quantitative lateral flow assay, with offerings from Romer Labs and EnviroLogix.
Table 1: Comparison of Quantitative DON Mycotoxin Lateral Flow Assays
| Feature | This compound Reveal® Q+ MAX for DON | Romer Labs AgraStrip® Pro WATEX® | EnviroLogix TotalTox Myco Comb |
| Assay Principle | Competitive Lateral Flow Immunoassay | Competitive Lateral Flow Immunoassay | Competitive Lateral Flow Immunoassay |
| Analyte | Deoxynivalenol (DON) | Deoxynivalenol (DON) | Deoxynivalenol (DON), Aflatoxin, Fumonisin, Zearalenone |
| Limit of Detection (LOD) | 0.3 ppm[1] | 0.1 ppm[2] | Information not readily available in a comparable format |
| Quantitative Range | 0.3 - 30 ppm[1] | Information not readily available in a comparable format | Information not readily available in a comparable format |
| Time to Result | 3 minutes[1] | 4 minutes[1] | Under 7 minutes (for all four mycotoxins) |
| Extraction Method | Water-based extraction | Water-based extraction (WATEX®) | Information not readily available |
| Instrumentation | Raptor® Integrated Analysis Platform | AgraVision™ Pro reader | QuickScan System |
| Approvals | FGIS 2021-154 | FGIS approved | Information not readily available |
Allergen Detection: A Comparative Overview
Undeclared allergens are a major cause of food recalls. Accurate and sensitive allergen detection is critical for protecting consumers with food allergies and ensuring regulatory compliance. This section compares this compound's Veratox® for Total Peanut Allergen, an ELISA-based assay, with similar products. Due to the proprietary nature of specific kit performance data, a direct numerical comparison with competitors from a single source is challenging. However, we can outline the typical performance characteristics and workflows.
Table 2: General Performance Characteristics of ELISA-based Peanut Allergen Assays
| Feature | This compound Veratox® for Total Peanut Allergen | Typical Competitor ELISA (e.g., R-Biopharm, 3M) |
| Assay Principle | Sandwich Enzyme-Linked Immunosorbent Assay (S-ELISA) | Sandwich Enzyme-Linked Immunosorbent Assay (S-ELISA) |
| Analyte | Total Peanut Protein | Total Peanut Protein |
| Reported Sensitivity | Typically in the low ppm range | Typically in the low ppm range |
| Assay Time | Approximately 30 minutes | Varies, typically 30-60 minutes |
| Sample Types | Raw ingredients, processed foods, environmental swabs, CIP rinses | Raw ingredients, processed foods, environmental swabs, CIP rinses |
| Instrumentation | Microwell reader | Microwell reader |
Experimental Protocols and Workflows
Understanding the underlying methodologies is crucial for evaluating and implementing food safety assays. Below are detailed workflows for the primary assay types discussed.
Lateral Flow Mycotoxin Assay Workflow
Lateral flow devices (LFDs) offer a rapid and user-friendly platform for on-site screening of mycotoxins. The general procedure involves sample extraction, dilution, and application to the test strip.
ELISA (Enzyme-Linked Immunosorbent Assay) Workflow for Allergen Detection
ELISA is a highly sensitive and specific method commonly used in laboratory settings for the quantitative detection of food allergens. The sandwich ELISA format is frequently employed for this purpose.
Molecular Detection (LAMP) Workflow for Pathogen Screening
Molecular methods, such as Loop-Mediated Isothermal Amplification (LAMP), offer rapid and highly specific detection of pathogens like Salmonella and Listeria. This compound's Molecular Detection System (MDS) utilizes this technology.
Conclusion
The choice of a food safety assay depends on various factors, including the target analyte, required sensitivity, desired turnaround time, and available laboratory infrastructure. This compound offers a comprehensive portfolio of user-friendly lateral flow and highly sensitive ELISA and molecular detection assays. Competitors like Romer Labs and 3M also provide robust solutions, with performance characteristics that are often comparable. For rapid, on-site screening, lateral flow devices from any of these manufacturers are a strong choice. For laboratory-based, high-throughput, and quantitative analysis, ELISA and molecular detection systems are the preferred methods. Researchers and quality assurance professionals should carefully consider the specific needs of their application and consult the respective manufacturers' validation data to make an informed decision.
References
Neogen ANSR vs. PCR: A Comparative Guide to Pathogen Detection Technologies
For researchers, scientists, and drug development professionals, the rapid and accurate detection of pathogens is paramount. Two prominent molecular methods, the Neogen ANSR system and traditional Polymerase Chain Reaction (PCR), offer robust solutions but differ significantly in their workflow, speed, and underlying technology. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your laboratory's needs.
Performance Comparison
The this compound ANSR (Amplified Nucleic Single Temperature Reaction) system and PCR-based methods are both powerful tools for pathogen detection, yet they operate on different principles, leading to variations in performance characteristics. ANSR utilizes an isothermal amplification method, specifically the Nicking Enzyme Amplification Reaction (NEAR) technology, which allows for the rapid, exponential amplification of a specific DNA or RNA target at a constant temperature.[1][2] In contrast, traditional PCR and its real-time variant (qPCR) rely on thermal cycling—repeated heating and cooling cycles—to amplify target nucleic acid sequences.[3]
The choice between these technologies often depends on the specific application, required turnaround time, and the laboratory's capacity for handling complex workflows.
| Feature | This compound ANSR | Traditional PCR/qPCR |
| Principle | Isothermal Amplification (NEAR Technology)[1] | Thermal Cycling Amplification[3] |
| Time to Results (Post-Enrichment) | As little as 10-20 minutes | Typically 1.5 to 3 hours |
| Total Time (including enrichment) | As little as 10 hours for Salmonella, 16-26 hours for Listeria | Approximately 24 hours for Salmonella |
| Ease of Use | Simple three-step process: Lyse, Incubate, and Read | Requires more complex steps including DNA extraction and purification |
| Equipment | Small footprint ANSR reader with integrated incubator | Thermal cycler, centrifuge, and other molecular biology equipment |
| Target Nucleic Acid | DNA or rRNA | Primarily DNA |
| Sensitivity | High, capable of detecting 1 cfu/analytical unit | High, with a reported sensitivity of 0.04 CFU/g for Salmonella in certain matrices |
| Specificity | High, with inclusivity and exclusivity often near 100% in validation studies | High, with specificity dependent on primer and probe design |
| AOAC-RI Performance Tested Method℠ Certification | Yes, for various pathogens including Salmonella and Listeria | Yes, various PCR methods have achieved this certification. |
Experimental Protocols
This compound ANSR Workflow for Listeria monocytogenes
The ANSR for Listeria monocytogenes assay provides a rapid and straightforward protocol for the detection of this pathogen in food and environmental samples. The workflow is designed for ease of use, minimizing hands-on time and the potential for error.
1. Enrichment:
-
Samples are enriched in a single-step enrichment broth (e.g., LESS Plus Medium) for 16-24 hours, depending on the sample type.
2. Lysis:
-
A small aliquot (50 µL) of the enriched sample is transferred to a lysis tube.
-
The lysis procedure involves a two-stage incubation: first at 37°C for 10 minutes, followed by 80°C for 20 minutes. This step effectively breaks open the bacterial cells to release the target nucleic acids.
3. Amplification and Detection:
-
A portion of the lysed sample is transferred to a reaction tube containing lyophilized ANSR reagents.
-
The tube is placed in the ANSR reader, which maintains a constant temperature of 56°C.
-
Isothermal amplification and real-time fluorescence detection occur simultaneously, with results available in as little as 10 minutes. The software provides a clear positive or negative result.
Real-Time PCR (qPCR) Workflow for Salmonella
The following protocol is a generalized representation based on FDA guidelines for the detection of Salmonella in food samples.
1. Pre-enrichment:
-
A 25g food sample is homogenized in 225 mL of Buffered Peptone Water (BPW).
-
The mixture is incubated at 37°C for 16-20 hours to allow for the proliferation of Salmonella.
2. DNA Extraction and Purification:
-
A sample of the enrichment broth is taken for DNA extraction. This can be achieved using various commercial kits, often involving a lysis step to break open the cells, followed by a purification step (e.g., using spin columns) to remove PCR inhibitors.
3. qPCR Assay:
-
The purified DNA is added to a PCR reaction mixture containing primers, a probe (e.g., TaqMan), and a master mix with DNA polymerase.
-
The reaction is run in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Fluorescence data is collected at each cycle, allowing for the real-time monitoring of DNA amplification. The results are analyzed by the instrument's software.
Visualizing the Workflows and Comparison
To better illustrate the processes and their key distinctions, the following diagrams have been generated using Graphviz.
Caption: this compound ANSR Experimental Workflow.
Caption: Traditional PCR Experimental Workflow.
Caption: Key Feature Comparison: ANSR vs. PCR.
Conclusion
Both this compound ANSR and PCR are highly effective and validated methods for the molecular detection of pathogens. The this compound ANSR system excels in environments where speed and ease of use are critical. Its isothermal amplification technology and simplified workflow can significantly reduce the time to results and the need for extensive technical training. Traditional PCR and qPCR, while generally involving a longer and more complex workflow, remain a cornerstone of molecular diagnostics, offering high sensitivity and specificity. The choice between the two will ultimately be guided by the specific needs of the laboratory, including sample throughput, desired turnaround time, available equipment, and personnel expertise.
References
Performance Validation of Neogen ELISA Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the right analytical tools is paramount to achieving accurate and reproducible results. Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of bioanalytical labs, and Neogen Corporation offers a wide portfolio of ELISA kits for the detection of various analytes, from food allergens and mycotoxins to hormones and drugs of abuse. This guide provides a comprehensive overview of the performance validation data for several key this compound ELISA kits, offering a comparative analysis to aid in your selection process.
Data Presentation
The following tables summarize the quantitative performance data for various this compound ELISA kits based on available validation reports and studies.
Table 1: this compound Veratox® for Allergen ELISA Kits
| Analyte | Kit Name | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Quantitative Range | Intra-assay CV (%) | Inter-assay CV (%) |
| Gluten (Gliadin) | Veratox® for Gliadin R5 | Cereal: 2.16 ppm, Cooked Hamburger: 1.21 ppm, Bread: 0.63 ppm, Rice Flour: 1.23 ppm[1][2] | - | 2.5 - 40 ppm[1] | 4.32%[1] | 3.85%[1] |
| Total Milk | Veratox® for Total Milk | < 1.0 ppm (NFDM scale) | - | 2.5 - 25 ppm | 6.1% | 5.2% |
CV: Coefficient of Variation; NFDM: Non-fat dry milk
Table 2: this compound ELISA Kits for Drugs of Abuse
| Analyte | Kit Name | Sample Type | Limit of Detection (LOD) | Precision (CV%) |
| Fentanyl | This compound® Fentanyl ELISA Kit | Blood | 0.25 ng/mL | <2.4% |
| Urine | 0.5 ng/mL | <5.6% | ||
| Benzodiazepines | This compound® Benzodiazepine Kit (Clonazepam as target) | Blood | 5.0 ng/mL | Excellent precision reported |
| Urine | 10.0 ng/mL | Excellent precision reported |
Table 3: this compound ELISA Kits for Hormones
| Analyte | Kit Name | Sensitivity/LOD | Assay Range | Sample Type |
| Cortisol | This compound® Cortisol ELISA Kit | 0.04 ng/mL | 0.04 - 10 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Estradiol | This compound® Estradiol ELISA Kit | 0.02 ng/mL | 0.02 - 2.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Progesterone | This compound® Progesterone ELISA Kit | 0.4 ng/mL | 0.4 - 40.0 ng/mL | Biological fluid |
| Testosterone | This compound® Testosterone ELISA Kit | 0.002 ng/mL | 0.002 - 0.2 ng/mL | Biological fluid |
Table 4: this compound Veratox® for Mycotoxin ELISA Kits
| Analyte | Kit Name | Limit of Detection (LOD) | Recovery | Cross-Reactivity |
| Aflatoxin | Veratox® for Aflatoxin | 1.4 ppb | - | Detects B1, B2, G1, and G2 |
| Deoxynivalenol (DON) | Reveal® Q+ for DON* | Corn: 0.014 ppm, Wheat: 0.037 ppm | 90-104% | No cross-reactivity with other mycotoxins reported |
| Zearalenone | Veratox® for Zearalenone | - | - | Zearalenone: 100%, α-zearalenol: 73%, β-zearalenol: 23%, Zearalanone: 63%, α-zearalanol: 36%, β-zearalanol: 15% |
*Note: Reveal® Q+ for DON is a lateral flow test, but its performance data is included for comparative purposes.
Experimental Protocols
Detailed methodologies for the validation of these kits are outlined in their respective validation reports and publications. The general principles for the two main types of ELISAs offered by this compound are described below.
Sandwich ELISA (S-ELISA) - e.g., Veratox® for Allergens
The this compound Veratox® allergen kits utilize a sandwich ELISA methodology.
-
Extraction: The target protein is extracted from the sample using a buffered salt solution. For some matrices, a heated water bath is used to facilitate extraction.
-
Binding: The extracted sample is added to microwells that are pre-coated with antibodies specific to the target allergen. The allergen, if present, binds to these capture antibodies.
-
Washing: Unbound sample components are washed away.
-
Addition of Conjugate: A second antibody, which is conjugated to an enzyme (like horseradish peroxidase - HRP), is added to the wells. This enzyme-labeled antibody binds to a different epitope on the captured allergen, forming a "sandwich".
-
Second Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the bound conjugate catalyzes a reaction that produces a color change.
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is directly proportional to the concentration of the target allergen in the sample.
Competitive Direct ELISA (CD-ELISA) - e.g., this compound® Kits for Hormones, Drugs, and Mycotoxins
This compound's ELISA kits for smaller molecules like hormones, drugs, and mycotoxins typically employ a competitive direct ELISA format.
-
Competition: The sample and an enzyme-labeled version of the analyte (the conjugate) are added to microwells pre-coated with antibodies specific to the analyte. The analyte in the sample and the enzyme-labeled analyte compete for the limited number of antibody binding sites.
-
Incubation: The plate is incubated to allow for binding.
-
Washing: Unbound materials, including any unbound analyte from the sample and unbound enzyme conjugate, are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the bound enzyme conjugate to produce a color.
-
Detection: The intensity of the color is measured using a microplate reader. In this format, the color intensity is inversely proportional to the concentration of the analyte in the sample. A darker color indicates a lower concentration of the analyte in the sample.
Mandatory Visualization
Caption: Workflow of a this compound Sandwich ELISA (S-ELISA).
References
A Comparative Guide to Allergen Test Kits: An In-depth Look at Neogen and Leading Alternatives
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of allergens is paramount for ensuring product safety and regulatory compliance. This guide provides an objective comparison of Neogen's allergen test kits with other leading alternatives on the market, supported by experimental data and detailed methodologies. We will delve into the performance of qualitative lateral flow devices (LFDs) and quantitative Enzyme-Linked Immunosorbent Assays (ELISAs) to assist you in selecting the most appropriate tools for your analytical needs.
Performance Comparison of Allergen Test Kits
The following tables summarize the quantitative performance of various allergen test kits from this compound and its key competitors: 3M, Romer Labs, and Hygiena. The data presented is derived from publicly available validation reports and product information.
Lateral Flow Devices (LFDs) - Qualitative Screening
Lateral flow devices are rapid, user-friendly tools for the qualitative detection of allergens on surfaces and in samples. They are ideal for on-site verification of cleaning protocols and quick screening of raw materials and finished products.
| Allergen | Test Kit | Limit of Detection (LOD) - Food/Liquid Samples | Limit of Detection (LOD) - Surface Swabs | Key Features |
| Milk | This compound Reveal® 3-D for Total Milk | 5 ppm total milk[1] | 20 µ g/100 cm² milk[1] | 3-line readout to prevent false negatives from high concentrations. Results in 5 minutes.[2][3][4] |
| 3M™ Allergen Protein Rapid Kit - Total Milk | 3.0 ppm | Not specified | Hook line feature to prevent high-dose hook effect. Results in 11 minutes. | |
| Romer Labs AgraStrip® Total Milk | Not specified | Not specified | ||
| Hygiena AlerTox® Sticks Total Milk | 2.5 ppm of casein and β-lactoglobulin | 0.05 µg of casein and β-lactoglobulin proteins/16 cm² | Detects both casein and β-lactoglobulin. Results in 10 minutes. | |
| Soy | This compound Reveal® 3-D for Soy | 5 ppm total soy | 2 µ g/100 cm² soy protein | 3-line readout. Results in 5 minutes. |
| 3M™ Soy Protein Rapid Kit | 2.0 ppm | Not specified | Hook line feature. Results in 11 minutes. | |
| Romer Labs AgraStrip® Soy | Not specified | Not specified | ||
| Hygiena AlerTox® Sticks Soy PLUS | 1.5 ppm of soy protein | 0.15 µg of soy protein / 16 cm² | Specific antibodies against beta-conglycinin. | |
| Almond | This compound Reveal® 3-D for Almond | 5 ppm total almond | 1 µ g/100 cm² almond | 3-line readout. Results in 5 minutes. Cross-reactive with other Prunus species like apricot and cherry. |
| 3M™ Allergen Protein Rapid Kit - Almond | 2.0 ppm | Not specified | Hook line feature. Results in 11 minutes. | |
| Romer Labs AgraStrip® Almond | Not specified | Not specified | ||
| Hygiena AlerTox® Sticks Almond | 20.0 ppm | Not specified | Results in 10 minutes. | |
| Egg | This compound Reveal® 3-D for Egg | 2.5 ppm egg white protein | 10 µ g/100cm ² | 3-line readout. Results in 5 minutes. |
| 3M™ Allergen Protein Rapid Kit - Egg White | 0.5 ppm | Not specified | Hook line feature. Results in 11 minutes. | |
| Romer Labs AgraStrip® Egg | Not specified | Not specified | ||
| Hygiena AlerTox® Sticks Egg | 1.25 ppm of ovalbumin | 0.031 µg of ovalbumin/16 cm² | Not suitable for heat-treated matrices where ovalbumin may be denatured. | |
| Gluten | This compound Reveal® 3-D for Gluten | 5 ppm gluten | 5 µ g/100 cm² gluten | AOAC-RI Performance Tested Method (PTM) certified (No. 122201). 3-line readout. Results in 5 minutes. |
| 3M™ Gluten Protein Rapid Kit | 5.0 ppm | Not specified | Hook line feature. Results in 11 minutes. | |
| Romer Labs AgraStrip® Gluten G12 | 5, 10, and 20 ppm thresholds | Validated for surfaces | AOAC PTM certified. Utilizes the G12 antibody targeting the 33-mer peptide. | |
| Peanut | This compound Veratox® for Peanut Allergen | Screens at 5 ppm | Not specified | AOAC approved. |
| 3M™ Peanut Protein Rapid Kit | 1.0 ppm | Not specified | AOAC certified. Hook line feature. Results in 11 minutes. | |
| Romer Labs AgraStrip® Peanut | Not specified | Not specified | ||
| Hygiena AlerTox® Sticks Peanut | 1 ppm of raw or roasted peanut protein | 2-4 µg of peanut protein/16 cm² | Wide range of detection (1-10,000 ppm). |
Enzyme-Linked Immunosorbent Assays (ELISAs) - Quantitative Analysis
ELISA kits provide a quantitative measurement of allergen levels, making them suitable for product release testing, validation of cleaning processes, and regulatory compliance.
| Allergen | Test Kit | Range of Quantification | Limit of Detection (LOD) | Key Features |
| Milk | This compound Veratox® for Total Milk | 2.5 - 25 ppm | < 1.0 ppm | |
| 3M™ Total Milk Protein ELISA Kit | Not specified | Not specified | ||
| Romer Labs AgraQuant® Total Milk | Not specified | Not specified | ||
| Hygiena AlerTox® ELISA Casein | Not specified | Not specified | Results in 60-75 minutes. | |
| Soy | This compound Veratox® for Soy | 2.5 - 25 ppm | Not specified | |
| 3M™ Soy Protein ELISA Kit | Not specified | 11 ng/mL (ppb) Soy | No cross-reactivity with a wide range of other allergens. Results in 50 minutes. | |
| Romer Labs AgraQuant® Soy | Not specified | Not specified | ||
| Hygiena AlerTox® ELISA Soy | 50 - 600 ppb STI | 16 ppb STI | Detects soy trypsin inhibitor (STI). | |
| Egg | This compound Veratox® for Egg Allergen | 2.5 - 25 ppm | Not specified | |
| 3M™ Egg Protein ELISA Kit | Not specified | Not specified | ||
| Romer Labs AgraQuant® Egg | Not specified | Not specified | ||
| Hygiena AlerTox® ELISA Egg | 0.4 - 8 ppm egg white protein | 0.05 ppm egg white protein | Detects ovomucoid. Results in 60-75 minutes. | |
| Gluten | This compound Veratox® for Gliadin R5 | 5 - 40 ppm gliadin | Not specified | Based on the R5 monoclonal antibody. |
| 3M™ Gluten Protein ELISA Kit | Not specified | Not specified | ||
| Romer Labs AgraQuant® Gluten G12 | 4 - 200 ppm gluten | 2 ppm gluten | AOAC Official First Action method. Utilizes the G12 antibody. | |
| Peanut | This compound Veratox® VIP for Peanut | 0.25 - 5 ppm peanut protein | 0.25 ppm | Enhanced sensitivity for processed products. Detects Ara h 1, Ara h 2, and Ara h 3. |
| 3M™ Peanut Protein ELISA Kit | Not specified | Not specified | ||
| Romer Labs AgraQuant® Peanut | Not specified | Not specified | ||
| Hygiena AlerTox® ELISA Peanut | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized experimental protocols for the key testing platforms discussed. For specific details, always refer to the manufacturer's kit insert.
This compound Reveal® 3-D for Total Milk Allergen - Swabbing Recovery
This protocol is based on the validation report for the this compound Reveal® 3-D for Total Milk Allergen test kit.
Objective: To determine the recovery and detection of milk residue from a stainless steel surface.
Materials:
-
This compound Reveal® 3-D for Total Milk Allergen test kit (Item 8479)
-
Stainless steel coupons (100 cm²)
-
Non-fat dry milk (NFDM) solutions of varying concentrations
-
Pipettes
-
Timer
Methodology:
-
Surface Contamination: Artificially contaminate stainless steel surfaces with known levels of milk by pipetting NFDM solutions equivalent to 0, 2, 10, 20, 50, and 100 µ g/100 cm² onto the surface.
-
Drying: Allow the surfaces to air dry completely.
-
Swabbing: Following the test kit insert instructions, use the provided swab to sample the entire 100 cm² surface area.
-
Extraction: Transfer the swab to the extraction buffer tube provided in the kit.
-
Assay: Perform the lateral flow assay according to the kit insert instructions.
-
Interpretation: Score the intensity of the test, overload, and control lines by comparing the device to a reference card. A visual scale from 0 (no line) to 5 (highest intensity) can be used.
Romer Labs AgraStrip® - General Food Sample Protocol
This is a general protocol for testing solid food samples with Romer Labs AgraStrip® lateral flow devices.
Objective: To qualitatively detect the presence of a specific allergen in a food sample.
Materials:
-
Romer Labs AgraStrip® Allergen Test Kit
-
Homogenized food sample
-
Balance or a means to estimate 0.2 g of sample
-
Timer
Methodology:
-
Sample Preparation: Weigh 0.2 g of a homogenized food sample and add it to the extraction tube. Alternatively, this amount can be estimated by filling the extraction tube cap.
-
Extraction: Fill the extraction tube with the provided extraction buffer to the indicated level. Close the tube and shake vigorously by hand for 1 minute.
-
Sample Transfer: Replace the extraction tube cap with a dropper tip. Transfer 12 drops (approximately 400 µL) of the sample supernatant into an incubation vial.
-
Incubation: Shake the incubation vial vigorously by hand for 15 seconds. Let it stand at room temperature for 5 minutes.
-
Test Strip Development: Add a test strip to the incubation vial and allow it to develop for 5 minutes.
-
Result Interpretation: Read the result immediately after the 5-minute incubation. The presence of both a control line and a test line indicates a positive result.
Hygiena AlerTox® ELISA - General Protocol
This is a generalized protocol for quantitative allergen detection using a Hygiena AlerTox® ELISA kit.
Objective: To quantify the concentration of a specific allergen in a sample.
Materials:
-
Hygiena AlerTox® ELISA Kit
-
Sample extract
-
Microplate reader with a 450 nm filter
-
Pipettes and tips
-
Distilled water
-
Timer
Methodology:
-
Sample and Standard Preparation: Prepare samples and standards according to the kit insert.
-
Plate Loading: Pipette the standards and prepared samples into the antibody-coated wells of the microtiter plate.
-
First Incubation: Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells with the diluted washing solution to remove unbound material.
-
Conjugate Addition: Add the peroxidase-conjugated second antibody to the wells.
-
Second Incubation: Incubate for 20 minutes at room temperature.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to the wells.
-
Third Incubation: Incubate for 20 minutes, allowing for color development.
-
Stopping the Reaction: Add the stop solution to the wells. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the allergen is directly proportional to the color intensity.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflows for the discussed allergen test kits.
Caption: Workflow for this compound Reveal® 3-D Test.
Caption: Workflow for this compound Veratox® ELISA Test.
Caption: General Workflow for Competitor LFD Tests.
References
A Comparative Guide to Neogen's Mycotoxin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neogen's mycotoxin detection methods, primarily the Veratox® ELISA and Reveal® Q+ lateral flow assays, with other commercially available alternatives. The information presented is based on available performance data and aims to assist researchers in selecting the most suitable method for their analytical needs.
Performance Comparison of Mycotoxin Detection Kits
The selection of a mycotoxin detection method often depends on factors such as the required sensitivity, sample throughput, time to result, and the specific mycotoxin and commodity being tested. Below is a summary of the performance characteristics of this compound's methods alongside those of other prominent manufacturers.
Aflatoxin Detection
| Manufacturer | Product Line | Technology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Range of Quantitation | Key Features |
| This compound | Veratox® for Aflatoxin | ELISA | 1.4 ppb[1] | 5 ppb[2] | 5–50 ppb[2] | FGIS and AOAC-approved method, suitable for a wide range of commodities.[3] |
| This compound | Reveal® Q+ MAX for Aflatoxin | Lateral Flow | 2 ppb[4] | 7 ppb | 3–300 ppb | Water-based extraction, results in 6 minutes, FGIS approved. |
| Romer Labs | AgraStrip® Pro Total Aflatoxin WATEX® | Lateral Flow | - | 1.5 ppb | 1.5–50 ppb | AOAC Performance Tested Method, water-based extraction. |
| Charm Sciences | ROSA® AFQ-WETS3 | Lateral Flow | - | - | 5-40 ppb | Water-based extraction, results in 3 minutes for corn. |
| VICAM | Afla-V® | Lateral Flow | 2 ppb | - | 2–100 ppb | Monoclonal antibody-based, results in 5 minutes. |
Deoxynivalenol (DON) Detection
| Manufacturer | Product Line | Technology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Range of Quantitation | Key Features |
| This compound | Reveal® Q+ for DON | Lateral Flow | 0.014 ppm (corn), 0.037 ppm (wheat) | 0.042 ppm (corn), 0.11 ppm (wheat) | 0.3–30 ppm | Aqueous sample extraction, results in 3 minutes. |
| Romer Labs | AgraQuant® DON Plus | ELISA | 200 ppb | 250 ppb | 250–5000 ppb | Universal sample extraction for six mycotoxins. |
| Charm Sciences | ROSA® FAST5 DON | Lateral Flow | - | - | 0-1.5 ppm and 1-6 ppm | GIPSA-approved, 5-minute test. |
| EnviroLogix | TotalTox™ DON | Lateral Flow | - | - | Up to 8 ppm (up to 30 ppm with dilution) | Results in 2 minutes. |
Fumonisin Detection
| Manufacturer | Product Line | Technology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Range of Quantitation | Key Features |
| This compound | Veratox® for Fumonisin | ELISA | - | - | 1-6 ppm | Suitable for a broad range of commodities. |
| VICAM | Fumo-V® | Lateral Flow | - | 0.2 ppm | 0.2-5 ppm | Results in 5 minutes. |
| EnviroLogix | TotalTox™ Fumonisin | Lateral Flow | - | - | 0.1-10 ppm (Base Range) | Validated for corn, sorghum, and DDGS. |
Zearalenone Detection
| Manufacturer | Product Line | Technology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Range of Quantitation | Key Features |
| This compound | Reveal® Q+ for Zearalenone | Lateral Flow | - | - | - | Quantitative lateral flow format. |
| Romer Labs | AgraStrip® Pro Zearalenone WATEX® | Lateral Flow | 25 ppb | 40 ppb | 0–1650 ppb | Water-based extraction. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the experimental protocols for this compound's primary mycotoxin detection platforms.
This compound Veratox® for Aflatoxin (ELISA) Protocol
The Veratox® for Aflatoxin assay is a competitive direct enzyme-linked immunosorbent assay (CD-ELISA).
-
Sample Preparation and Extraction:
-
A representative sample (e.g., 50g of ground grain) is collected.
-
The sample is extracted with 250 mL of 70% methanol.
-
The mixture is vigorously shaken for 3 minutes.
-
The extract is then filtered to obtain a clear filtrate.
-
-
Assay Procedure:
-
Add 100 µL of controls and extracted samples to the red-marked mixing wells.
-
Add 100 µL of aflatoxin-HRP conjugate solution to each mixing well.
-
Mix well and transfer 100 µL to the antibody-coated clear wells.
-
Incubate for 2 minutes at room temperature.
-
Wash the wells thoroughly with deionized water five times.
-
Add 100 µL of K-Blue® Substrate to each well and incubate for 3 minutes.
-
Add 100 µL of Red Stop solution to stop the reaction.
-
Read the results using a microwell reader with a 650 nm filter.
-
This compound Reveal® Q+ MAX for Aflatoxin (Lateral Flow) Protocol
The Reveal® Q+ MAX for Aflatoxin is a single-step lateral flow immunochromatographic assay.
-
Sample Preparation and Extraction:
-
Weigh a 10 g representative sample.
-
Add the contents of one MAX 1 aqueous extraction packet and 50 mL of distilled or deionized water.
-
Shake vigorously for 3 minutes.
-
Allow the sample to settle and then filter to collect the filtrate.
-
-
Assay Procedure:
-
Add 100 µL of the sample extract to a red dilution cup.
-
Add 100 µL of sample diluent to the red dilution cup and mix.
-
Transfer 100 µL of the diluted sample to a clear sample cup.
-
Place a new Reveal® Q+ MAX for Aflatoxin test strip into the sample cup.
-
Set a timer for 6 minutes.
-
Read the results promptly at 6 minutes using an AccuScan® Gold or Raptor® reader.
-
Mycotoxin Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of mycotoxins is critical for toxicology studies and the development of therapeutic interventions. The following diagrams illustrate the key signaling pathways affected by common mycotoxins and the general workflows of the discussed detection methods.
General workflow for mycotoxin detection using ELISA and Lateral Flow methods.
Simplified signaling pathway of Aflatoxin B1-induced toxicity.
Key signaling events in Deoxynivalenol (DON) cytotoxicity.
Mechanism of Fumonisin B1 toxicity through disruption of sphingolipid metabolism.
Dual signaling pathways of Zearalenone leading to estrogenic effects and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Zearalenone Promotes Cell Proliferation or Causes Cell Death? [mdpi.com]
- 3. Romer Labs' AgraStrip Pro WATEX test kits receive USDA, AOAC approval | Food Business Middle East & Africa - No.1 Food & Beverage Formulation, Processing & Packaging Publication [foodbusinessafrica.com]
- 4. envirologix.com [envirologix.com]
Comparative Analysis of Cross-Reactivity in Neogen ELISA Kits
For researchers, scientists, and drug development professionals, the specificity of an ELISA kit is a critical factor for generating reliable and accurate data. Cross-reactivity, the ability of an antibody to bind to substances other than its target analyte, can lead to false-positive results and misinterpretation of data. This guide provides a comparative analysis of cross-reactivity studies for a selection of Neogen's ELISA kits, offering a valuable resource for assay selection and validation.
Data Presentation: Cross-Reactivity Profiles
The following tables summarize the quantitative cross-reactivity data for this compound's Fentanyl Forensic ELISA Kit, Histamine ELISA Kit, and a summary of findings for the Veratox® for Total Milk Allergen ELISA kit.
This compound Fentanyl Forensic ELISA Kit (Competitive ELISA)
The this compound Fentanyl ELISA kit is a competitive immunoassay designed for the qualitative screening of Fentanyl. Cross-reactivity was determined by assaying a range of structurally related compounds and calculating their reactivity relative to Fentanyl.
| Compound | % Cross-Reactivity |
| Acrylfentanyl | 215% |
| Valerylfentanyl | 208% |
| Methoxyacetylfentanyl | 184% |
| Furanylfentanyl | 180% |
| p-Fluorofentanyl | 136% |
| Ocfentanil | 112% |
| Fentanyl | 100% |
| Butyrfentanyl | 96% |
| 4-Fluorobutyrfentanyl | 76% |
| Cyclopropylfentanyl | 68% |
| Thiofentanyl | 67% |
| Isobutyrfentanyl | 66% |
| Fluoroisobutyrfentanyl | 59% |
| p-Chlorisobutyrylfentanyl | 53% |
| 3-Methylfentanyl | 50% |
| Cyclopentylfentanyl | 45% |
| Furanylethylfentanyl | 45% |
| Acetylfentanyl | 42% |
| Tetrahydrofuranyl fentanyl | 34% |
| α-Methylfentanyl | 11% |
| Carfentanil | 6% |
| ß-Methylfentanyl | 4.2% |
| α-methylthiofentanyl | 3.9% |
| ß-hydroxyfentanyl | 3.2% |
| ß-hydroxythiofentanyl | <3.2% |
| Norfentanyl | <3.2% |
Data sourced from this compound Corporation product literature.[1]
This compound Histamine ELISA Kit (Competitive ELISA)
The this compound Histamine ELISA kit is a competitive immunoassay for the quantitative determination of histamine. The specificity of the monoclonal antibody used in this kit was evaluated against other biogenic amines.
| Compound | % Cross-Reactivity |
| Histamine | 100.0% |
| Histidine | < 0.01% |
| Cadaverine | < 0.01% |
| Tyramine | < 0.01% |
| Spermine | < 0.01% |
| Putrescine | < 0.01% |
| Trimethylamine | < 0.01% |
Data sourced from this compound Corporation product literature.[2]
This compound Veratox® for Total Milk Allergen ELISA Kit (Sandwich ELISA)
The Veratox® for Total Milk Allergen kit is a sandwich ELISA designed for the quantitative analysis of milk proteins (casein and whey). A validation study was conducted to assess its specificity against a panel of various food commodities.
| Cross-Reactivity Panel Summary | Result |
| Nuts, Grains, Proteins, and Seeds (54 samples) | All samples tested below the limit of quantization. |
Summary from the Veratox® for Total Milk Validation Report. A detailed list of the 54 samples was not provided in the report.[3] Independent studies have also confirmed the high specificity of this compound's Veratox® allergen kits for their target analytes in various food matrices.[4][5]
Experimental Protocols
The assessment of cross-reactivity is a critical component of ELISA kit validation. The general methodologies for competitive and sandwich ELISAs are outlined below.
Cross-Reactivity Testing for Competitive ELISA (e.g., Fentanyl, Histamine)
In a competitive ELISA, the concentration of the target analyte is inversely proportional to the signal generated. To assess cross-reactivity, various concentrations of potentially cross-reacting compounds are tested.
Methodology:
-
Standard Curve Generation: A standard curve is prepared using known concentrations of the target analyte (e.g., Fentanyl or Histamine).
-
Preparation of Cross-Reactants: Solutions of potential cross-reacting compounds are prepared at various concentrations.
-
Assay Procedure:
-
Standards, controls, and potential cross-reactants are added to the antibody-coated microplate wells.
-
The enzyme-conjugated target analyte is then added to each well.
-
During incubation, the free analyte in the sample and the enzyme-conjugated analyte compete for the limited number of antibody binding sites.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the bound enzyme conjugate to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Calculation of Cross-Reactivity: The concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Cross-Reactivity Testing for Sandwich ELISA (e.g., Veratox® Food Allergens)
In a sandwich ELISA, the signal is directly proportional to the amount of analyte present. Specificity is determined by testing a panel of related and unrelated compounds to ensure they do not generate a signal.
Methodology:
-
Sample Preparation: Extracts of a wide range of potentially cross-reacting food commodities (e.g., nuts, seeds, grains) are prepared.
-
Assay Procedure:
-
The prepared extracts are added to the microplate wells, which are pre-coated with a capture antibody specific to the target allergen.
-
During incubation, the target allergen binds to the capture antibody.
-
The plate is washed to remove unbound materials.
-
A second, enzyme-labeled detector antibody that binds to a different epitope on the target allergen is added.
-
The plate is washed again.
-
A substrate is added, which reacts with the enzyme on the detector antibody to produce a color change.
-
The reaction is stopped, and the absorbance is read.
-
-
Evaluation of Cross-Reactivity: The signal generated by the potentially cross-reacting substances is compared to the signal from a negative control. A lack of significant signal indicates high specificity and no cross-reactivity.
Conclusion
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. nelsonjameson.com [nelsonjameson.com]
- 4. Performance Tested Method multiple laboratory validation study of ELISA-based assays for the detection of peanuts in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of commercial allergen ELISA kits for egg detection in food matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neogen's Genomic Services for Researchers
For researchers, scientists, and professionals in drug development, selecting the right genomic service provider is a critical decision that can significantly impact the quality and efficiency of their work. This guide offers an objective comparison of Neogen's genomic services with those of other key players in the market, namely Illumina and Eurofins Genomics. The comparison is based on available technical specifications, performance data, and service offerings.
I. Overview of Genomic Service Providers
This compound, through its GeneSeek subsidiary, has established a strong presence in the agrigenomics sector and offers a range of genomic services based on leading technology platforms.[1][2] Their primary competitors include Illumina, a pioneer and leader in next-generation sequencing (NGS) technology that also offers its own sequencing services, and Eurofins Genomics, a major international provider of a wide array of genomic services.[3][4]
This compound's portfolio is heavily reliant on Illumina's technology, utilizing their platforms for both SNP genotyping arrays and sequencing services.[5] A key offering from this compound is their GeneSeek® Genomic Profiler (GGP) line of custom and commercial SNP arrays. They have also partnered with Gencove to offer InfiniSEEK™, a service that combines low-pass whole-genome sequencing with targeted SNP analysis.
Illumina not only develops and sells sequencing instruments but also provides sequencing services. They offer fast, high-quality NGS services, including whole-genome sequencing, with the advantage of using their own cutting-edge technology.
Eurofins Genomics is known for its extensive range of services, including Sanger sequencing, next-generation sequencing, and genotyping. They emphasize fast turnaround times, with offerings like overnight sequencing results for many services.
II. Quantitative Performance Comparison
| Parameter | This compound | Illumina (Services) | Eurofins Genomics |
| Primary Technology | Illumina sequencing and array platforms | Illumina sequencing platforms | Illumina, Sanger, and Nanopore sequencing platforms |
| Reported Turnaround Time | Igenity® results: 21-28 business days; Genetic abnormality results: up to 4 weeks | "Short turnaround times" advertised, but specific times for different services are not publicly detailed. Whole genome sequencing can take a minimum of 2 weeks due to its complexity. | Sanger sequencing: Overnight results available for many locations. Whole plasmid sequencing: Typically 1 business day from sample receipt. Clinical Microarray Service: 5-10 business days. |
| Reported Accuracy/Concordance | A study on their commercial bovine SNP arrays showed high genotyping concordance rates (99.63% to 99.99%). InfiniSEEK™ is reported to have >99% genome-wide concordance with microarray data in beef steers. | Illumina's Infinium genotyping data is expected to have 99.5% call rates for high-quality samples. Studies comparing genotyping algorithms for Infinium arrays show accuracies ranging from 99.2% to over 99.8%. | Publicly available, specific quantitative data on service accuracy is limited. They emphasize high-quality data generation in their ISO 9001:2015, GLP, and GMP certified facilities. |
| Publicly Available Pricing | Specific service costs are not readily available on their website and are typically provided upon request or through breed associations. The GGP Bovine 100K array is listed at $43.00 per sample, GGP Porcine 50K at $35.00, and InfiniSEEK™ at $60.00. | The cost of whole-genome sequencing has dropped significantly, with the potential to reach as low as $200 per genome on their latest machines. Academic pricing for a lane on a NovaSeq X Plus can range from approximately $1,800 to over $3,000. | Sanger sequencing prices are listed, with various options available. DNA/RNA oligo pricing is also detailed on their website. Whole plasmid sequencing starts at $15 per sample. |
III. Methodologies and Experimental Protocols
Detailed experimental protocols for the specific services offered are proprietary to each company. However, we can outline a general workflow for a comparative evaluation of genotyping services.
Experimental Workflow: Comparative Genotyping Array Performance
Caption: Workflow for a comparative evaluation of genotyping array services.
This workflow outlines the key steps for an independent and objective comparison of genotyping services. A critical component is the use of a standardized set of samples with known genetic relationships (e.g., trios) to accurately assess error rates.
IV. Signaling Pathways in Genetic Analysis
While the genomic services themselves do not directly involve signaling pathways, the data they generate are crucial for elucidating these pathways in biological research. For example, genome-wide association studies (GWAS), often performed using SNP arrays, can identify genetic variants associated with diseases that are driven by specific signaling pathways.
Logical Flow: From Genomic Data to Pathway Analysis
Caption: Logical workflow from genomic data generation to pathway analysis.
V. Concluding Remarks
Choosing a genomic service provider requires a careful evaluation of a project's specific needs against the offerings of each company.
-
This compound stands out for its strong focus on agrigenomics, offering a variety of specialized genotyping arrays and the innovative InfiniSEEK™ platform. Their services are well-integrated with the needs of the livestock industry.
-
Illumina offers the advantage of direct access to the latest sequencing technology from the manufacturer itself, which may be a deciding factor for researchers seeking the highest data quality and throughput for cutting-edge applications.
-
Eurofins Genomics provides a broad spectrum of genomic services with a strong emphasis on rapid turnaround times, making them an attractive option for projects where speed is a critical factor.
For researchers in drug development and other non-agricultural fields, the choice between these providers will likely depend on the specific technology required (e.g., SNP array vs. whole-genome sequencing), budget constraints, and the desired turnaround time. It is recommended to contact each provider directly to obtain detailed quotes and technical specifications for a given project. The lack of comprehensive, independent comparative data underscores the importance of conducting small-scale pilot studies to evaluate a provider's performance before committing to a large-scale project.
References
- 1. Genotyping Arrays | Advanced DNA Technology for Your Success [this compound.com]
- 2. Genotyping Tools | Catalog Arrays [this compound.com]
- 3. Sequencing Services | NGS & whole-genome service providers [illumina.com]
- 4. Eurofins Custom DNA Sequencing - Eurofins Scientific [eurofins.com]
- 5. pikk.ee [pikk.ee]
A Comparative Guide to AOAC-RI Validated Neogen Food Safety Tests
This guide provides a detailed comparison of AOAC-RI validated food safety tests from Neogen, alongside their validated alternatives. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and methodologies to make informed decisions for their laboratory needs.
Section 1: ATP Hygiene Monitoring Systems
Adenosine Triphosphate (ATP) monitoring is a rapid and widely used method to verify cleaning and sanitation effectiveness in food processing and healthcare environments. This section compares this compound's AOAC-RI validated ATP monitoring systems with leading alternatives.
Data Presentation: Comparison of ATP Hygiene Monitoring Systems
The following table summarizes the key performance characteristics of this compound's ATP monitoring systems and their AOAC-RI validated alternatives.
| Feature | This compound AccuPoint® Advanced | This compound® Clean-Trace® (formerly 3M™) | Hygiena™ EnSURE® Touch |
| AOAC-RI Certificate No. | 091601[1][2] | 041901[3] | 101803[4][5] |
| Technology | ATP Bioluminescence | ATP Bioluminescence | ATP Bioluminescence |
| Limit of Detection (LOD) | 1.85 femtomoles of ATP | 3.03 femtomoles of ATP | 0.82 femtomoles of ATP (EnSURE luminometer) |
| Time to Result | Less than 20 seconds | Information not readily available | 10 seconds |
| Validated Surfaces | Stainless steel | Stainless steel, ceramic, and plastic | Stainless steel |
Experimental Protocols: ATP Monitoring
The general experimental workflow for using ATP monitoring systems involves the following steps:
-
Surface Swabbing: A sample is collected from the target surface using a sterile swab. For the this compound AccuPoint® Advanced, a 4 x 4 inch (10cm x 10cm) square is recommended for consistent sampling.
-
Activation: The swab is returned to its tube, and the reagent is released to initiate the bioluminescent reaction.
-
Measurement: The activated device is placed in the luminometer, which measures the light output and provides a result in Relative Light Units (RLUs).
-
Interpretation: The RLU value is compared to pre-determined pass/fail thresholds to assess surface cleanliness.
The AOAC-RI validation for these systems typically involves studies on:
-
Pure Analyte Limit of Detection (LOD): To determine the smallest amount of ATP the system can reliably detect.
-
Matrix Studies: To evaluate the system's performance in the presence of various food residues and on different surface types.
-
Inclusivity and Exclusivity: To ensure the test detects ATP from a broad range of microbial sources and does not react with non-target substances.
-
Robustness: To assess the system's performance under varying conditions, such as different temperatures and activation times.
Visualization: ATP Hygiene Monitoring Workflow
The following diagram illustrates the typical workflow for an ATP hygiene monitoring test.
Section 2: Listeria spp. Detection Kits
Rapid detection of Listeria species is crucial for preventing foodborne illness. This section compares this compound's AOAC-RI validated Listeria detection kit with other validated alternatives.
Data Presentation: Comparison of Listeria spp. Detection Kits
The table below outlines the performance characteristics of this compound's Reveal® 2.0 for Listeria and comparable AOAC-RI validated test kits.
| Feature | This compound® Reveal® 2.0 for Listeria | Bio-Rad iQ-Check™ Listeria spp. | Bio-Rad RAPID'L.mono | SMARTCHECK® Listeria monocytogenes |
| AOAC-RI Certificate No. | 041101 | 090701 | 072803 | 042101 |
| Technology | Lateral Flow Immunoassay | Real-Time PCR | Chromogenic Agar | Real-Time PCR |
| Limit of Detection (LOD) | 1 cfu/analytical unit | LOD50 of 0.6 (range: 0.5–0.8) | Information not readily available | Information not readily available |
| Time to Result | 27-30 hours | Less than 24 hours with LSB II enrichment | 48 hours | Approx. 35 min after 18-48h enrichment |
| Inclusivity | Detects all Listeria spp. except L. grayi | 100% (161 strains tested) | Information not readily available | 100% (50 isolates detected) |
| Exclusivity | No cross-reactivity with non-Listeria organisms after selective enrichment | 100% (86 strains tested) | Information not readily available | 100% (37 isolates excluded) |
| Relative Sensitivity | 98.2% to 101% compared to reference methods | Information not readily available | 99.4% | No significant difference from reference method |
| Specificity | 100% | Information not readily available | 100% | Information not readily available |
Experimental Protocols: Listeria Detection
The general workflow for Listeria detection using these rapid methods typically involves:
-
Sample Enrichment: The food or environmental sample is placed in a specialized enrichment broth and incubated for a specific period (e.g., 18-48 hours) to allow for the growth of any Listeria present.
-
Sample Preparation (for PCR): For PCR-based methods, a lysis step is performed to release the bacterial DNA.
-
Detection:
-
Lateral Flow: An aliquot of the enriched sample is added to the lateral flow device, and results are read visually.
-
PCR: The prepared sample is added to the PCR reaction mix and placed in a real-time PCR instrument for amplification and detection.
-
Chromogenic Agar: The enriched sample is plated on the chromogenic agar and incubated. Listeria colonies are identified based on their color.
-
-
Confirmation: Presumptive positive results are typically confirmed using a reference culture method.
The AOAC-RI validation process for these kits includes rigorous testing of:
-
Inclusivity: The ability to detect a wide range of Listeria species and strains.
-
Exclusivity: The inability to detect non-Listeria organisms.
-
Matrix Studies: Evaluation of the method's performance with various food matrices (e.g., dairy, meat, produce) and environmental surfaces.
-
Limit of Detection (LOD): The lowest concentration of Listeria that can be reliably detected.
-
Method Comparison: A comparative analysis against established reference methods (e.g., FDA BAM or USDA FSIS).
Visualization: AOAC-RI Validation Workflow for Microbial Detection Kits
This diagram provides a high-level overview of the AOAC-RI Performance Tested Method (PTM) validation process for microbial detection kits.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Guide to Neogen Product Disposal
Essential procedures for the safe and compliant disposal of Neogen products, ensuring the safety of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals utilizing this compound's diverse portfolio of products, proper waste management is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the disposal of various this compound product categories, from diagnostic kits to chemical reagents and biological materials. Adherence to these guidelines will help mitigate risks, prevent environmental contamination, and ensure a safe laboratory environment.
General Disposal Principles
Before delving into specific product categories, it is crucial to understand the foundational principles of laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
A general workflow for laboratory waste disposal should be established and followed.
Disposal of this compound Diagnostic Test Kits
This compound's diagnostic test kits, such as ELISA and lateral flow assays, require careful handling of their various components.
| Component | Disposal Recommendation |
| Plastic Cassettes/Devices | Dispose as non-hazardous solid waste, unless contaminated with biological material. |
| Reagent Bottles (Plastic) | Empty and triple-rinse with water. Recycle if possible; otherwise, dispose of in regular trash.[1] |
| Foil Pouches | Dispose of in regular trash. |
| Unused Reagents (Liquid) | For small quantities, dilute extensively with water and dispose of down the drain, unless prohibited by local regulations. For larger volumes or concentrated reagents, treat as chemical waste. |
| Sample Transfer Pipettes | If used with non-hazardous samples, dispose of in regular trash. If used with biological samples, treat as biohazardous waste. |
| Packaging (Cardboard) | Recycle. |
Disposal of Chemical Reagents
Many this compound kits contain chemical reagents that require specific disposal procedures. Always refer to the product's Safety Data Sheet (SDS) for detailed information.
Neutralization Protocol for Corrosive Reagents (Acids and Bases)
This protocol is a general guideline for neutralizing corrosive waste. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Preparation : Work in a well-ventilated fume hood. Prepare a dilute neutralizing solution. For acidic waste, use a weak base like sodium bicarbonate (baking soda). For basic waste, use a weak acid like citric acid or acetic acid (vinegar).
-
Dilution : Slowly add the corrosive waste to a large volume of cold water in a suitable container. Never add water to the corrosive.
-
Neutralization : While stirring gently, slowly add the neutralizing agent to the diluted waste. Monitor the pH of the solution frequently using pH paper or a pH meter.
-
Endpoint : Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Disposal : Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, subject to local regulations.
Disposal of Biological Materials and Culture Media
Biological waste, including bacterial cultures, cell cultures, and contaminated labware, must be decontaminated before disposal to render it non-infectious.
Autoclaving Protocol for Biological Waste
Autoclaving (steam sterilization) is the most common and effective method for decontaminating biological waste.
| Parameter | Setting |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Cycle Time | Minimum of 30 minutes (may need to be longer for larger loads) |
Procedure:
-
Packaging : Place biological waste in autoclavable biohazard bags. Do not overfill the bags. For liquid waste, use vented, autoclavable containers.
-
Loading : Place the bags or containers in a secondary, leak-proof, and autoclavable tray or bin. Ensure there is enough space between items for steam to circulate.
-
Indicator : Use autoclave indicator tape on the outside of each bag and a biological indicator (e.g., Geobacillus stearothermophilus spores) inside the load to verify sterilization.
-
Cycle : Run the autoclave according to the manufacturer's instructions, using the parameters in the table above.
-
Disposal : After the cycle is complete and the waste has cooled, the autoclaved bags can be placed in the regular trash, unless otherwise specified by your institution.
Chemical Decontamination of Liquid Biological Waste
For liquid biological waste such as culture media, chemical decontamination is an alternative to autoclaving.
-
Agent : Add household bleach to the liquid waste to achieve a final concentration of 10% (1 part bleach to 9 parts waste).
-
Contact Time : Allow a minimum of 30 minutes of contact time.
-
Disposal : After decontamination, the liquid can be poured down the drain with plenty of water, in accordance with local regulations.
Disposal of Pesticides and Rodenticides
This compound's portfolio includes various pesticides and rodenticides that are regulated and require specific disposal methods.
| Product Type | Disposal Guidance |
| Unused Product | Dispose of at an approved waste disposal facility. Do not place unused product down any indoor or outdoor drain.[1] |
| Empty Plastic Containers | Triple rinse (or equivalent), then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill or by incineration.[1] |
| Empty Paper Containers | Dispose of in the trash or at an approved waste disposal facility or by incineration.[1] |
| Contaminated Materials | Any materials that have come into contact with the pesticide or rodenticide should be disposed of as hazardous waste. |
Always follow the specific disposal instructions on the product label and consult your local hazardous waste disposal facility for guidance.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound products, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Organolithium Reagents
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical guidance for the handling of organolithium reagents, a class of pyrophoric and corrosive chemicals. Adherence to these procedures is vital for ensuring laboratory safety and experimental success.
Organolithium reagents, such as n-butyllithium and tert-butyllithium, are highly reactive compounds that can ignite spontaneously upon contact with air and react violently with water.[1][2][3][4][5] Proper handling techniques are essential to mitigate the significant risks of fire, explosion, and chemical burns.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with organolithium reagents begins. This involves identifying potential hazards and implementing appropriate control measures.
Key Hazards:
-
Pyrophoricity: Spontaneous ignition on exposure to air.
-
Reactivity: Violent reaction with water and other protic solvents.
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Flammability: Often supplied in flammable hydrocarbon solvents (e.g., hexane, pentane).
-
Toxicity: Can cause damage to the liver, kidneys, and central nervous system.
A logical workflow for risk assessment and control is depicted below.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for personal safety. The following table summarizes the required PPE for handling organolithium reagents.
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses or chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield is required when handling larger quantities (>20 mL). | Protects against splashes and potential explosions. |
| Hand | Double gloving is recommended: an inner nitrile glove and an outer neoprene or butyl rubber glove. | Provides a barrier against both the reagent and the flammable solvent. Nitrile offers good dexterity. |
| Body | A flame-resistant lab coat (e.g., made of Nomex) is mandatory. | Protects against fire in case of accidental ignition. Standard lab coats are not sufficient. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn. | Protects feet from spills. |
Quantitative Data on Glove Chemical Resistance
Organolithium reagents are typically dissolved in hydrocarbon solvents. The following tables provide data on the chemical resistance of common glove materials to hexane and pentane. Breakthrough time (BTT) is the time it takes for a chemical to permeate through the glove material.
Table 1: Chemical Resistance to Hexane
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Permeation Rate | Rating |
| Nitrile | 8 | > 480 | Not Detected | Excellent |
| Neoprene | 27 | > 480 | Not Detected | Excellent |
| Butyl | 13 | > 480 | Not Detected | Excellent |
| Natural Rubber | 26 | < 15 | High | Not Recommended |
Data sourced from Ansell Chemical Resistance Guide.
Table 2: Chemical Resistance to Pentane
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Permeation Rate | Rating |
| Nitrile | 8 | 10 - 30 | Moderate | Splash Protection |
| Neoprene | 27 | 240 - 480 | Low | Good |
| Butyl | 13 | > 480 | Not Detected | Excellent |
| Natural Rubber | 26 | < 10 | High | Not Recommended |
Data sourced from Ansell Chemical Resistance Guide.
Experimental Protocols: Handling and Transfer
All manipulations of organolithium reagents must be performed in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen). Glassware must be oven-dried and cooled under an inert atmosphere to remove any moisture.
Protocol for Transferring Organolithium Reagents via Syringe
This protocol outlines the steps for safely transferring small to moderate volumes of organolithium reagents.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work in a designated and clutter-free area within a chemical fume hood.
-
Have a Class D or ABC dry powder fire extinguisher readily accessible. Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers.
-
Keep a container of sand or powdered lime nearby for spill control.
-
-
Inert Atmosphere:
-
Purge a clean, dry syringe with inert gas.
-
Puncture the septum of the reagent bottle with a needle connected to an inert gas source to maintain positive pressure.
-
-
Reagent Transfer:
-
Withdraw the desired volume of the organolithium solution into the syringe.
-
Invert the syringe and expel any gas bubbles back into the reagent bottle.
-
Transfer the reagent to the reaction flask by puncturing the septum on the flask.
-
-
Cleaning:
-
Immediately quench any residual reagent in the syringe by drawing up an inert solvent (e.g., hexane) and injecting it into a separate flask containing isopropanol for quenching.
-
The following diagram illustrates the workflow for transferring organolithium reagents.
Disposal Plan
Proper disposal of organolithium reagents and contaminated materials is crucial to prevent accidents.
Quenching Excess Reagent:
-
Dilute the organolithium solution with an inert, high-boiling point solvent such as heptane.
-
Slowly add the diluted solution to a stirring solution of isopropanol in an ice bath.
-
Once the reaction has ceased, slowly add methanol, followed by water, to ensure complete quenching.
-
The resulting solution should be disposed of as hazardous waste.
Disposal of Contaminated Materials:
-
All materials contaminated with organolithium reagents, including gloves, septa, and paper towels, must be quenched with isopropanol before being disposed of as hazardous waste.
-
Empty reagent bottles should be triple-rinsed with an inert solvent, and the rinsate must be quenched and disposed of as hazardous waste.
The following diagram outlines the disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
